Xibornol
Description
BenchChem offers high-quality Xibornol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Xibornol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-2-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHMQWZFJXKLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C2CC3CCC2(C3(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472406 | |
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34632-99-0, 13741-18-9 | |
| Record name | Phenol, 4,5-dimethyl-2-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xibornol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Xibornol's Virucidal Efficacy Against Respiratory Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xibornol (B1683399), a monoterpene derivative, has demonstrated significant virucidal activity against a range of respiratory viruses. This technical guide provides an in-depth analysis of the existing in vitro data on Xibornol's efficacy, detailing experimental protocols and presenting quantitative data in a structured format. The document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of antiviral therapies.
Introduction
Upper respiratory tract infections (URTIs) are a major cause of morbidity worldwide, with viruses being the predominant etiological agents. The ongoing search for effective antiviral agents has led to the investigation of various compounds, including Xibornol (6-isobornyl-3,4-xylenol). Known for its antiseptic properties since the 1970s, recent studies have focused on quantifying its virucidal effects against clinically relevant respiratory viruses.[1][2][3][4] This guide synthesizes the available scientific literature to provide a clear understanding of Xibornol's antiviral potential.
Virucidal Activity of Xibornol
In vitro studies have consistently demonstrated Xibornol's ability to significantly reduce the viral load of several key respiratory viruses. The virucidal effect is typically measured as a logarithmic reduction (Log10) in viral titer after a specific contact time.
Quantitative Data Summary
The virucidal efficacy of Xibornol has been evaluated under different experimental conditions, primarily "clean" conditions (without organic substances) and "dirty" conditions (simulating an in vivo environment with the addition of fetal bovine serum).[1][2] The data from these studies are summarized in the tables below.
Table 1: Virucidal Activity of Xibornol (0.03 mg/100 ml) Against Various Respiratory Viruses [1][2]
| Virus | Strain | Log10 Reduction (Clean Conditions) | Log10 Reduction (Dirty Conditions) |
| Human Adenovirus 5 | Adenoid 75 | 2.67 - 3.3 | 1.75 - 2.0 |
| Human Rhinovirus 13 | 353 | 3.84 | 3.03 |
| Human Coronavirus 229E | 229E | 3.84 | 3.03 |
| Human Parainfluenza Virus 1 | Not Specified | 2.67 | 1.75 |
| Human Respiratory Syncytial Virus | Not Specified | 3.84 | 3.03 |
Table 2: Virucidal Activity of Xibornol at Various Concentrations Against Respiratory Viruses (Clean Conditions) [3][5]
| Virus | Xibornol Concentration ( g/100 mL) | Log10 Reduction |
| Human Adenovirus 5 | 0.008 | ~2.4 |
| 0.030 | ~3.1 | |
| 0.05 | ~3.3 | |
| Human Coronavirus | 0.008 | ~3.4 |
| 0.030 | ~3.6 | |
| 0.05 | Not Specified | |
| Human Rhinovirus | 0.008 | Not Specified |
| 0.030 | Not Specified | |
| 0.05 | Not Specified |
Note: The data in Table 2 is derived from graphical representations in the source patent and represents an approximation of the logarithmic reduction.
Experimental Protocols
The primary methodology used to assess Xibornol's virucidal activity is based on the European standard UNI EN 14476-20019, adapted for a water-insoluble substance.[1][2][3]
General Experimental Workflow
The workflow involves direct contact between the virus suspension and a solution of Xibornol for a specified duration. The remaining viral infectivity is then titrated using cell cultures.
Caption: General experimental workflow for evaluating the virucidal activity of Xibornol.
Materials and Methods
-
Viruses:
-
Cell Lines:
-
Xibornol Preparation: Due to its poor water solubility, Xibornol is often dissolved in a suitable solvent like Labrasol® (caprylocaproyl polyoxyl-8 glycerides) to create a stable solution for testing.[5]
-
Test Conditions:
-
Clean Conditions: The test is performed without the addition of any organic substances that could interfere with the action of the virucidal agent.[1][2]
-
Dirty Conditions: Fetal bovine serum is added to the mixture to simulate the presence of organic matter and provide a more stringent test of virucidal efficacy.[1][2]
-
-
Procedure:
-
A mixture is prepared containing the virus suspension, the Xibornol solution at a specific concentration, and, for dirty conditions, the interfering substance.
-
The mixture is incubated for a defined contact time at a controlled temperature.
-
Immediately after the contact time, the virucidal action of Xibornol is stopped, often by serial dilution.
-
The remaining infectious virus is quantified by inoculating serial dilutions of the mixture onto susceptible cell monolayers.
-
The cell cultures are incubated and observed for the development of a cytopathic effect (CPE).
-
The viral titer is calculated, typically as the 50% tissue culture infective dose (TCID50).
-
The logarithmic reduction in viral titer is determined by comparing the titer of the virus treated with Xibornol to the titer of a control sample.
-
Mechanism of Action
The precise molecular mechanism of Xibornol's virucidal activity has not been fully elucidated in the reviewed literature. The available data strongly suggest a direct virucidal effect, meaning it inactivates the virus particles upon contact, rather than inhibiting viral replication within host cells. This is supported by the experimental design of the cited studies, which focus on the reduction of viral titer after direct exposure. Further research is required to identify the specific viral components targeted by Xibornol and the biochemical interactions that lead to viral inactivation.
Conclusion
The collective evidence from in vitro studies indicates that Xibornol is a potent virucidal agent with broad-spectrum activity against common respiratory viruses. Its efficacy, demonstrated even in the presence of organic load, suggests its potential for further investigation as a topical agent for the prevention and treatment of upper respiratory tract infections. Future research should focus on elucidating the specific mechanism of action and evaluating the in vivo efficacy and safety of Xibornol-based formulations.
Logical Relationship Diagram
Caption: Logical relationship of Xibornol's virucidal activity against respiratory viruses.
References
- 1. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. researchgate.net [researchgate.net]
- 5. AU2017294686A1 - Use of xibornol as active agent in the treatment of viral infections - Google Patents [patents.google.com]
Elucidating the chemical synthesis pathway of Xibornol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, chemically known as 6-isobornyl-3,4-xylenol, is a lipophilic compound recognized for its antiseptic properties. This technical guide provides an in-depth overview of the primary chemical synthesis pathways for Xibornol, detailing the experimental protocols and presenting available quantitative data. The synthesis of Xibornol is primarily achieved through the Friedel-Crafts alkylation of 3,4-xylenol with camphene (B42988). An alternative two-step method involving a methyl ether intermediate has also been documented.
Core Synthesis Pathways
The production of Xibornol predominantly follows two established routes, both originating from the reaction of 3,4-xylenol or a derivative with camphene.
Pathway 1: Direct Friedel-Crafts Alkylation
The most direct method for synthesizing Xibornol is the Friedel-Crafts alkylation of 3,4-xylenol with camphene.[1] This reaction is an electrophilic aromatic substitution where the camphene, activated by a Lewis acid catalyst, alkylates the 3,4-xylenol at the position ortho to the hydroxyl group.
Reaction Scheme:
Caption: Direct Friedel-Crafts alkylation of 3,4-xylenol with camphene.
Pathway 2: Two-Step Synthesis via Methyl Ether Intermediate
An alternative pathway involves a two-step process that begins with the condensation of camphene with 3,4-dimethylanisole (B1293948) (the methyl ether of 3,4-xylenol).[2] This is followed by the demethylation of the resulting intermediate to yield Xibornol.[2]
Experimental Workflow:
Caption: Two-step synthesis of Xibornol via a methyl ether intermediate.
Experimental Protocols
The following are detailed experimental methodologies derived from patent literature.
Protocol for Pathway 2: Two-Step Synthesis
Step 1: Condensation of Camphene with 3,4-Dimethylanisole [2]
-
Reaction Setup: In a suitable reaction vessel, combine camphene and an excess of 3,4-dimethylanisole, which also serves as the reaction solvent.
-
Catalyst Addition: Introduce stannic chloride (SnCl₄) as the catalyst.
-
Reaction Conditions: Maintain the reaction temperature at or below ambient temperature, preferably at 0°C.
-
Reaction Time: Allow the reaction to proceed for a period of 24 to 48 hours.
-
Outcome: The product of this step is the methyl ether of 6-isobornyl-3,4-xylenol.
Step 2: Demethylation of the Methyl Ether Intermediate [2]
-
Reagents: The methyl ether of 6-isobornyl-3,4-xylenol is treated with hydrobromic acid in an anhydrous acetic acid medium.
-
Reaction Temperature: The reaction mixture is heated to a temperature above 50°C.
-
Reaction Time: The reaction is carried out for approximately 6 hours and 30 minutes.
-
Work-up:
-
The mixture is evaporated in vacuo.
-
The residue is taken up in 95% ethyl alcohol and concentrated hydrochloric acid.
-
This mixture is refluxed for 3 hours and then evaporated to dryness in vacuo.
-
The final residue is dissolved in petroleum ether, washed with a 3% potassium hydroxide (B78521) solution, and then with water until neutral.
-
-
Purification: The crude product can be purified by crystallization.
Quantitative Data
Quantitative data regarding the synthesis of Xibornol is limited in publicly available literature. The following table summarizes the available information.
| Parameter | Value | Synthesis Pathway | Source |
| Crude Product Yield | 18% | Two-Step Synthesis (from crystallization mother liquors) | [2] |
| Purity of Crude Product | 98% | Two-Step Synthesis | [2] |
| Melting Point | 90°C | Two-Step Synthesis (crude product) | [2] |
Logical Relationships in Synthesis
The synthesis of Xibornol is governed by the principles of electrophilic aromatic substitution. The choice of pathway may depend on the desired purity, yield, and the availability of starting materials.
Caption: Logical flow of the two primary synthesis pathways for Xibornol.
References
In Vitro Pharmacokinetics and Metabolism of Xibornol: A Technical Guide
Disclaimer: As of late 2025, publicly available experimental data on the in vitro pharmacokinetics and metabolism of Xibornol (6-isobornyl-3,4-xylenol) is scarce. This technical guide provides a framework for assessing these properties based on standardized in vitro methodologies and includes in silico predictive data for structurally related isobornylphenol compounds. This information should be used for informational purposes and to guide future experimental work, not as a substitute for empirical data on Xibornol itself.
Introduction
Xibornol, a derivative of monoterpenoid camphor, has a history of use as a topical antiseptic. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its potential systemic effects and drug-drug interaction (DDI) liabilities. This guide outlines the standard in vitro experimental protocols used to characterize the pharmacokinetic profile of a compound and presents available predictive data for compounds structurally similar to Xibornol to offer preliminary insights.
Metabolic Stability
Metabolic stability assays are crucial for determining a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. These assays help predict the intrinsic clearance (CLint) and in vivo half-life of a drug.
Experimental Protocol: Liver Microsome Stability Assay
This assay evaluates the metabolism of a test compound by Phase I enzymes, particularly cytochrome P450s (CYPs), which are abundant in liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (Xibornol)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one high clearance and one low clearance)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
Procedure:
-
Preparation: The test compound and control compounds are prepared in a suitable solvent (e.g., DMSO) at a stock concentration.
-
Incubation Mixture: A reaction mixture is prepared containing phosphate buffer, liver microsomes, and the test compound at a final concentration typically between 0.1 and 1 µM.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a few minutes to allow temperature equilibration.
-
Reaction Initiation: The metabolic reaction is initiated by adding the NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Sampling: Aliquots are collected from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins. An internal standard is added at this step for accurate quantification.
-
Analysis: The samples are centrifuged to remove precipitated proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).
Visualization: Metabolic Stability Workflow
Plasma Protein Binding
The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction is pharmacologically active.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
The RED method is a common and reliable technique for determining the fraction of a compound that is unbound to plasma proteins.
Materials:
-
Pooled human plasma
-
Test compound (Xibornol)
-
Phosphate buffered saline (PBS), pH 7.4
-
RED device (inserts and base plate)
-
Control compounds (high, medium, and low binding)
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
Procedure:
-
Compound Spiking: The test compound and control compounds are added to human plasma to achieve the desired final concentrations.
-
RED Device Assembly: The RED device inserts, which have a semi-permeable membrane (typically 8 kDa molecular weight cut-off), are placed into the wells of the base plate.
-
Loading: The plasma containing the test compound is added to one chamber of the insert, and PBS is added to the other chamber.
-
Equilibration: The plate is sealed and incubated at 37°C on an orbital shaker for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to equilibrate across the membrane.
-
Sampling: After incubation, equal aliquots are taken from both the plasma and the PBS chambers.
-
Matrix Matching: To minimize analytical artifacts, the plasma aliquot is mixed with an equal volume of blank PBS, and the PBS aliquot is mixed with an equal volume of blank plasma.
-
Sample Preparation: Both matched samples are treated with a cold organic solvent containing an internal standard to precipitate proteins.
-
Analysis: The samples are centrifuged, and the supernatants are analyzed by LC-MS/MS to determine the concentration of the compound in both chambers.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.
Visualization: Plasma Protein Binding (RED) Workflow
Cytochrome P450 (CYP) Inhibition
CYP inhibition assays are essential for predicting a compound's potential to cause drug-drug interactions, where one drug inhibits the metabolism of another, leading to increased plasma concentrations and potential toxicity.
Experimental Protocol: CYP Inhibition IC50 Assay
This assay determines the concentration of a test compound that causes 50% inhibition (IC50) of the activity of major CYP isoforms.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound (Xibornol)
-
Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
Acetonitrile (or other suitable organic solvent)
-
Internal standard
Procedure:
-
Preparation: A range of concentrations of the test compound and a single concentration of the positive control inhibitor are prepared.
-
Incubation Mixture: For each CYP isoform, a reaction mixture is prepared containing HLM, phosphate buffer, and the specific probe substrate at a concentration close to its Km.
-
Pre-incubation: The test compound or control inhibitor is added to the reaction mixture and pre-incubated at 37°C.
-
Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system.
-
Incubation: The reaction is allowed to proceed for a specific time, ensuring it is within the linear range of metabolite formation.
-
Reaction Termination: The reaction is stopped with a cold organic solvent containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: The rate of metabolite formation in the presence of the test compound is compared to the vehicle control. The percent inhibition is plotted against the logarithm of the test compound concentration, and the data are fitted to a four-parameter logistic equation to determine the IC50 value.
Visualization: CYP Inhibition Assay Workflow
Predicted Pharmacokinetic Data for Structurally Related Compounds
In the absence of direct experimental data for Xibornol, in silico predictions for structurally similar isobornylphenols can provide an initial estimation of its pharmacokinetic properties. The following data were generated using computational models for the compounds indicated.
Table 1: In Silico Predicted Pharmacokinetic Properties of Isobornylphenols
| Parameter | 2,6-diisobornyl-4-methylphenol (Dibornol) | 2-hydroxy-3-isobornyl-5-methylbenzaldehyde | 2-((di-n-butylamino)methyl)-6-isobornyl-4-methylphenol |
| Plasma Protein Binding (%) | 76.9 | 85.9 | 91.8 |
| Blood-Brain Barrier Penetration | Yes | Yes | Yes |
| P-glycoprotein Substrate | No | Yes | Yes |
| P-glycoprotein Inhibitor | No | Yes | Yes |
| Predicted Half-life (hours) | ~2 | ~2 | ~2 |
| Predicted Clearance (mL/min*kg) | ~2 (slow) | ~2 (slow) | ~2 (slow) |
Data sourced from an in silico study on isobornylphenols. These values are predictions for related structures and have not been experimentally confirmed for Xibornol.
Based on this predictive data for a related compound, Xibornol may exhibit moderate to high plasma protein binding and has the potential to cross the blood-brain barrier. The predicted short half-life and slow clearance suggest that while it may be eliminated relatively quickly, its clearance mechanism might be slow. The potential for interaction with P-glycoprotein, a key drug efflux transporter, would require experimental verification.
Conclusion and Future Directions
The in vitro pharmacokinetic profile of Xibornol remains largely uncharacterized in the public domain. The experimental protocols detailed in this guide provide a standard framework for the systematic evaluation of its metabolic stability, plasma protein binding, and potential for CYP-mediated drug-drug interactions. The in silico data on related isobornylphenols suggest that Xibornol is likely a lipophilic compound with moderate plasma protein binding.
To build a comprehensive understanding of Xibornol's pharmacokinetics, the following experimental studies are recommended:
-
Metabolic Stability: Perform assays using human liver microsomes and hepatocytes to determine its intrinsic clearance and identify the major metabolic pathways.
-
Metabolite Identification: Characterize the structure of any significant metabolites formed in vitro.
-
Plasma Protein Binding: Empirically determine the fraction unbound in human plasma using equilibrium dialysis or ultrafiltration.
-
CYP Inhibition: Screen Xibornol against the major human CYP isoforms to determine its IC50 values and assess its DDI risk.
-
CYP Reaction Phenotyping: Identify which specific CYP enzymes are responsible for its metabolism.
Conducting these in vitro studies is a critical step in characterizing the disposition of Xibornol and is essential for any future development for systemic applications.
Xibornol: A Technical Deep Dive into its Lipophilic Nature and Cell Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, a synthetic phenolic derivative of bornane, is an antiseptic agent with a long history of use, particularly in topical formulations for oral and pharyngeal applications.[1] Its efficacy against a range of Gram-positive bacteria is well-documented.[2][3] A defining characteristic of Xibornol is its pronounced lipophilicity, which dictates its poor water solubility and is intrinsically linked to its mechanism of action and interaction with cellular membranes. This technical guide provides an in-depth exploration of the lipophilic nature of Xibornol and its subsequent interactions with bacterial cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.
Physicochemical Properties and Lipophilicity
Table 1: Physicochemical Properties of Xibornol
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₆O | PubChem |
| Molar Mass | 258.40 g/mol | PubChem |
| Calculated XLogP3 | 5.6 | PubChem |
| Water Solubility | Poor | [1] |
Note: XLogP3 is a calculated value and may differ from an experimentally determined LogP.
The high XLogP3 value indicates a strong preference for lipid environments over aqueous ones, which is consistent with its observed poor water solubility.[1] This lipophilicity is a critical factor in its formulation and its biological activity.
Antimicrobial Activity
The lipophilic nature of Xibornol is fundamental to its antimicrobial efficacy, particularly against Gram-positive bacteria. Its ability to interact with and disrupt bacterial cell envelopes is a key aspect of its mechanism of action.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Recent studies have quantified the in vitro activity of Xibornol against several pathogenic Gram-positive bacteria.
Table 2: In Vitro Antimicrobial Activity of Xibornol against Gram-Positive Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | 4 - 8 | >8 |
| Streptococcus pneumoniae | 2 - 4 | >8 |
| Streptococcus pyogenes | 2 - 4 | >8 |
| Actinomyces israelii | 1 - 2 | >8 |
| Corynebacterium ulcerans | 0.5 - 1 | >8 |
Source: Celandroni et al., 2021[1][2][3]
These results demonstrate that Xibornol is effective at inhibiting the growth of these pathogens at relatively low concentrations. The higher MBC values suggest a predominantly bacteriostatic effect at lower concentrations, with bactericidal activity requiring higher concentrations.
Interaction with Cell Membranes and Proposed Mechanism of Action
The primary mechanism of action of Xibornol is believed to be the disruption of the bacterial cell membrane, a consequence of its high lipophilicity. As a phenolic compound, Xibornol likely interacts with the lipid bilayer, leading to a cascade of events that compromise cell integrity.[4][5]
Proposed Mechanism of Membrane Interaction
Due to its lipophilic nature, Xibornol is expected to readily partition into the hydrophobic core of the bacterial cell membrane. This insertion can disrupt the ordered structure of the lipid bilayer, leading to:
-
Increased Membrane Permeability: The disruption of the lipid packing can create transient pores or defects in the membrane, leading to the leakage of essential intracellular components such as ions, metabolites, and even larger molecules like proteins and nucleic acids.[4][5]
-
Alteration of Membrane Fluidity: The integration of bulky molecules like Xibornol into the membrane can alter its fluidity. Studies on the related compound borneol suggest that it can fluidize lipid bilayers, which could impair the function of membrane-embedded proteins involved in crucial cellular processes like respiration and transport.
-
Inhibition of Membrane-Bound Enzymes: By altering the lipid environment, Xibornol may indirectly inhibit the activity of essential membrane-bound enzymes, such as those involved in cell wall synthesis.[4]
This multi-faceted disruption of membrane structure and function ultimately leads to the inhibition of bacterial growth and, at higher concentrations, cell death.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Xibornol: A Technical Guide to its Discovery, History, and Core Scientific Principles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Xibornol (B1683399) (6-isobornyl-3,4-xylenol), a synthetic lipophilic antiseptic. The document covers the historical discovery and development of Xibornol, its synthesis, mechanism of action, and a summary of its antimicrobial and virucidal efficacy. Key experimental data is presented in structured tables for comparative analysis. Detailed experimental protocols for pivotal studies are outlined, and its biochemical pathways are illustrated through signaling diagrams to facilitate a comprehensive understanding for research and development professionals.
Discovery and History
Xibornol was discovered in the late 1960s, with early reports on its antiseptic properties emerging in the 1970s.[1][2] It is a phenolic derivative of bornan, characterized by a strong lipophilic nature and consequently, very poor water solubility.[1] Primarily utilized in Italy and Spain, Xibornol is most commonly administered as a topical spray or mouthwash for the treatment of infections in the oral cavity and upper respiratory tract.[2][3] Over the years, research has demonstrated its efficacy against a range of Gram-positive bacteria, as well as certain viruses and fungi.[1] While its long-standing use in topical applications is well-documented, recent investigations have continued to explore its antimicrobial and virucidal potential.[3][4]
Synthesis of Xibornol
The synthesis of Xibornol, chemically known as 6-isobornyl-3,4-xylenol, has been described through processes involving Friedel-Crafts alkylation.
Experimental Protocol: Synthesis via Friedel-Crafts Alkylation
One documented method for preparing 6-isobornyl-3,4-xylenol involves the condensation of camphene (B42988) with 3,4-dimethylphenol (B119073) benzylether in the presence of a Friedel-Crafts catalyst.[5]
Materials:
-
Camphene
-
3,4-dimethylphenol benzylether
-
Inert anhydrous organic solvent (e.g., carbon disulfide, carbon tetrachloride, dichloromethane, ethyl ether, benzene, nitrobenzene)[5]
-
Friedel-Crafts catalyst (e.g., SnCl₄, BF₃, AlCl₃, SbCl₅)[5]
-
Hydrogenation catalyst (e.g., Pd, Pt, or their compounds)[5]
-
Solvent for hydrogenation
Procedure:
-
Condensation: Camphene and 3,4-dimethylphenol benzylether are condensed in an inert anhydrous organic solvent. The reaction is carried out in the presence of a Friedel-Crafts catalyst at a temperature of approximately 0°C.[5]
-
Purification of Intermediate: The resulting 6-isobornyl-3,4-xylenol benzylether is purified from the reaction mixture. Unreacted starting materials can be removed through standard chemical purification processes.[5]
-
Debenzylation: The purified 6-isobornyl-3,4-xylenol benzylether undergoes debenzylation via hydrogenation. This step is performed in a suitable solvent with a hydrogenation catalyst to yield the final product, 6-isobornyl-3,4-xylenol.[5]
A visual representation of the synthesis workflow is provided below.
Mechanism of Action
Xibornol exerts its therapeutic effects through a dual mechanism involving direct antimicrobial action and modulation of the host inflammatory response.
Antimicrobial Activity: Inhibition of Bacterial Cell Wall Synthesis
The primary antibacterial mechanism of Xibornol is the disruption of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By inhibiting PBPs, Xibornol prevents the cross-linking of peptidoglycan strands, leading to a weakened cell wall that cannot withstand internal osmotic pressure, ultimately resulting in bacterial cell lysis and death. This action is particularly effective against Gram-positive bacteria.
Anti-inflammatory Activity: Modulation of Pro-inflammatory Cytokines
In addition to its direct action on bacteria, Xibornol has been shown to possess anti-inflammatory properties. It can modulate the release of pro-inflammatory cytokines. While the precise signaling cascade is not fully elucidated for Xibornol, the general pathway involves the activation of immune cells by pathogenic stimuli, leading to the production of pro-inflammatory cytokines such as interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[6] These cytokines then activate intracellular signaling pathways like the NF-κB and MAPK pathways, resulting in the amplification of the inflammatory response.[7][8] Xibornol is thought to intervene in this process, reducing the production of these inflammatory mediators.
Antimicrobial and Virucidal Efficacy
The efficacy of Xibornol has been quantified in various in vitro studies against a range of pathogens.
Antibacterial Activity
The antibacterial activity of Xibornol is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: MIC and MBC Determination
-
Bacterial Strains and Media: Clinically isolated strains of bacteria are cultured in appropriate media, such as Mueller Hinton (MH) agar (B569324) or broth for standard bacteria and MH-F for fastidious organisms.[1]
-
Preparation of Xibornol: Due to its low water solubility, Xibornol is often dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1]
-
Microdilution Assay: A serial dilution of Xibornol is prepared in a microplate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria (approximately 5 x 10⁴ CFUs).[1]
-
Incubation: The microplates are incubated under conditions suitable for the specific bacterium (e.g., 37°C, aerobic, 5% CO₂, or anaerobic).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of Xibornol that visibly inhibits bacterial growth.[1]
-
MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.[1]
Table 1: In Vitro Antibacterial Activity of Xibornol
| Bacterial Species | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | 2 - 8 | 2 - 8 | [4][9] |
| Streptococcus pneumoniae | Not specified | Not specified | [4] |
| Streptococcus pyogenes | Not specified | Not specified | [4] |
| Actinomyces israelii | Not specified | Not specified | [4] |
| Corynebacterium ulcerans | Not specified | Not specified | [4] |
Note: Specific MIC and MBC values for some strains were not available in the reviewed literature, though strong antibacterial action was reported.[4]
Virucidal Activity
The virucidal activity of Xibornol has been evaluated against several respiratory viruses.
Experimental Protocol: Virucidal Activity Assay (adapted from UNI EN 14476)
-
Viruses and Cell Lines: Target viruses are propagated and titrated in suitable host cell lines.[10]
-
Test Conditions: The assay is performed under two conditions: "clean" (simulating a clean environment) and "dirty" (simulating the presence of interfering organic substances, often by adding fetal bovine serum).[4][10]
-
Exposure: A suspension of the test virus is mixed with different concentrations of Xibornol and incubated for a specific contact time.[10]
-
Neutralization: The action of Xibornol is stopped by dilution in a neutralizing medium.[11]
-
Viral Titer Determination: The remaining infectious virus is quantified by endpoint titration on the host cell line, and the viral titer is calculated (e.g., as TCID₅₀/mL).[11]
-
Log Reduction Calculation: The virucidal activity is expressed as the log₁₀ reduction in viral titer compared to a virus control.[4][11]
Table 2: In Vitro Virucidal Activity of Xibornol
| Virus | Condition | Log₁₀ Reduction (LR) | Reference |
| Human Adenovirus 5 | Clean | 2.67 - 3.84 | [4] |
| Dirty | 1.75 - 3.03 | [4] | |
| Human Rhinovirus type 13 | Clean | 2.67 - 3.84 | [4] |
| Dirty | 1.75 - 3.03 | [4] | |
| Human Coronavirus 229E | Clean | 2.67 - 3.84 | [4] |
| Dirty | 1.75 - 3.03 | [4] | |
| Human Parainfluenza Virus type 1 | Clean | 2.67 - 3.84 | [4] |
| Dirty | 1.75 - 3.03 | [4] | |
| Human Respiratory Syncytial Virus | Clean | 2.67 - 3.84 | [4] |
| Dirty | 1.75 - 3.03 | [4] |
Conclusion
Xibornol is a well-established topical antiseptic with a history of use spanning several decades. Its multifaceted mechanism of action, combining direct bactericidal effects through the inhibition of cell wall synthesis and host-directed anti-inflammatory properties, makes it an effective agent for localized infections. The quantitative data on its antimicrobial and virucidal activity underscore its potential in this therapeutic area. The detailed synthesis and experimental protocols provided in this guide offer a foundation for further research and development of Xibornol-based therapies. Future investigations could focus on elucidating the precise molecular interactions in its anti-inflammatory signaling pathway and exploring its efficacy against a broader spectrum of pathogens, including antibiotic-resistant strains.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Xibornol - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US4239920A - Process for preparing 6-isobornyl-3,4-xylenol - Google Patents [patents.google.com]
- 6. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. omicsonline.org [omicsonline.org]
- 8. omicsonline.org [omicsonline.org]
- 9. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Virucidal activities of novel hand hygiene and surface disinfectant formulations containing EGCG-palmitate (EC16) - PMC [pmc.ncbi.nlm.nih.gov]
Xibornol's Efficacy Against Clinically Relevant Pathogens: An In Vitro Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xibornol (B1683399), a synthetic phenolic compound, has demonstrated significant antimicrobial and antiviral properties in a variety of in vitro studies. This technical guide provides a comprehensive overview of the existing data on Xibornol's effects on key bacterial and viral pathogens, with a focus on its potential applications in treating respiratory tract infections. This document summarizes the quantitative data on its efficacy, outlines the experimental methodologies used in these assessments, and visually represents the current understanding of its mechanisms of action. While direct evidence of its impact on host-pathogen interactions at the cellular level is still emerging, this paper lays the groundwork for future research into its potential immunomodulatory roles.
Introduction
Xibornol (6-isobornyl-3,4-xylenol) is a topical antiseptic that has been in clinical use for decades, particularly for infections of the oral cavity.[1][2][3] Its strong lipophilic nature contributes to its antimicrobial activity.[1][2] This document synthesizes the available in vitro data to provide a technical resource for researchers and drug development professionals interested in the therapeutic potential of Xibornol.
Antibacterial Activity of Xibornol
Xibornol has demonstrated potent bactericidal and bacteriostatic activity against a range of Gram-positive bacteria that are common causative agents of respiratory and skin infections.
Quantitative Data Summary
The efficacy of Xibornol against various bacterial strains has been quantified using standard metrics such as Minimum Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC).
| Pathogen | Number of Strains | MIC Range (µg/mL) | MBC Range (µg/mL) | Reference |
| Staphylococcus aureus | 100 (clinical) | 2 - 8 | 2 - 8 | [2] |
| Streptococcus pneumoniae | Not Specified | Data Not Available | Data Not Available | [1][3] |
| Streptococcus pyogenes | Not Specified | Data Not Available | Data Not Available | [1][3] |
| Actinomyces israelii | Not Specified | Data Not Available | Data Not Available | [1][3] |
| Corynebacterium ulcerans | Not Specified | Data Not Available | Data Not Available | [1][3] |
Postulated Mechanism of Antibacterial Action
The precise molecular mechanism of Xibornol's antibacterial activity has not been fully elucidated. However, studies suggest that its lipophilic nature allows it to interfere with bacterial cell division and the synthesis of essential macromolecules.[1]
Caption: Postulated antibacterial mechanism of Xibornol.
Experimental Protocol: Determination of MIC and MBC
The following is a generalized protocol based on standard methodologies for determining the MIC and MBC of antibacterial agents.
-
Bacterial Culture: Prepare a fresh overnight culture of the test bacterium (e.g., S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Xibornol Dilution Series: Prepare a two-fold serial dilution of Xibornol in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible bacterial growth.
-
MBC Determination: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Antiviral Activity of Xibornol
Xibornol has also been shown to possess virucidal properties against several respiratory viruses.
Quantitative Data Summary
The antiviral efficacy of Xibornol is often reported as a logarithmic reduction in viral titer.
| Virus | Condition | Log10 Reduction (LR) | Reference |
| Human Adenovirus | Clean | 2.67 - 3.84 | [2] |
| Human Rhinovirus | Clean | 2.67 - 3.84 | [2] |
| Human Coronavirus 229E | Clean | 2.67 - 3.84 | [2] |
| Parainfluenza Virus | Clean | 2.67 - 3.84 | [2] |
| Respiratory Syncytial Virus | Clean | 2.67 - 3.84 | [2] |
| Human Adenovirus | Dirty | 1.75 - 3.03 | [2] |
| Human Rhinovirus | Dirty | 1.75 - 3.03 | [2] |
| Human Coronavirus 229E | Dirty | 1.75 - 3.03 | [2] |
| Parainfluenza Virus | Dirty | 1.75 - 3.03 | [2] |
| Respiratory Syncytial Virus | Dirty | 1.75 - 3.03 | [2] |
Postulated Mechanism of Antiviral Action
While the exact mechanism is not fully defined, for related borneol compounds, it is hypothesized that they may interfere with viral entry by targeting surface proteins.[4]
Caption: Hypothesized viral entry inhibition by Xibornol.
Experimental Protocol: Virucidal Assay
The following is a generalized protocol for assessing the virucidal activity of a compound. It is important to note that the high lipophilicity of Xibornol presents challenges for standard cell culture-based assays.[2]
-
Virus Stock Preparation: Prepare a high-titer stock of the test virus (e.g., Human Adenovirus 5) in a suitable cell line (e.g., A549 cells).
-
Compound-Virus Incubation: Mix the virus stock with different concentrations of Xibornol. An interfering substance (e.g., bovine albumin) may be added to simulate "clean" or "dirty" conditions. Incubate this mixture for a defined contact time.
-
Neutralization: Stop the virucidal activity of Xibornol by dilution or the addition of a neutralizer.
-
Infection of Host Cells: Inoculate susceptible host cells with serial dilutions of the neutralized virus-compound mixture.
-
Quantification of Viral Titer: After an appropriate incubation period, determine the viral titer using a standard method such as the TCID50 (50% tissue culture infective dose) assay or a plaque assay.
-
Log Reduction Calculation: Compare the viral titer of the Xibornol-treated samples to that of a control (virus treated with a placebo) to calculate the logarithmic reduction.
Host-Pathogen Interactions: An Area for Future Research
Currently, there is a paucity of data specifically investigating the effects of Xibornol on host cell signaling pathways and immune responses during infection. An in vivo study in humans indicated that Xibornol did not alter several key functions of phagocytes, including phagocytosis frequency, microbicidal activity, and neutrophil mobility.[5]
However, studies on related compounds, such as borneol-containing essential oils, have shown a dose-dependent reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in macrophage cell lines stimulated with lipopolysaccharide (LPS).[6] This suggests a potential, yet unconfirmed, anti-inflammatory role for Xibornol that warrants further investigation.
Proposed Experimental Workflow for Investigating Host Cell Effects
Caption: Proposed workflow to study Xibornol's host effects.
Conclusion and Future Directions
The available in vitro evidence strongly supports the direct antibacterial and antiviral activity of Xibornol against a variety of clinically relevant pathogens. Its efficacy against Gram-positive bacteria and several respiratory viruses makes it a compelling candidate for further research and development, particularly for topical applications.
The primary knowledge gap remains in understanding the interplay between Xibornol, host cells, and pathogens. Future research should focus on elucidating its precise molecular mechanisms of action and investigating its potential immunomodulatory and anti-inflammatory properties using modern cell culture and molecular biology techniques. Such studies will be crucial in fully defining the therapeutic potential of Xibornol in the context of infectious diseases.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Borneol Ester Derivatives as Entry Inhibitors of a Wide Spectrum of SARS-CoV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo study of xibornol on phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Initial Studies on the Potential for Xibornol Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xibornol is a topical antiseptic agent that has demonstrated efficacy against a range of Gram-positive bacteria, including common respiratory pathogens. Its mechanism of action is multifaceted, involving the inhibition of bacterial cell wall synthesis through targeting penicillin-binding proteins (PBPs), as well as the disruption of nucleic acid and protein synthesis. Furthermore, Xibornol exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines. While initial findings suggest a low propensity for the development of bacterial resistance to Xibornol, comprehensive studies specifically investigating resistance mechanisms and the potential for acquired resistance are not extensively available in the current body of scientific literature. This technical guide synthesizes the available data on Xibornol's antimicrobial activity and mechanism of action, outlines established experimental protocols for the assessment of antimicrobial resistance, and explores potential resistance mechanisms based on its classification as a phenolic compound and its known molecular targets.
Introduction to Xibornol
Xibornol is a phenolic derivative with antiseptic properties, primarily utilized for topical treatment of infections in the upper respiratory tract. It has shown considerable in vitro activity against clinically relevant Gram-positive bacteria, such as Streptococcus pneumoniae and Staphylococcus aureus. The lipophilic nature of Xibornol is a key characteristic, influencing its formulation and application.
Mechanism of Action
The antimicrobial and anti-inflammatory effects of Xibornol are attributed to the following mechanisms:
-
Inhibition of Bacterial Cell Wall Synthesis: Xibornol is understood to target and inhibit penicillin-binding proteins (PBPs), which are crucial enzymes in the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis.
-
Interference with Macromolecular Synthesis: Studies have indicated that Xibornol can reduce the synthesis of nucleic acids and proteins in bacteria, although the precise molecular targets within these pathways have not been fully elucidated.
-
Anti-inflammatory Effects: Xibornol has been shown to modulate the host's immune response by affecting the production of pro-inflammatory cytokines, which can contribute to the alleviation of symptoms associated with respiratory tract infections.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of Xibornol against various bacterial strains, as determined by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
| Bacterium | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | Clinical Isolates (n=100) | 2 - 8 | 2 - 8 | [1] |
| Streptococcus pneumoniae | NCTC 7465 | 150 | >150 | [2] |
| Streptococcus pyogenes | ATCC 12344 | 75 | >150 | [2] |
| Corynebacterium ulcerans | ATCC 51799 | 37.5 | 75 | [2] |
| Actinomyces israelii | ATCC 12102 | 9.4 | 18.7 | [2] |
Experimental Protocols for Resistance Studies
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from methodologies used in the evaluation of Xibornol and other topical antiseptics.[3][4]
-
Preparation of Bacterial Inoculum:
-
From an overnight culture of the test bacterium on a suitable agar (B569324) medium, select several colonies.
-
Suspend the colonies in a sterile saline solution.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Xibornol Dilutions:
-
Prepare a stock solution of Xibornol in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of Xibornol in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the Xibornol dilutions.
-
Include a positive control (bacteria in broth without Xibornol) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the organism.
-
-
Determination of MBC:
-
Subculture aliquots from the wells showing no visible growth onto an appropriate agar medium.
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial inoculum.
-
Serial Passage Experiment to Induce Resistance
This protocol is a standard method for evaluating the potential for acquired resistance through repeated exposure to a sub-lethal concentration of an antimicrobial agent.[5][6][7]
-
Initial MIC Determination: Determine the baseline MIC of Xibornol for the test organism as described in section 4.1.
-
Serial Passages:
-
Inoculate a culture of the test organism in a broth medium containing a sub-inhibitory concentration of Xibornol (e.g., 0.5 x MIC).
-
Incubate the culture until turbidity is observed.
-
From this culture, inoculate a fresh broth medium containing the same or a slightly increased concentration of Xibornol.
-
Repeat this process for a defined number of passages (e.g., 20-30 passages).
-
-
Monitoring of MIC:
-
Periodically (e.g., every 5 passages), determine the MIC of Xibornol for the passaged bacterial population.
-
An increase in the MIC over successive passages indicates the development of resistance.
-
-
Genetic Analysis of Resistant Isolates:
-
Isolates exhibiting a significant increase in MIC should be subjected to genetic analysis (e.g., whole-genome sequencing) to identify potential mutations responsible for the resistant phenotype.
-
Potential Mechanisms of Resistance
Given the absence of specific studies on Xibornol resistance, potential mechanisms can be inferred from its chemical class and known targets.
-
Alterations in the Cell Membrane: As a phenolic compound, Xibornol's efficacy may be linked to its interaction with the bacterial cell membrane. Bacteria could develop resistance by altering the composition of their cell membrane to reduce drug permeability or binding.[8]
-
Efflux Pumps: Overexpression of efflux pumps is a common mechanism of resistance to various antimicrobial agents, including some phenolic compounds. These pumps actively transport the drug out of the bacterial cell, reducing its intracellular concentration.
-
Target Modification:
-
Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can alter the structure of these enzymes, reducing their affinity for inhibitors like Xibornol. This is a well-established mechanism of resistance to β-lactam antibiotics and could be a potential mechanism for Xibornol resistance.[9][10][11]
-
Nucleic Acid and Protein Synthesis Machinery: If specific enzymatic targets within these pathways are identified, mutations in the corresponding genes could confer resistance.
-
Visualizations of Relevant Pathways and Workflows
Bacterial Peptidoglycan Synthesis Pathway and Inhibition
Caption: Inhibition of bacterial cell wall synthesis by Xibornol.
Experimental Workflow for Assessing Resistance Potential
Caption: Workflow for in vitro assessment of Xibornol resistance.
Host Inflammatory Response to Bacterial Infection and Modulation by Xibornol
Caption: Modulation of host inflammatory response by Xibornol.
Conclusion and Future Directions
Xibornol is a topical antiseptic with a multifaceted mechanism of action that includes the inhibition of bacterial cell wall synthesis and other essential cellular processes, as well as anti-inflammatory effects. While current evidence suggests a low likelihood of resistance development, dedicated studies are required to substantiate this claim. Future research should focus on conducting serial passage experiments to quantitatively assess the potential for acquired resistance to Xibornol in key respiratory pathogens. Furthermore, the identification of specific molecular targets within the nucleic acid and protein synthesis pathways would provide a more complete understanding of its antimicrobial activity. Elucidating the precise interactions of Xibornol with penicillin-binding proteins and other potential targets will be crucial for predicting and monitoring the emergence of any potential resistance mechanisms. Such studies are essential for the continued development and effective clinical application of Xibornol as a topical antimicrobial agent.
References
- 1. Frontiers | The Potential of Systems Biology to Discover Antibacterial Mechanisms of Plant Phenolics [frontiersin.org]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serial passage – REVIVE [revive.gardp.org]
- 7. Evolution of high-level resistance during low-level antibiotic exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resistance to β-Lactam Antibiotics Conferred by Point Mutations in Penicillin-Binding Proteins PBP3, PBP4 and PBP6 in Salmonella enterica | PLOS One [journals.plos.org]
- 10. Resistance to β-lactam antibiotics conferred by point mutations in penicillin-binding proteins PBP3, PBP4 and PBP6 in Salmonella enterica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutations in Penicillin-Binding Protein (PBP) Genes and in Non-PBP Genes during Selection of Penicillin-Resistant Streptococcus gordonii - PMC [pmc.ncbi.nlm.nih.gov]
Xibornol: A Technical Guide to its Physicochemical Properties and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, a synthetic antibacterial agent, has been a subject of interest for its antiseptic properties, particularly in the treatment of infections of the oral cavity and pharynx.[1][2][3] This technical guide provides an in-depth overview of the physicochemical properties of Xibornol, detailed methodologies for its characterization, and an exploration of its mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.
Physicochemical Properties of Xibornol
Xibornol, with the IUPAC name 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol, is a lipophilic molecule with very poor solubility in water.[2][4] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Structure | --INVALID-LINK-- | |
| Molecular Formula | C₁₈H₂₆O | [5] |
| Molecular Weight | 258.40 g/mol | [5] |
| Melting Point | 94-96 °C | [6] |
| Boiling Point | 165-168 °C at 3 mmHg; 185-189 °C at 9 mmHg | [6] |
| Density | 1.0240 g/cm³ at 20 °C | [6] |
| Refractive Index (n_D²⁰) | 1.5382 | [6] |
| Solubility | Lipophilic, very poor water solubility.[2][4] Soluble in ether, petroleum ether, acetone, benzene, and chloroform.[5] A 12% (w/v) solution in DMSO has been reported.[2] | [2][4][5] |
| pKa | Data not available in the searched literature. | |
| Appearance | Crystals from petroleum ether or a very viscous, pale yellow liquid.[6] | [6] |
Experimental Protocols for Characterization
Synthesis of Xibornol (6-Isobornyl-3,4-xylenol)
A common synthetic route for Xibornol involves the condensation of camphene (B42988) with 3,4-dimethylanisole (B1293948) followed by demethylation.[5]
Step 1: Synthesis of the methyl ether of 6-isobornyl-3,4-xylenol
-
In a reaction vessel, condense camphene with an excess of 3,4-dimethylanisole, which also serves as the reaction solvent.
-
The reaction is carried out in the presence of stannic chloride as a catalyst.
-
Maintain the reaction temperature below the melting point of camphene, preferably at 0 °C.
-
Allow the reaction to proceed for 24 to 48 hours.
-
The resulting product is the methyl ether of 6-isobornyl-3,4-xylenol.
Step 2: Demethylation to yield 6-isobornyl-3,4-xylenol
-
Demethylate the methyl ether intermediate obtained in Step 1.
-
This can be achieved by reacting the intermediate with hydrobromic acid in an anhydrous acetic acid medium.
-
The reaction should be conducted at a temperature above 50 °C.
-
The final product, 6-isobornyl-3,4-xylenol (Xibornol), can be purified by crystallization from petroleum ether.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of Xibornol.[7]
-
Column: A C18 column (e.g., Newcrom R1) is suitable for the separation.[7]
-
Mobile Phase: A mixture of acetonitrile (B52724) and water, with a small amount of phosphoric acid (or formic acid for MS compatibility) can be used.[7] The gradient and ratio should be optimized for best separation.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of Xibornol.
-
Sample Preparation: Samples should be dissolved in a suitable organic solvent like methanol (B129727) or acetonitrile.
Gas Chromatography (GC)
GC is a suitable technique for the analysis of volatile and semi-volatile compounds like Xibornol and related phenols.[8][9][10][11][12]
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) is recommended.[9]
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set around 250-300 °C.
-
Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of Xibornol from any impurities.
-
Derivatization: For enhanced volatility and detection, phenols can be derivatized to their methylated or pentafluorobenzyl ether forms.[10][11]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: These techniques are crucial for the structural elucidation and confirmation of Xibornol.[6][13][14][15] Spectra should be recorded in a deuterated solvent such as CDCl₃. The chemical shifts and coupling constants will provide detailed information about the proton and carbon environments in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the functional groups present in the Xibornol molecule.[16][17][18] The spectrum will show characteristic absorption bands for the hydroxyl (-OH) group, aromatic C-H, and aliphatic C-H bonds. The spectrum of the methyl ether intermediate would lack the prominent -OH stretching band.[5]
-
-
UV-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax) of Xibornol, which is useful for quantitative analysis by HPLC. The phenolic chromophore is expected to show characteristic absorption in the UV region.
-
Thermal Analysis
-
Differential Scanning Calorimetry (DSC):
-
Thermogravimetric Analysis (TGA):
Mechanism of Action
Xibornol exerts its antibacterial effect by disrupting the synthesis of the bacterial cell wall.[2] Its primary target is a group of enzymes known as Penicillin-Binding Proteins (PBPs).[27][28]
PBPs are essential for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall. By binding to and inhibiting the transpeptidase activity of PBPs, Xibornol prevents the cross-linking of peptidoglycan chains.[29][30][31] This leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death. While the detailed interaction of Xibornol, a non-beta-lactam compound, with PBPs may differ from that of traditional beta-lactam antibiotics, the overall consequence is the same: the inhibition of cell wall synthesis.[27][28]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties, characterization methods, and mechanism of action of Xibornol. The tabulated data offers a quick reference for its key properties, while the outlined experimental protocols provide a foundation for further analytical work. The visualization of its synthesis and mechanism of action aims to facilitate a clearer understanding of this antibacterial compound. Further research to determine its pKa and to develop and validate specific analytical methods will be beneficial for its continued study and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xibornol - Wikipedia [en.wikipedia.org]
- 5. US3833671A - Process for the preparation of isobornylphenol - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of 3,4-Xylenol, 6-tert-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Gas Chromatographic Profiling and Screening for Phenols as O-Isobutoxycarbonyl Derivatives in Aqueous Samples [cjcu.jlu.edu.cn]
- 9. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NEMI Method Summary - 8041A [nemi.gov]
- 11. settek.com [settek.com]
- 12. epa.gov [epa.gov]
- 13. mdpi.com [mdpi.com]
- 14. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isoborneol [webbook.nist.gov]
- 17. pmda.go.jp [pmda.go.jp]
- 18. FTIR and Raman Spectroscopic Investigations of a Norfloxacin/Carbopol934 Polymeric Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Differential scanning calorimetry as a tool to investigate the transfer of anticancer drugs to biomembrane model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria | PLOS One [journals.plos.org]
- 28. New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. Structural basis of the inhibition of class A β-lactamases and penicillin-binding proteins by 6-β-iodopenicillanate - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Xibornol: A Technical Guide to its Chemical Properties, Analysis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, with the CAS Number 13741-18-9, is a synthetic antibacterial agent known for its antiseptic properties.[1] Chemically identified as 6-Isobornyl-3,4-xylenol, it is a lipophilic compound that has been primarily utilized in topical formulations for oral and pharyngeal infections.[2] This technical guide provides a comprehensive overview of Xibornol, focusing on its chemical structure, physicochemical properties, and available data on its biological activity and synthesis.
Chemical Structure and Properties
Xibornol is a derivative of xylenol substituted with an isobornyl group. Its chemical structure and key identifiers are presented below.
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 13741-18-9 |
| IUPAC Name | 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol |
| Molecular Formula | C₁₈H₂₆O |
| Molecular Weight | 258.40 g/mol |
| InChI | InChI=1S/C18H26O/c1-11-8-14(16(19)9-12(11)2)15-10-13-6-7-18(15,5)17(13,3)4/h8-9,13,15,19H,6-7,10H2,1-5H3/t13-,15+,18+/m0/s1 |
| InChIKey | RNRHMQWZFJXKLZ-LQVKTWCPNA-N |
| Canonical SMILES | CC1=CC(=C(C=C1C)O)C2C3CCC(C3)(C)C2(C)C |
Physicochemical Properties:
| Property | Value |
| Melting Point | 94-96 °C |
| Boiling Point | 165-168 °C at 3 mmHg |
| Appearance | Crystals from petroleum ether or a very viscous, pale yellow liquid |
Quantitative Data
Antimicrobial Activity
Xibornol has demonstrated significant in vitro activity against various Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values from a study evaluating its efficacy.
| Microorganism | Xibornol MIC (µg/mL) | Xibornol MBC (µg/mL) |
| Streptococcus pneumoniae | 2 - 8 | > 8 |
| Streptococcus pyogenes | 2 - 8 | > 8 |
| Staphylococcus aureus | 2 - 8 | 4 - 8 |
| Actinomyces israelii | 2 - 8 | 4 - 8 |
| Corynebacterium ulcerans | 2 - 8 | 4 - 8 |
Pharmacokinetics
A study on the tissue distribution of Xibornol after oral administration of 500 mg doses revealed its high diffusion and distribution. The concentrations in lung and tonsillar tissue were consistently higher than in serum, suggesting good penetration into respiratory tissues.[1]
Experimental Protocols
Synthesis of 6-Isobornyl-3,4-xylenol (Xibornol)
The synthesis of Xibornol can be achieved through a two-step process involving the condensation of camphene (B42988) with 3,4-dimethylanisole (B1293948) followed by demethylation.[2]
Step 1: Condensation to form the methyl ether of 6-isobornyl-3,4-xylenol
-
Reactants: Camphene and 3,4-dimethylanisole.
-
Catalyst: Stannic chloride.
-
Solvent: An excess of 3,4-dimethylanisole.
-
Temperature: Below the melting point of camphene, preferably at 0 °C.
-
Reaction Time: 24 to 48 hours.
-
Outcome: Formation of the methyl ether of 6-isobornyl-3,4-xylenol. The crude product can be used directly in the next step or purified by crystallization.
Step 2: Demethylation to yield 6-isobornyl-3,4-xylenol
-
Reactant: The methyl ether of 6-isobornyl-3,4-xylenol from Step 1.
-
Reagent: Hydrobromic acid in an anhydrous acetic acid medium.
-
Temperature: Above 50 °C.
-
Procedure:
-
The reaction mixture is refluxed for approximately 6.5 hours.
-
The mixture is then evaporated in vacuo.
-
The residue is taken up in 95% ethyl alcohol and concentrated hydrochloric acid and refluxed for 3 hours.
-
The mixture is again evaporated to dryness in vacuo.
-
The residue is dissolved in petroleum ether, and the solution is washed with a potassium hydroxide (B78521) solution and then with water until neutral.
-
-
Purification: The final product, 6-isobornyl-3,4-xylenol, can be purified by crystallization from a mixture of water and acetic acid.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial susceptibility of Xibornol can be determined using a broth microdilution method.
-
Preparation of Xibornol Solution: Due to its low water solubility, a stock solution of Xibornol (e.g., 12% w/v) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Bacterial Strains: Cultures of the test microorganisms are grown on appropriate agar (B569324) media (e.g., Brain Heart Infusion Agar).
-
Inoculum Preparation: Bacterial colonies are suspended in a sterile 0.9% NaCl solution to achieve a turbidity equivalent to the 0.5 McFarland standard. This suspension is then diluted 1:10.
-
Microplate Assay:
-
A serial two-fold dilution of the Xibornol stock solution is prepared in a 96-well microplate containing a suitable broth medium.
-
Each well is inoculated with approximately 5 x 10⁴ colony-forming units (CFUs) of the test bacterium.
-
Control wells containing medium alone (negative control), medium with bacteria (positive control), and medium with DMSO at corresponding dilutions are included.
-
-
Incubation: The microplates are incubated at 37°C under conditions appropriate for the specific microorganism (e.g., aerobiosis, 5% CO₂, or anaerobiosis).
-
MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the microorganism.
-
MBC Determination: An aliquot from the wells showing no visible growth is subcultured onto agar plates. The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial inoculum.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of Xibornol is not yet fully elucidated. However, existing research suggests that its antibacterial effect is due to a marked reduction in cellular division and the inhibition of the synthesis of crucial macromolecules, including nucleic acids, proteins, and peptidoglycans in Gram-positive bacteria.
The specific enzymes or signaling pathways within these broader processes that are directly targeted by Xibornol have not been identified in the available literature. Without a clear understanding of the molecular targets, a detailed diagram of the signaling pathways affected by Xibornol cannot be constructed at this time. Future research is needed to uncover the specific interactions of Xibornol with bacterial cellular machinery.
Logical Relationship of Xibornol's General Mechanism of Action
While a detailed signaling pathway is not available, a logical workflow of its general mechanism can be visualized.
Caption: Logical flow of Xibornol's proposed mechanism of action.
Conclusion
Xibornol is a well-characterized antibacterial agent with a defined chemical structure and known physicochemical properties. Quantitative data on its antimicrobial activity and tissue distribution support its use as a topical antiseptic. While a detailed experimental protocol for its synthesis is available, further research is required to elucidate the specific molecular targets and signaling pathways involved in its mechanism of action. This will be crucial for a deeper understanding of its therapeutic potential and for the development of new derivatives with improved efficacy.
References
Spectroscopic Analysis of Xibornol and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, with the IUPAC name 4,5-dimethyl-2-[(1S,4R,6R)-1,7,7-trimethyl-6-bicyclo[2.2.1]heptanyl]phenol, is a lipophilic antiseptic compound primarily used in topical formulations for respiratory tract infections.[1][2] Its chemical structure consists of a 3,4-xylenol (3,4-dimethylphenol) moiety substituted with an isobornyl group. The molecular formula of Xibornol is C₁₈H₂₆O, and it has a molar mass of 258.405 g·mol⁻¹.[1] Understanding the molecular structure and purity of Xibornol and its potential derivatives is critical for drug development, quality control, and mechanistic studies. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information on the compound's atomic and molecular properties.
This guide provides an in-depth overview of the spectroscopic analysis of Xibornol, including detailed experimental protocols, expected quantitative data, and visualizations of analytical workflows and its mechanism of action.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3] For Xibornol, ¹H NMR provides information on the chemical environment of its 26 protons, while ¹³C NMR identifies the 18 distinct carbon atoms.
Predicted Quantitative Data
While specific experimental spectra for Xibornol are not widely published, the expected chemical shifts can be predicted based on its constituent parts: a 3,4-disubstituted phenol (B47542) and an isobornyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for Xibornol in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenolic OH | 4.5 - 5.5 | Singlet (broad) |
| Aromatic H | 6.5 - 7.0 | Singlet |
| Aromatic H | 6.6 - 7.1 | Singlet |
| Isobornyl CH (bridgehead) | 1.5 - 2.5 | Multiplet |
| Isobornyl CH₂ | 1.0 - 2.0 | Multiplets |
| Aromatic CH₃ | 2.1 - 2.3 | Singlet |
| Aromatic CH₃ | 2.1 - 2.3 | Singlet |
| Isobornyl CH₃ (gem-dimethyl) | 0.8 - 1.0 | Singlet |
| Isobornyl CH₃ (bridgehead) | 0.7 - 0.9 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for Xibornol in CDCl₃
| Carbons | Predicted Chemical Shift (δ, ppm) |
| Phenolic C-OH | 150 - 155 |
| Aromatic C (substituted) | 125 - 145 |
| Aromatic C-H | 115 - 130 |
| Isobornyl C (bridgehead) | 45 - 55 |
| Isobornyl CH | 40 - 50 |
| Isobornyl CH₂ | 20 - 40 |
| Isobornyl C (quaternary) | 45 - 55 |
| Aromatic CH₃ | 15 - 25 |
| Isobornyl CH₃ | 10 - 25 |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of purified Xibornol in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Acquire 16 to 64 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
A larger number of scans (e.g., 8000 or more) is typically required due to the low natural abundance of the ¹³C isotope.[4]
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[4]
Predicted Quantitative Data
The IR spectrum of Xibornol is expected to show characteristic absorption bands corresponding to its phenolic hydroxyl group, aromatic ring, and aliphatic isobornyl structure.
Table 3: Predicted IR Absorption Bands for Xibornol
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Phenol) | Stretch | 3200 - 3600 | Strong, Broad |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium-Strong |
| C-O (Phenol) | Stretch | 1150 - 1250 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of solid, powdered Xibornol directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is typically needed.[4]
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Spectrum Acquisition:
-
Data Processing: The instrument software automatically performs the background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Predicted Quantitative Data
Table 4: Predicted Mass Spectrometry Data for Xibornol
| Parameter | Predicted Value |
| Molecular Formula | C₁₈H₂₆O |
| Exact Mass | 258.1984 |
| Molecular Ion [M]⁺ | m/z 258 |
| Protonated Molecule [M+H]⁺ | m/z 259 |
| Key Fragment Ions | Fragmentation of the isobornyl group is expected, leading to characteristic terpene-like fragments. A prominent fragment could arise from the loss of the C₈H₁₃ side chain. |
Experimental Protocol: Electrospray Ionization (ESI)-MS
-
Sample Preparation: Prepare a dilute solution of Xibornol (e.g., 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source. This technique is suitable for polar molecules like phenols and minimizes fragmentation.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule to confirm the molecular weight. For structural analysis (MS/MS), the molecular ion can be selected and fragmented to produce a characteristic fragmentation pattern.
UV-Visible Spectroscopy
UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule. It is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic ring in Xibornol.
Predicted Quantitative Data
Phenolic compounds typically exhibit characteristic absorption maxima in the UV region.
Table 5: Predicted UV-Visible Absorption Data for Xibornol in Ethanol (B145695)
| Parameter | Predicted Value |
| λmax 1 | ~220 nm |
| λmax 2 | ~275-285 nm |
Experimental Protocol: UV-Visible Spectrophotometry
-
Sample Preparation: Prepare a stock solution of Xibornol in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.2 and 1.0.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline.
-
Fill a matched quartz cuvette with the Xibornol solution.
-
Scan the sample across the UV range (e.g., 200-400 nm) to record the absorption spectrum.
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration, allowing for quantitative analysis if a calibration curve is prepared.
Analysis of Xibornol Derivatives
The synthesis of Xibornol derivatives, for instance by modifying the phenolic hydroxyl group, would lead to predictable changes in their spectra.
-
Esterification or Etherification: Modification of the -OH group would cause the disappearance of the broad O-H stretch in the IR spectrum (3200-3600 cm⁻¹) and the loss of the exchangeable phenolic proton signal in the ¹H NMR spectrum. New signals corresponding to the added ester or ether moiety would appear (e.g., a C=O stretch around 1700-1750 cm⁻¹ for an ester).
-
Aromatic Ring Substitution: Adding substituents to the aromatic ring would alter the chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectrum.
Visualizations
Experimental Workflow
The general workflow for the complete spectroscopic characterization of a compound like Xibornol involves sample preparation followed by analysis using multiple complementary techniques.
Caption: General experimental workflow for spectroscopic analysis.
Mechanism of Action
Xibornol exerts its antimicrobial effect primarily by disrupting the synthesis of the bacterial cell wall.
Caption: Xibornol's mechanism of antibacterial action.
References
In Silico Investigation of Xibornol's Binding to Bacterial Enzymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xibornol, a phenolic derivative of bornan, has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria responsible for respiratory tract infections.[1][2] Its mechanism of action is understood to involve the disruption of bacterial cell division and the synthesis of essential macromolecules, including nucleic acids, proteins, and peptidoglycans.[1] A primary hypothesised target of Xibornol is the family of penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[1] Despite this understanding, a detailed molecular-level elucidation of Xibornol's interaction with its bacterial enzyme targets is not yet available in published literature. This technical guide outlines a comprehensive in silico modeling workflow to investigate the binding of Xibornol to bacterial enzymes, using a hypothetical study of its interaction with Staphylococcus aureus PBP2a as a representative example. The methodologies detailed herein provide a robust framework for future computational research to precisely characterise the binding affinity, interaction dynamics, and potential inhibitory mechanism of Xibornol, thereby aiding in the rational design of novel antimicrobial agents.
Introduction
Xibornol is a topical antiseptic that has been in use for several decades, valued for its efficacy against a range of Gram-positive pathogens, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus.[1][2] While its broad mechanism of action is known to interfere with critical biosynthetic pathways in bacteria, the specific molecular interactions that underpin its antibacterial effect remain to be fully characterized.[1] Computational modeling, or in silico analysis, offers a powerful and cost-effective approach to bridge this knowledge gap. By simulating the interaction between Xibornol and its putative bacterial enzyme targets at an atomic level, we can gain insights into its binding mode, affinity, and the key residues involved in the interaction. This guide presents a standardised protocol for such an investigation, from target selection and model preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations.
Target Selection and Rationale
The primary target for this proposed in silico study is Penicillin-Binding Protein 2a (PBP2a) from Staphylococcus aureus . This selection is based on the following rationale:
-
Known Mechanism of Action: Xibornol is known to inhibit bacterial cell wall synthesis, and PBPs are the key enzymes in the final stages of peptidoglycan assembly.
-
Clinical Relevance: S. aureus is a major human pathogen, and the emergence of methicillin-resistant S. aureus (MRSA) strains, which possess the mecA gene encoding the low-affinity PBP2a, represents a significant clinical challenge. Understanding how novel compounds interact with PBP2a is of high therapeutic importance.
-
Availability of Structural Data: The three-dimensional structure of PBP2a has been determined and is available in the Protein Data Bank (PDB), which is a prerequisite for structure-based drug design and in silico modeling.
In Silico Modeling Workflow
The proposed workflow for investigating the binding of Xibornol to bacterial enzymes is a multi-step process that combines several computational techniques to provide a comprehensive understanding of the molecular interactions.
Caption: In Silico Modeling Workflow for Xibornol-Enzyme Binding Analysis.
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments in the proposed in silico investigation.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The crystal structure of S. aureus PBP2a will be downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved PDB file will be pre-processed using a molecular modeling software package (e.g., Schrödinger Maestro, MOE, or AutoDock Tools). This process involves:
-
Removing water molecules and any co-crystallized ligands or ions not relevant to the binding site.
-
Adding hydrogen atoms to the protein structure.
-
Assigning correct bond orders and protonation states for amino acid residues at a physiological pH.
-
Repairing any missing side chains or loops in the protein structure.
-
Minimizing the energy of the protein structure to relieve any steric clashes.
-
-
Ligand Structure Preparation: The 2D structure of Xibornol will be sketched using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure. The ligand's geometry will be optimized using a suitable force field (e.g., MMFF94). Different ionization states and tautomers of Xibornol at physiological pH will be generated.
Molecular Docking
-
Binding Site Definition: The active site of PBP2a will be identified based on the location of the co-crystallized ligand in the original PDB structure or through literature analysis. A grid box will be generated around this active site to define the search space for the docking algorithm.
-
Docking Algorithm: A molecular docking program such as AutoDock Vina, GOLD, or Glide will be used to predict the binding conformation of Xibornol within the PBP2a active site. The docking algorithm will generate a series of possible binding poses, which will be ranked based on a scoring function that estimates the binding affinity.
-
Pose Analysis: The top-ranked docking poses will be visually inspected to analyze the interactions between Xibornol and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Molecular Dynamics (MD) Simulation
-
System Setup: The most promising docked complex of PBP2a and Xibornol will be selected as the starting point for an MD simulation. The complex will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.
-
Simulation Protocol: The system will be subjected to energy minimization to remove any bad contacts. This will be followed by a short period of heating and equilibration, during which the temperature and pressure of the system are gradually brought to physiological conditions (e.g., 300 K and 1 atm). Finally, a production MD simulation will be run for a duration of at least 100 nanoseconds to sample the conformational space of the complex.
-
Trajectory Analysis: The trajectory from the MD simulation will be analyzed to assess the stability of the Xibornol-PBP2a complex. Key parameters to be analyzed include:
-
Root Mean Square Deviation (RMSD): To monitor the stability of the protein backbone and the ligand's position.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between Xibornol and PBP2a over time.
-
Binding Free Energy Calculation
The binding free energy of the Xibornol-PBP2a complex will be calculated using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with a solvation free energy term.
Data Presentation (Hypothetical Data)
The following tables summarize the kind of quantitative data that would be generated from this in silico investigation.
Table 1: Molecular Docking Results of Xibornol with S. aureus PBP2a
| Docking Program | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| AutoDock Vina | -8.2 | 1.5 | SER403, THR600 | TYR446, MET641, ALA643 |
| GOLD | -7.9 | 2.1 | SER403, ASN464 | TYR446, PHE447, MET641 |
| Glide | -8.5 | 1.1 | SER403, THR600, LYS406 | TYR446, MET641, ILE461 |
Table 2: Molecular Dynamics Simulation Stability Metrics (100 ns)
| Parameter | Average Value | Standard Deviation | Interpretation |
| Protein RMSD (Å) | 1.8 | 0.3 | Stable protein backbone |
| Ligand RMSD (Å) | 1.2 | 0.2 | Stable ligand binding pose |
| Number of H-Bonds | 3 | 1 | Consistent hydrogen bonding |
Table 3: Binding Free Energy Calculation Results (MM/PBSA)
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.7 |
| Electrostatic Energy | -12.3 |
| Polar Solvation Energy | 25.1 |
| Non-polar Solvation Energy | -4.8 |
| Total Binding Free Energy | -37.7 |
Visualization of Molecular Interactions and Pathways
The following diagrams illustrate the conceptual relationships and potential molecular interactions that would be elucidated through this in silico study.
References
Xibornol: An In-Depth Technical Guide on its Antifungal Properties
To our esteemed researchers, scientists, and drug development professionals,
This technical guide serves to explore the current scientific understanding of the antifungal properties of Xibornol (6-isobornyl-3,4-xylenol). While Xibornol has been recognized for its broad antimicrobial activity, this document focuses specifically on its potential as an antifungal agent. It is important to note at the outset that while the antiseptic nature of Xibornol is documented to include activity against fungi, detailed and specific data regarding its antifungal mechanism of action, quantitative susceptibility data, and its effects on fungal signaling pathways are limited in publicly available scientific literature.
Overview of Xibornol
Xibornol is a lipophilic phenolic compound with known antiseptic properties.[1] It has been primarily utilized in topical formulations, such as mouthwashes and throat sprays, particularly in Italy and Spain.[1] Its antimicrobial activity has been noted against Gram-positive bacteria, various viruses, and fungi.[2]
Antifungal Activity: Current State of Knowledge
While several sources mention that Xibornol possesses antifungal activity, and one in vitro study has indicated an effect against Candida albicans, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values, are not extensively reported in the available literature.[3] The primary focus of existing research has been on its antibacterial and antiviral applications.
Mechanism of Action: An Extrapolation
The detailed mechanism of Xibornol's action against fungi has not been elucidated. However, insights can be drawn from its known effects on bacteria. In bacterial cells, Xibornol has been observed to cause a marked reduction in cellular division and inhibit the synthesis of nucleic acids, proteins, and peptidoglycans.[2] It is plausible that a similar disruptive effect on cellular processes occurs in fungal cells. As a phenolic derivative, its lipophilic nature may facilitate interaction with and disruption of the fungal cell membrane, a common target for many antifungal agents. However, further research is required to confirm this hypothesis and to understand the specific molecular targets within fungal cells.
Quantitative Data on Antifungal Susceptibility
As of the latest review of scientific literature, specific MIC and MFC values for Xibornol against a panel of pathogenic yeasts and molds are not available. The following table is presented as a template for how such data would be structured, pending future research.
| Fungal Species | Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | ATCC 90028 | Data not available | Data not available | |
| Candida glabrata | ATCC 2001 | Data not available | Data not available | |
| Aspergillus fumigatus | ATCC 204305 | Data not available | Data not available | |
| Cryptococcus neoformans | ATCC 208821 | Data not available | Data not available |
Experimental Protocols for Antifungal Susceptibility Testing
The following is a generalized protocol for determining the in vitro antifungal activity of a compound like Xibornol, based on established methodologies such as those from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Preparation of Xibornol Dilutions: Due to its low water solubility, Xibornol should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[2] Serial twofold dilutions of the Xibornol stock solution are then prepared in a 96-well microtiter plate using a liquid medium such as RPMI-1640.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The microtiter plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of Xibornol that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Determination of Minimum Fungicidal Concentration (MFC)
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that shows no visible growth is subcultured onto an agar plate.
-
Incubation: The agar plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of Xibornol that results in no fungal growth or a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Visualizing Research Workflows and Potential Mechanisms
While specific data for Xibornol is lacking, the following diagrams illustrate standardized workflows and a common signaling pathway relevant to antifungal drug discovery and its potential, yet unconfirmed, mechanism of action.
Conclusion and Future Directions
Xibornol is an established antiseptic with a broad spectrum of antimicrobial activity that includes fungi. However, there is a notable gap in the scientific literature regarding specific, quantitative data on its antifungal efficacy and its precise mechanism of action against fungal pathogens. Future research should focus on:
-
Systematic in vitro susceptibility testing of Xibornol against a wide range of clinically relevant fungi to determine MIC and MFC values.
-
Elucidating the specific antifungal mechanism of action , including its effects on the fungal cell wall, cell membrane, and essential biosynthetic pathways.
-
Investigating the potential for synergistic effects when combined with existing antifungal drugs.
-
Exploring its efficacy in in vivo models of fungal infections.
Addressing these research gaps will be crucial in defining the potential role of Xibornol in the antifungal therapeutic landscape.
References
Methodological & Application
Application Notes and Protocols for In Vitro Susceptibility Testing of Xibornol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for determining the in vitro susceptibility of various bacterial strains to Xibornol, a topical antiseptic. The protocols are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), adapted for the specific properties of Xibornol.
Introduction to Xibornol
Xibornol is a lipophilic antiseptic agent with demonstrated efficacy against a range of Gram-positive bacteria, making it a valuable compound for topical applications, particularly in the oral cavity.[1][2][3][4] Understanding the in vitro susceptibility of target microorganisms to Xibornol is crucial for its development and clinical application.
Mechanism of Action: Xibornol's primary antibacterial effect is the disruption of bacterial cell wall synthesis.[5] It achieves this by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands in the bacterial cell wall.[5] This inhibition weakens the cell wall, rendering the bacterium unable to withstand osmotic pressure, ultimately leading to cell lysis and death.[5] Additionally, some evidence suggests that Xibornol may modulate the release of pro-inflammatory cytokines, indicating a potential anti-inflammatory effect.[5] While the detailed mechanism of action is still under investigation, it is known that bacteria exposed to Xibornol exhibit a significant reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans.[2]
Quantitative Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Xibornol against common Gram-positive respiratory pathogens. This data is crucial for understanding the potency of Xibornol and for establishing effective concentrations for in vitro and in vivo studies.
Table 1: In Vitro Activity of Xibornol Against Gram-Positive Bacteria
| Microorganism | MIC (%) | MBC (%) | Interpretation |
| Staphylococcus aureus | 0.003 | 0.003 | Bactericidal |
| Streptococcus pyogenes | 0.003 | 0.012 | Bacteriostatic at MIC |
| Streptococcus pneumoniae | 0.003 | 0.012 | Bacteriostatic at MIC |
| Actinomyces israelii | 0.0005 | 0.0005 | Bactericidal |
| Corynebacterium ulcerans | 0.001 | 0.001 | Bactericidal |
Data sourced from Celandroni et al., 2021.[2]
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of Xibornol using the broth microdilution method, following EUCAST guidelines.[2]
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of Xibornol.
Materials:
-
Xibornol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
0.5 McFarland turbidity standard
-
Sterile saline (0.9% NaCl)
-
Incubator (aerobic, 5% CO2, or anaerobic as required)
Procedure:
-
Preparation of Xibornol Stock Solution: Due to its poor water solubility, prepare a stock solution of Xibornol in DMSO.[2] For example, a 12% (w/v) stock solution can be prepared.
-
Preparation of Serial Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Xibornol stock solution in CAMHB. The final volume in each well should be 100 µL.
-
The concentration range should be selected to encompass the expected MIC values.
-
Include a positive control well (broth and inoculum, no Xibornol) and a negative control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension 1:10 in sterile saline.
-
-
Inoculation of Microtiter Plate:
-
Add 10 µL of the diluted bacterial suspension to each well (except the negative control), resulting in a final inoculum concentration of approximately 5 x 10⁴ CFU/well.[2]
-
-
Incubation:
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the bacterium.
-
Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of Xibornol that results in a 99.9% reduction in the initial inoculum.
Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC) of Xibornol.
Materials:
-
Completed MIC microtiter plate
-
Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood)
-
Sterile micropipette and tips
Procedure:
-
Subculturing: From the wells of the completed MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.
-
Plating: Spot-inoculate the 10 µL aliquot onto an appropriate agar plate.
-
Incubation: Incubate the agar plates under the same conditions as the MIC assay for 18-24 hours.
-
MBC Determination:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial bacterial count (typically ≤ 5 colonies for an initial inoculum of 5 x 10⁴ CFU).
-
Proposed Signaling Pathway of Xibornol's Antibacterial Action
The following diagram illustrates the proposed mechanism of action of Xibornol, highlighting its interaction with bacterial cell wall synthesis.
Caption: Proposed mechanism of Xibornol targeting penicillin-binding proteins to inhibit cell wall synthesis.
Quality Control
Adherence to quality control (QC) standards is essential for accurate and reproducible susceptibility testing results. It is recommended to perform QC testing with standard reference strains (e.g., Staphylococcus aureus ATCC® 29213™) concurrently with each batch of tests. The MIC values obtained for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST.[6][7][8][9][10][11][12][13][14][15]
Troubleshooting
-
No Growth in Positive Control: This may indicate issues with the inoculum preparation, viability of the bacterial strain, or incubation conditions.
-
Growth in Negative Control: This suggests contamination of the broth or microtiter plate.
-
Inconsistent Results: Ensure proper standardization of the inoculum, accurate pipetting, and consistent incubation conditions. Due to the lipophilic nature of Xibornol, ensure the stock solution in DMSO is well-mixed before preparing dilutions.
These application notes and protocols provide a comprehensive guide for the in vitro susceptibility testing of Xibornol. For further details and specific guidelines, it is recommended to consult the latest documents from EUCAST and CLSI.[6][7][8][9][10][11][12][13][14][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xibornol - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Xibornol? [synapse.patsnap.com]
- 6. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 7. goums.ac.ir [goums.ac.ir]
- 8. iacld.com [iacld.com]
- 9. ESCMID: EUCAST [escmid.org]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. darvashco.com [darvashco.com]
- 13. EUCAST: Expert Rules [eucast.org]
- 14. EUCAST: Guidance Documents [eucast.org]
- 15. szu.gov.cz [szu.gov.cz]
Determining the Antimicrobial Activity of Xibornol: Protocols for MIC and MBC Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol (B1683399), a compound known for its antimicrobial properties against various pathogens.[1][2][3][4] The following methodologies are based on established standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI) to ensure reliable and reproducible results.[1][5][6]
I. Overview
Xibornol has demonstrated significant in vitro activity, particularly against Gram-positive bacteria that are common pathogens of the respiratory tract.[1][2][3] Understanding the precise concentrations at which Xibornol inhibits or kills these bacteria is crucial for its development as a potential therapeutic agent. The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC assay identifies the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[7][8][9]
II. Quantitative Data Summary
The antimicrobial activity of Xibornol against several Gram-positive pathogens has been previously evaluated. The reported MIC and MBC values are summarized in the table below. It is important to note that due to Xibornol's low water solubility, it is often dissolved in a solvent like Dimethyl Sulfoxide (DMSO) for testing.[1]
| Microorganism | MIC of Xibornol (%) | MBC of Xibornol (%) | Interpretation |
| Streptococcus pneumoniae | 0.003 | 0.012 | Bacteriostatic at MIC |
| Streptococcus pyogenes | 0.003 | 0.012 | Bacteriostatic at MIC |
| Staphylococcus aureus | 0.003 | 0.003 | Bactericidal |
| Actinomyces israelii | 0.0005 | 0.0005 | Bactericidal |
| Corynebacterium ulcerans | 0.001 | 0.001 | Bactericidal |
Table 1: Summary of previously reported MIC and MBC values for Xibornol against various Gram-positive bacteria. Data sourced from Celandroni et al. (2021).[1]
III. Experimental Protocols
A. Protocol for Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Xibornol.
1. Materials:
-
Xibornol
-
Dimethyl Sulfoxide (DMSO) (or other suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest
-
Sterile 0.9% NaCl solution
-
0.5 McFarland turbidity standard
-
Incubator (aerobic, 5% CO2, or anaerobic, depending on the microorganism)
-
Micropipettes and sterile tips
2. Preparation of Xibornol Stock Solution:
Due to its low water solubility, a stock solution of Xibornol in DMSO is required. For example, a 12% (w/v) stock solution can be prepared.[1] Subsequent dilutions should be made in the appropriate broth.
3. Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test microorganism.
-
Suspend the colonies in sterile 0.9% NaCl solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Perform a 1:10 dilution of the 0.5 McFarland suspension in sterile broth to obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.[1]
4. Broth Microdilution Assay:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of Xibornol to be tested (prepared in broth from the stock solution) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last well.
-
Inoculate each well (except for the negative control well) with 10 µL of the prepared bacterial inoculum (approximately 5 x 10⁴ CFUs per well).[1]
-
Include the following controls:
-
Positive Control: A well containing broth and the bacterial inoculum without Xibornol.
-
Negative Control: A well containing only sterile broth.
-
Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the bacterial inoculum to ensure the solvent has no antimicrobial activity.[1]
-
-
Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions (aerobic, 5% CO2 for streptococci, or anaerobic for organisms like A. israelii).[1]
5. Interpretation of Results:
-
The MIC is the lowest concentration of Xibornol at which there is no visible growth (turbidity) of the microorganism.[1] This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600) using a microplate reader.
B. Protocol for Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay.
1. Materials:
-
MIC plate with results
-
Appropriate agar (B569324) plates (e.g., Mueller-Hinton Agar, Blood Agar)
-
Sterile micropipettes and tips
-
Incubator
2. MBC Assay Procedure:
-
From the wells of the MIC plate corresponding to the MIC and higher concentrations of Xibornol, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh, appropriate agar plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.
-
Incubate the agar plates at 37°C for 18-24 hours under the appropriate atmospheric conditions.
3. Interpretation of Results:
-
The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][9] This is typically observed as no colony growth or only a few colonies on the agar plate from the spot inoculation.
-
The relationship between the MIC and MBC can provide insights into the nature of the antimicrobial agent's activity. If the MBC is equal to or within four times the MIC, the agent is generally considered bactericidal.[6][8] If the MBC is more than four times the MIC, it is considered bacteriostatic.[6]
IV. Conclusion
The protocols described provide a standardized approach for evaluating the in vitro antimicrobial efficacy of Xibornol. Adherence to these methodologies will ensure the generation of high-quality, comparable data that is essential for the continued research and development of Xibornol as a potential antimicrobial agent.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo study of xibornol on phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for Novel Xibornol Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of novel drug delivery systems for Xibornol, a hydrophobic drug with antiseptic and anti-inflammatory properties. The content herein is intended to guide researchers in the formulation, characterization, and evaluation of advanced Xibornol delivery platforms, including nanoemulsions, solid lipid nanoparticles (SLNs), and liposomes. Detailed experimental protocols and representative data are provided to facilitate the practical application of these technologies.
Introduction to Xibornol and Delivery Challenges
Xibornol is a lipophilic phenol (B47542) derivative known for its efficacy in treating respiratory tract infections. Its therapeutic action is attributed to the inhibition of bacterial cell wall synthesis and modulation of pro-inflammatory cytokines.[1] However, its poor aqueous solubility presents a significant challenge for formulation and delivery, limiting its bioavailability and therapeutic efficacy.
Novel drug delivery systems offer a promising approach to overcome these limitations by:
-
Enhancing Solubility and Bioavailability: Encapsulating Xibornol in lipid- or polymer-based nanocarriers can improve its dissolution and absorption.
-
Providing Controlled Release: These systems can be engineered to release Xibornol in a sustained manner, maintaining therapeutic concentrations over an extended period.
-
Improving Stability: Encapsulation can protect Xibornol from degradation, enhancing its shelf-life and in vivo stability.
Novel Drug Delivery Systems for Xibornol
This section details the formulation and characterization of three promising drug delivery systems for Xibornol: Nanoemulsions, Solid Lipid Nanoparticles (SLNs), and Liposomes.
Xibornol-Loaded Nanoemulsion
Nanoemulsions are transparent or translucent oil-in-water (O/W) or water-in-oil (W/O) dispersions with droplet sizes typically in the range of 20-200 nm. They offer high surface area for drug absorption and can significantly enhance the solubility of hydrophobic drugs like Xibornol.
Table 1: Representative Characterization Data for a Xibornol-Loaded Nanoemulsion
| Parameter | Value |
| Xibornol Concentration | 3% (w/v) |
| Mean Particle Size (nm) | 127.8 ± 8.3 |
| Polydispersity Index (PDI) | 0.49 ± 0.05 |
| Zeta Potential (mV) | -24.9 ± 0.01 |
| pH | 6.0 ± 0.01 |
Note: Data is representative and based on formulations of hydrophobic compounds in nanoemulsions.[2][3]
Xibornol-Loaded Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes, offering high drug loading, controlled release, and good biocompatibility.
Table 2: Representative Characterization Data for Xibornol-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Value |
| Mean Particle Size (nm) | 113.0 ± 0.8 |
| Polydispersity Index (PDI) | 0.177 ± 0.007 |
| Zeta Potential (mV) | -17.0 ± 0.5 |
| Drug Loading Content (%) | 6.2 ± 0.1 |
| Encapsulation Efficiency (%) | 96.8 ± 0.4 |
Note: Data is representative and based on formulations of other hydrophobic drugs in SLNs.[4][5]
Xibornol-Loaded Liposomes
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. Their amphiphilic nature allows for the encapsulation of both hydrophilic and hydrophobic drugs. For a lipophilic drug like Xibornol, it would primarily be entrapped within the lipid bilayer.
Table 3: Representative Characterization Data for Xibornol-Loaded Liposomes
| Parameter | Value |
| Mean Particle Size (nm) | 108.5 ± 7.9 |
| Polydispersity Index (PDI) | 0.053 ± 0.033 |
| Zeta Potential (mV) | -36.7 ± 3.3 |
| Drug Loading Content (%) | ~5 (estimated) |
| Encapsulation Efficiency (%) | 85 ± 5 |
Note: Data is representative and based on formulations of other hydrophobic drugs in liposomes.[6][7][8]
Experimental Protocols
This section provides detailed protocols for the preparation and characterization of the described Xibornol drug delivery systems.
Preparation of Xibornol-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
This method involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.
Materials:
-
Xibornol
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)
-
Surfactant (e.g., Tween® 80, Poloxamer 188)
-
Purified Water
Procedure:
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve Xibornol in the molten lipid with continuous stirring to ensure a homogenous mixture.
-
In a separate vessel, heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., at 10,000 rpm for 15 minutes).
-
The resulting pre-emulsion is then typically subjected to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be further purified by centrifugation or dialysis to remove any unencapsulated drug.
Preparation of Xibornol-Loaded Liposomes by Thin-Film Hydration
This is a common method for preparing multilamellar vesicles (MLVs), which can then be downsized.
Materials:
-
Xibornol
-
Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine - DPPC)
-
Cholesterol
-
Organic Solvent (e.g., Chloroform, Methanol)
-
Aqueous Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
Procedure:
-
Dissolve the lipids (phospholipids and cholesterol) and Xibornol in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer and rotating the flask gently at a temperature above the lipid phase transition temperature (Tc). This will cause the lipid film to swell and form MLVs.
-
To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated (using a probe or bath sonicator) or extruded through polycarbonate membranes with defined pore sizes.
Characterization Protocols
These parameters are crucial for the stability and in vivo performance of nanocarriers and are typically measured using Dynamic Light Scattering (DLS).
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension with an appropriate solvent (e.g., purified water or the original dispersion medium) to an optimal concentration for DLS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement to obtain the z-average particle size, PDI, and zeta potential.
This protocol determines the amount of Xibornol successfully incorporated into the nanoparticles.
Procedure:
-
Separate the unencapsulated Xibornol from the nanoparticle dispersion. This can be achieved by ultracentrifugation, where the nanoparticles are pelleted, and the supernatant contains the free drug.
-
Quantify the amount of Xibornol in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the DLC and EE using the following formulas:
-
DLC (%) = (Total amount of drug - Amount of free drug) / Weight of nanoparticles × 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug × 100
-
This study evaluates the rate and extent of Xibornol release from the nanoparticles over time. The dialysis bag method is commonly used.
Procedure:
-
Place a known amount of the Xibornol-loaded nanoparticle dispersion into a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of the released drug but retains the nanoparticles.
-
Immerse the sealed dialysis bag in a release medium (e.g., PBS with a small amount of surfactant like Tween 80 to ensure sink conditions for the hydrophobic drug) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of Xibornol in the withdrawn samples using a suitable analytical method (UV-Vis or HPLC).
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
Potential Signaling Pathways of Xibornol's Anti-inflammatory Action
While the precise molecular targets of Xibornol are still under investigation, its anti-inflammatory effects are likely mediated through the modulation of key signaling pathways involved in the inflammatory response. Based on studies of the structurally related compound Borneol, two potential pathways are the p38 Mitogen-Activated Protein Kinase (MAPK) pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[4]
Experimental Workflow for Investigating Signaling Pathways
Caption: Workflow for studying the effect of Xibornol on inflammatory signaling pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-6. Inhibition of this pathway can lead to a reduction in inflammation.
Caption: Proposed inhibition of the p38 MAPK pathway by Xibornol.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is activated by various cytokines and growth factors and plays a crucial role in immune responses and inflammation. Dysregulation of this pathway is associated with inflammatory diseases.
Caption: Proposed inhibition of the JAK/STAT signaling pathway by Xibornol.
Conclusion
The development of novel drug delivery systems for Xibornol holds significant promise for improving its therapeutic efficacy. Nanoemulsions, solid lipid nanoparticles, and liposomes are viable platforms to enhance its solubility, provide controlled release, and improve stability. The protocols and representative data provided in these application notes serve as a valuable resource for researchers in the formulation and characterization of these advanced delivery systems. Further investigation into the specific molecular interactions of Xibornol with inflammatory signaling pathways will provide a more complete understanding of its mechanism of action and facilitate the rational design of targeted therapies.
References
- 1. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Solid lipid nanoparticle as an effective drug delivery system of a novel curcumin derivative: formulation, release in vitro and pharmacokinetics in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of liposomal formulations containing sesquiterpene lactones for the treatment of chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and Characterization of Solid Lipid Nanoparticles Loaded with a Highly Active Doxorubicin Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Xibornol Derivatives for Enhanced Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, chemically known as 6-isobornyl-3,4-xylenol, is a phenolic antiseptic with demonstrated antimicrobial and virucidal properties, particularly against pathogens of the respiratory tract.[1][2] Its lipophilic nature and poor water solubility, however, present challenges for formulation and may limit its bioavailability.[1] The development of Xibornol derivatives offers a promising avenue to enhance its therapeutic potential by improving its physicochemical properties and biological activity.
These application notes provide a comprehensive overview of proposed strategies for the synthesis of novel Xibornol derivatives and detailed protocols for their subsequent biological evaluation. While specific literature on the synthesis of Xibornol derivatives is scarce, this document outlines potential synthetic routes based on established chemical modifications of structurally related phenols and terpenoids.
Rationale for Xibornol Derivatization
The primary goals for synthesizing Xibornol derivatives are:
-
Enhanced Antimicrobial/Virucidal Potency: Modification of the Xibornol scaffold may lead to stronger interactions with microbial targets.
-
Improved Physicochemical Properties: Increasing water solubility can enhance formulation options and bioavailability.
-
Broadened Spectrum of Activity: Derivatives may exhibit activity against a wider range of microorganisms.
-
Reduced Cytotoxicity: Modifications can potentially decrease toxicity to host cells while maintaining or increasing antimicrobial efficacy.
Proposed Synthetic Strategies for Xibornol Derivatives
The Xibornol molecule offers several sites for chemical modification: the phenolic hydroxyl group, the aromatic ring, and the isobornyl group. Below are proposed synthetic strategies targeting these regions.
Modification of the Phenolic Hydroxyl Group
The hydroxyl group can be derivatized to form ethers, esters, and other functional groups, which can modulate the compound's lipophilicity and hydrogen-bonding capabilities.
2.1.1. Etherification (Williamson Ether Synthesis)
This reaction introduces an alkyl or aryl group to the phenolic oxygen. Introducing polar groups like polyethylene (B3416737) glycol (PEG) chains could enhance water solubility.
-
Reaction: Deprotonation of the phenolic hydroxyl group with a base (e.g., NaH) followed by nucleophilic substitution with an alkyl halide (R-X).
-
Potential Derivatives: Methoxy, ethoxy, benzyloxy, and PEGylated ethers.
2.1.2. Esterification
Esterification can be used to introduce a variety of acyl groups, potentially creating prodrugs that are hydrolyzed in vivo to release the active Xibornol.
-
Reaction: Acylation of the hydroxyl group using an acid chloride or anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine).
-
Potential Derivatives: Acetate, propionate, benzoate, and amino acid esters.
Modification of the Aromatic Ring
The electron-rich aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can influence electronic properties and provide new points for further derivatization.
2.2.1. Halogenation
Introduction of halogen atoms (Cl, Br) can enhance lipophilicity and antimicrobial activity.
-
Reaction: Electrophilic aromatic substitution using a halogenating agent (e.g., N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS)).
2.2.2. Nitration
The nitro group can be introduced and subsequently reduced to an amino group, which can then be further functionalized.
-
Reaction: Electrophilic nitration using a mixture of nitric acid and sulfuric acid.
2.2.3. Friedel-Crafts Acylation/Alkylation
This allows for the introduction of acyl or alkyl groups onto the aromatic ring.
-
Reaction: Reaction with an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Quantitative Data Summary
Currently, there is no publicly available quantitative data on the activity of Xibornol derivatives. The following table summarizes the known antimicrobial activity of Xibornol and its commercial formulation, Bornilene, to serve as a baseline for comparison with newly synthesized derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol and Bornilene
| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Streptococcus pneumoniae | Xibornol | 128 | >1024 | [3] |
| Bornilene | 64 | 512 | [3] | |
| Streptococcus pyogenes | Xibornol | 512 | >1024 | [3] |
| Bornilene | 512 | >1024 | [3] | |
| Staphylococcus aureus | Xibornol | 256 | >1024 | [3] |
| Bornilene | 128 | >1024 | [3] | |
| Actinomyces israelii | Xibornol | 128 | 1024 | [3] |
| Bornilene | 128 | 1024 | [3] | |
| Corynebacterium ulcerans | Xibornol | 64 | 512 | [3] |
| Bornilene | 64 | 512 | [3] |
Experimental Protocols
General Protocol for Synthesis of Xibornol Ethers (Williamson Synthesis)
-
Dissolution: Dissolve Xibornol (1 equivalent) in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0 °C.
-
Stirring: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.
-
Addition of Alkyl Halide: Cool the reaction mixture to 0 °C and add the desired alkyl halide (R-X, 1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
Given the lipophilic nature of Xibornol and its potential derivatives, a solvent such as dimethyl sulfoxide (B87167) (DMSO) will be required.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation: From a fresh 18-24 hour bacterial culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate. Add 100 µL of the compound's stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.
-
Controls:
-
Positive Control: A well with broth and inoculum (no compound).
-
Negative Control: A well with broth only.
-
Solvent Control: A well with broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol for Virucidal Activity Assay (Suspension Test)
This protocol is adapted from the EN 14476 standard for chemical disinfectants and antiseptics.
-
Preparation of Test Substance: Prepare a solution of the Xibornol derivative in a suitable solvent (e.g., DMSO) and then dilute it in sterile water or a buffer to the desired test concentration.
-
Virus Suspension: Prepare a suspension of the test virus (e.g., Human Coronavirus, Adenovirus) in a solution containing interfering substances (e.g., bovine serum albumin) to simulate "clean" or "dirty" conditions.
-
Contact Test: Mix a defined volume of the virus suspension with a defined volume of the test substance. Incubate this mixture for a specific contact time (e.g., 5, 15, 30 minutes) at a controlled temperature (e.g., 20°C).
-
Neutralization: After the contact time, immediately neutralize the action of the test substance by dilution in a large volume of ice-cold cell culture medium or by using a specific neutralizer.
-
Virus Titration: Determine the amount of remaining infectious virus in the neutralized mixture using an endpoint dilution assay (e.g., TCID₅₀) on a susceptible cell line.
-
Calculation of Virucidal Activity: Compare the virus titer of the test mixture with the virus titer of a control (virus suspension mixed with a diluent instead of the test substance). A log reduction in virus titer of ≥ 4 is typically required to demonstrate virucidal activity.
Visualizations
References
- 1. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for Evaluating the Antiviral Efficacy of Xibornol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol (B1683399), a phenolic derivative of bornan, has demonstrated virucidal activity against a range of respiratory viruses, making it a compound of interest for antiviral research and development.[1] Its efficacy has been noted against viruses such as Human Adenovirus, Human Rhinovirus, and Human Coronavirus.[2][3] This document provides detailed application notes and protocols for evaluating the antiviral efficacy of Xibornol using standard in vitro cell culture assays. While the precise molecular mechanism of Xibornol's antiviral action is not yet fully elucidated, studies on its antibacterial effects suggest it may interfere with the synthesis of nucleic acids and proteins.[4] Phenolic compounds, in general, are known to exert antiviral effects through various mechanisms, including the inhibition of viral attachment, penetration, replication, and release, as well as modulation of host cell signaling pathways like NF-κB and MAPK, which are critical in the inflammatory response to viral infections.
Quantitative Data Summary
The following table summarizes the reported antiviral activity of Xibornol against various respiratory viruses.
| Virus | Assay Type | Experimental Conditions | Log Reduction (LR) | Reference |
| Human Adenovirus | Cell Culture (EN 14476) | Clean | > 3.0 | [1] |
| Dirty | ~ 2.0 | [1] | ||
| Human Rhinovirus | Cell Culture (EN 14476) | Clean | > 3.0 | [1] |
| Dirty | ~ 2.0 | [1] | ||
| Human Coronavirus | Cell Culture (EN 14476) | Clean | > 3.0 | [1] |
| Dirty | ~ 2.0 | [1] | ||
| Parainfluenza Virus | Cell Culture | Clean | 2.67 - 3.84 | [1] |
| Dirty | 1.75 - 3.03 | [1] | ||
| Human Respiratory Syncytial Virus | Cell Culture | Clean | 2.67 - 3.84 | [1] |
| Dirty | 1.75 - 3.03 | [1] |
Note: "Clean" conditions simulate a less challenging environment, while "dirty" conditions include interfering substances like serum to mimic physiological fluids.
Hypothesized Mechanism of Action and Signaling Pathway
While the exact signaling pathways modulated by Xibornol are yet to be fully determined, it is hypothesized that, like other phenolic compounds, Xibornol may exert its antiviral and anti-inflammatory effects by modulating key host cell signaling pathways such as NF-κB and MAPK. These pathways are often activated upon viral infection, leading to the production of pro-inflammatory cytokines. Inhibition of these pathways could represent a key aspect of Xibornol's antiviral strategy.
Caption: Hypothesized antiviral and anti-inflammatory mechanism of Xibornol.
Experimental Protocols
Plaque Reduction Assay
Principle: The plaque reduction assay is a quantitative method to determine the infectivity of a virus and the efficacy of an antiviral agent. It measures the reduction in the formation of plaques (localized areas of cell death) in a cell monolayer in the presence of the antiviral compound.
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. AU2017294686A1 - Use of xibornol as active agent in the treatment of viral infections - Google Patents [patents.google.com]
- 3. WO2018011751A1 - Use of xibornol as active agent in the treatment of viral infections - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols for the Quantification of Xibornol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol (6-isobornyl-3,4-xylenol) is a lipophilic antiseptic agent primarily used for topical treatment of infections in the oral cavity.[1][2] Despite its use, there is a notable absence of published, validated bioanalytical methods for the quantification of Xibornol in biological matrices such as plasma, serum, or urine. This document provides detailed, proposed analytical methods based on the physicochemical properties of Xibornol to guide researchers in developing and validating assays for pharmacokinetic, toxicokinetic, or metabolism studies.
Based on its chemical structure—a phenolic derivative of bornan—and its strong lipophilic nature, the most suitable analytical techniques for sensitive and selective quantification in complex biological samples are hyphenated chromatographic methods.[2] This document outlines two primary proposed methods:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity, specificity, and applicability to a wide range of compounds.
-
Gas Chromatography with Mass Spectrometry (GC-MS): A robust technique, particularly for semi-volatile compounds like Xibornol, which may require derivatization to enhance its chromatographic properties.
Chemical and Physical Properties of Xibornol
| Property | Value | Reference |
| Chemical Name | 6-isobornyl-3,4-xylenol | [3] |
| Molecular Formula | C₁₈H₂₆O | [3][4] |
| Molecular Weight | 258.40 g/mol | [3][4] |
| Appearance | Crystals or very viscous, pale yellow liquid | [3] |
| Solubility | Poorly soluble in water; lipophilic | [1][2] |
| Boiling Point | 165-168 °C at 3 mmHg | [3] |
| Melting Point | 94-96 °C | [3] |
Proposed Method 1: Quantification of Xibornol by LC-MS/MS
This method is recommended for its high sensitivity and specificity, making it ideal for detecting low concentrations of Xibornol in biological fluids.
Experimental Protocol
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Objective: To isolate Xibornol from the biological matrix and remove interfering substances like proteins and salts.
-
Procedure:
-
Pipette 100 µL of biological sample (plasma, serum, or urine) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound or another lipophilic phenol (B47542) like carvacrol (B1668589) at 100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Chromatographic Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
Start with 50% B, hold for 0.5 min.
-
Increase to 95% B over 2.0 min.
-
Hold at 95% B for 1.0 min.
-
Return to 50% B in 0.1 min and re-equilibrate for 1.4 min.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MS/MS Transitions (Hypothetical):
-
Xibornol: Precursor ion [M-H]⁻ m/z 257.2 → Product ion m/z (a characteristic fragment, e.g., 121.1).
-
Internal Standard (Carvacrol): Precursor ion [M-H]⁻ m/z 149.1 → Product ion m/z 107.1.
-
Note: These transitions must be optimized by infusing a standard solution of Xibornol into the mass spectrometer.
-
Illustrative Quantitative Data (LC-MS/MS)
The following table presents hypothetical performance characteristics for the proposed LC-MS/MS method. This data is for illustrative purposes and would need to be confirmed through method validation.
| Parameter | Illustrative Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | > 85% |
Proposed Method 2: Quantification of Xibornol by GC-MS
This method is a viable alternative, particularly if LC-MS/MS is unavailable. Derivatization is recommended to improve the volatility and peak shape of the phenolic hydroxyl group.
Experimental Protocol
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate the analyte.
-
Procedure:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Load 200 µL of the biological sample onto the cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum or nitrogen for 5 minutes.
-
Elute Xibornol with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
2. Derivatization
-
Objective: To convert the phenolic hydroxyl group to a less polar, more volatile silyl (B83357) ether.
-
Procedure:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Add 50 µL of a suitable solvent like pyridine (B92270) or acetonitrile.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3. GC-MS Instrumentation and Conditions
-
GC System: A gas chromatograph with a split/splitless injector.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.
-
Chromatographic Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp at 20 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions (Hypothetical for TMS-derivative):
-
Quantifier ion: A high m/z, abundant fragment.
-
Qualifier ions: Two or three other characteristic fragments to confirm identity.
-
Note: The mass spectrum of the derivatized Xibornol must be obtained to determine the appropriate ions for SIM.
-
Illustrative Quantitative Data (GC-MS)
The following table presents hypothetical performance characteristics for the proposed GC-MS method.
| Parameter | Illustrative Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 12% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Recovery (%) | > 80% |
Visualized Workflows and Pathways
Caption: Proposed LC-MS/MS Sample Preparation Workflow.
Caption: Proposed GC-MS Sample Preparation Workflow.
References
Xibornol in the Spotlight: Application Notes and Protocols for Upper Respiratory Tract Infection Research
For Immediate Release
PISA, Italy – December 19, 2025 – In response to the growing need for effective treatments for upper respiratory tract infections (URTIs), this document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the study of xibornol (B1683399). Xibornol, a molecule with a history of use as an antiseptic, has demonstrated significant antimicrobial and virucidal properties against a range of pathogens responsible for common URTIs.
Introduction to Xibornol
Xibornol is a derivative of borneol, a bicyclic organic compound. It has been investigated for its therapeutic potential in various infectious diseases. Its application in topical formulations for oral and nasal use makes it a candidate for the local treatment of URTIs such as pharyngitis, tonsillitis, and rhinosinusitis. This document summarizes the current understanding of xibornol's mechanism of action, presents quantitative data on its efficacy, and provides detailed protocols for its study in both in vitro and in vivo models.
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various studies on the efficacy of xibornol.
Table 1: In Vitro Antibacterial Activity of Xibornol
| Microorganism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Streptococcus pneumoniae | 2-8 | >8 | [1] |
| Streptococcus pyogenes | 2-8 | >8 | [1] |
| Staphylococcus aureus | 2-8 | 2-8 | [1] |
| Actinomyces israelii | 2-8 | 2-8 | [1] |
| Corynebacterium ulcerans | 2-8 | 2-8 | [1] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Table 2: In Vitro Virucidal Activity of Xibornol (0.03 mg/100 ml)
| Virus | Log Reduction (Clean Conditions) | Log Reduction (Dirty Conditions) | Reference |
| Human Adenovirus 5 | 2.67 | 1.75 | [2] |
| Human Rhinovirus 13 | 3.84 | 3.03 | [2] |
| Human Coronavirus 229E | >3.5 | >2.5 | [2] |
| Human Parainfluenza Virus 1 | 2.83 | 2.00 | [2] |
| Human Respiratory Syncytial Virus | >3.5 | >2.5 | [2] |
Clean conditions simulate an environment without organic substances, while dirty conditions simulate an in vivo environment with the presence of fetal bovine serum.[2]
Mechanism of Action
Xibornol exhibits a multi-faceted mechanism of action against pathogens implicated in URTIs.
-
Antibacterial Action: Xibornol is believed to interfere with essential cellular processes in Gram-positive bacteria, leading to a marked reduction in cellular division and the synthesis of nucleic acids and proteins.[1]
-
Virucidal Action: Xibornol has demonstrated direct virucidal effects against several respiratory viruses.[2][3] The exact molecular mechanism of viral inactivation is under investigation but is thought to involve disruption of the viral envelope or capsid, preventing viral entry and replication.
-
Anti-inflammatory Action: While direct studies on xibornol's anti-inflammatory pathways are limited, research on the related compound borneol suggests a potential mechanism involving the inhibition of the NF-κB signaling pathway.[1][4] This pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][4]
Signaling Pathway and Experimental Workflow Diagrams
Experimental Protocols
In Vitro Virucidal Suspension Test
This protocol is adapted from studies evaluating the virucidal activity of xibornol against respiratory viruses.[2]
Objective: To determine the reduction in viral titer of a specific respiratory virus after exposure to xibornol.
Materials:
-
Viral stock of known titer (e.g., Human Rhinovirus 13)
-
Susceptible cell line (e.g., HeLa cells)
-
Xibornol solution at the desired concentration
-
Interfering substance (e.g., fetal bovine serum for "dirty" conditions)
-
Cell culture medium
-
96-well cell culture plates
-
Neutralizing solution (if necessary to stop the action of xibornol)
Procedure:
-
Preparation:
-
Culture the susceptible cell line to confluency in 96-well plates.
-
Prepare the xibornol solution at the test concentration.
-
-
Test Conditions:
-
Clean Conditions: Mix 8 parts of xibornol solution with 1 part of water and 1 part of viral suspension.
-
Dirty Conditions: Mix 8 parts of xibornol solution with 1 part of interfering substance (e.g., 3 g/L bovine albumin) and 1 part of viral suspension.
-
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 20°C) for a defined contact time (e.g., 5, 15, 30 minutes).
-
Neutralization: Immediately after the contact time, stop the virucidal activity by dilution in ice-cold cell culture medium or by adding a validated neutralizing solution.
-
Infection: Perform 10-fold serial dilutions of the neutralized mixture and inoculate the susceptible cell monolayers in the 96-well plates.
-
Observation: Incubate the plates and observe daily for the appearance of a cytopathic effect (CPE) for the duration of the assay (typically 5-7 days).
-
Calculation: Determine the 50% tissue culture infective dose (TCID₅₀) for each test and control sample using the Spearman-Kärber method. The log reduction in viral titer is calculated by subtracting the log₁₀ TCID₅₀ of the xibornol-treated sample from the log₁₀ TCID₅₀ of the control.
In Vivo Murine Model of Bacterial Pharyngitis
This protocol provides a general framework for evaluating the efficacy of xibornol in an animal model of bacterial pharyngitis.
Objective: To assess the antibacterial and anti-inflammatory effects of topically administered xibornol in a murine model of Streptococcus pyogenes pharyngitis.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c)
-
Streptococcus pyogenes strain (clinical isolate)
-
Xibornol formulation for topical administration (e.g., nasal spray)
-
Vehicle control
-
Anesthesia
-
Pharyngeal swabs
-
Reagents for bacterial culture, histology, and cytokine analysis (ELISA)
Procedure:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Infection:
-
Anesthetize the mice.
-
Gently abrade the pharyngeal mucosa with a sterile cotton swab.
-
Inoculate the pharynx with a suspension of S. pyogenes.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., untreated control, vehicle control, xibornol-treated).
-
Begin treatment at a specified time post-infection (e.g., 2 hours).
-
Administer the formulation topically (e.g., intranasally to reach the pharynx) at a defined dose and frequency (e.g., twice daily for 3 days).
-
-
Evaluation:
-
Bacterial Load: At selected time points, collect pharyngeal swabs, serially dilute the samples, and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU).
-
Clinical Scoring: Visually score the pharynx for signs of inflammation (redness, swelling) at regular intervals.
-
Histopathology: At the end of the study, euthanize the animals and collect pharyngeal tissue for histological examination to assess tissue damage and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize pharyngeal tissue and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.
-
-
Data Analysis: Compare the results between the different treatment groups using appropriate statistical methods.
Safety and Toxicology
Preclinical safety and toxicology studies are crucial for any new therapeutic agent. For xibornol, especially in formulations for topical respiratory use, these studies should include:
-
In vitro cytotoxicity assays on human respiratory epithelial cells.
-
In vivo local tolerance studies in relevant animal models to assess for any irritation or damage to the nasal and pharyngeal mucosa.
-
Systemic toxicity studies following repeated administration to determine any potential for systemic absorption and adverse effects.
Conclusion
Xibornol presents a promising avenue for the development of new treatments for upper respiratory tract infections. Its demonstrated broad-spectrum antimicrobial and virucidal activity, coupled with a potential anti-inflammatory mechanism, warrants further investigation. The protocols and data presented in this document provide a solid foundation for researchers to design and execute robust preclinical and clinical studies to fully elucidate the therapeutic potential of xibornol.
References
- 1. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xibornol: multiple dose pharmacokinetics and diffusion in lung, tonsillar tissue and laryngeal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of Xibornol for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol is a lipophilic antiseptic compound with demonstrated antibacterial, anti-inflammatory, and potential antiviral properties.[1][2][3][4] Its poor water solubility presents a significant challenge for formulation in preclinical research, impacting bioavailability and the accuracy of in vivo and in vitro studies.[2] These application notes provide a comprehensive guide to formulating Xibornol for preclinical research, including its physicochemical properties, recommended formulation strategies, and detailed protocols for key biological assays.
Physicochemical Properties of Xibornol
A thorough understanding of Xibornol's physicochemical properties is fundamental to developing effective formulations.
| Property | Value | Source |
| IUPAC Name | 4,5-dimethyl-2-[(1R,2S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol | [5] |
| Molecular Formula | C18H26O | [5] |
| Molecular Weight | 258.4 g/mol | [5] |
| XLogP3 | 5.6 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Topological Polar Surface Area | 20.2 Ų | [5] |
| Solubility | Poorly soluble in water; Lipophilic | [1][2] |
Formulation Strategies for Preclinical Research
Given its lipophilic nature, formulation strategies for Xibornol should focus on enhancing its solubility and dispersibility in aqueous environments.
Solubility Screening Protocol
A preliminary solubility screening is crucial to identify suitable excipients.
Objective: To determine the approximate solubility of Xibornol in various pharmaceutical-grade solvents and excipients.
Materials:
-
Xibornol powder
-
A selection of solvents and excipients (see table below for suggestions)
-
Vials or microcentrifuge tubes
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Protocol:
-
Prepare saturated solutions by adding an excess of Xibornol powder to a known volume of each solvent in a vial.
-
Cap the vials tightly and vortex for 2 minutes to ensure thorough mixing.
-
Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually inspect for the presence of undissolved solid material.
-
Centrifuge the vials to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved Xibornol using a validated HPLC or UV-Vis method.
-
Express the solubility in mg/mL or µg/mL.
Suggested Solvents and Excipients for Screening:
| Class | Examples |
| Co-solvents | Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Propylene glycol (PG), Polyethylene glycol 400 (PEG 400) |
| Surfactants | Polysorbate 80 (Tween 80), Polysorbate 20 (Tween 20), Cremophor EL, Solutol HS 15 |
| Oils (for lipid-based formulations) | Sesame oil, Corn oil, Labrafil® M 1944 CS, Labrafac® Lipophile WL 1349 |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
Recommended Formulation Approaches
Based on the solubility screening and literature, the following approaches are recommended for preclinical studies.
1. Co-solvent Systems
For initial in vitro and in vivo studies, co-solvent systems offer a straightforward method to solubilize Xibornol.
Example Formulation for In Vitro Studies:
| Component | Purpose | Example Concentration |
| Xibornol | Active Pharmaceutical Ingredient | Target concentration (e.g., 1-10 mM) |
| DMSO | Primary solvent | q.s. to dissolve Xibornol |
| Cell Culture Medium | Diluent | q.s. to final volume |
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) is essential.
Example Formulation for In Vivo Administration (e.g., Intraperitoneal Injection):
| Component | Purpose | Example Ratio (v/v) |
| DMSO | Primary solvent | 5-10% |
| PEG 400 | Co-solvent | 30-40% |
| Tween 80 | Surfactant/Solubilizer | 5-10% |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100% |
2. Lipid-Based Formulations: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water microemulsions upon gentle agitation in aqueous media. They are particularly suitable for oral delivery of lipophilic drugs.
Example SMEDDS Formulation for Oral Gavage:
| Component | Purpose | Example Ratio (w/w) |
| Labrafil® M 1944 CS | Oil phase | 30-40% |
| Transcutol® HP | Co-surfactant | 20-30% |
| Labrafac® PG | Surfactant | 30-40% |
| Xibornol | Active Pharmaceutical Ingredient | 1-5% |
Experimental Protocols for Preclinical Research
The following are detailed protocols for evaluating the biological activity of formulated Xibornol.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of Xibornol that inhibits the visible growth of a bacterium (MIC) and the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum (MBC).
Workflow for MIC/MBC Determination
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Xibornol - Wikipedia [en.wikipedia.org]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract [arpi.unipi.it]
- 5. Xibornol | C18H26O | CID 76967262 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Throughput Screening for Novel Applications of Xibornol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol, a lipophilic antiseptic compound, has a history of use in treating throat infections, leveraging its known antibacterial and anti-inflammatory properties.[1] Recent research has expanded upon these initial findings, suggesting a broader therapeutic potential for Xibornol, including antiviral and more extensive immunomodulatory activities. This document provides detailed application notes and high-throughput screening (HTS) protocols to facilitate the exploration of novel applications for Xibornol. The protocols are designed for researchers in drug discovery and development seeking to investigate its potential as an antibacterial, antiviral, and anti-inflammatory agent.
Physicochemical Properties and Handling
Xibornol is a lipophilic compound with poor water solubility. This property presents a challenge for in vitro high-throughput screening assays, which are typically aqueous-based. To ensure accurate and reproducible results, proper handling and solubilization of Xibornol are critical.
-
Solubilization: For HTS applications, Xibornol should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in the appropriate assay medium. It is crucial to ensure that the final concentration of the organic solvent in the assay does not exceed a level that would affect the viability or function of the cells or microorganisms being tested (typically ≤ 0.5% DMSO).
-
Precipitation: Due to its lipophilic nature, Xibornol may precipitate out of the aqueous assay medium at higher concentrations. It is recommended to perform a solubility test in the specific cell culture or bacterial growth medium to be used prior to initiating a large-scale screen. Visual inspection of the assay plates for precipitation is also recommended.
High-Throughput Screening for Novel Antibacterial Applications
Xibornol is known to have antibacterial activity against a range of Gram-positive bacteria.[1] High-throughput screening can be employed to expand our understanding of its antibacterial spectrum and to identify potential synergistic interactions with other antimicrobial agents.
Data Presentation: Antibacterial Activity of Xibornol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Streptococcus pneumoniae | 2-8 µg/mL | [2] |
| Streptococcus pyogenes | 2-8 µg/mL | [2] |
| Staphylococcus aureus | 2-8 µg/mL | [2] |
| Actinomyces israelii | 2-8 µg/mL | [2] |
| Corynebacterium ulcerans | 2-8 µg/mL | [2] |
Experimental Protocol: Whole-Cell Antibacterial HTS Assay
This protocol describes a whole-cell, growth-based HTS assay to determine the minimum inhibitory concentration (MIC) of Xibornol against a panel of bacteria.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Pseudomonas aeruginosa)
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
-
Xibornol stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic (e.g., ampicillin, ciprofloxacin)
-
Negative control (DMSO)
-
Sterile 384-well microplates
-
Automated liquid handling system
-
Microplate incubator
-
Microplate reader (for measuring optical density at 600 nm)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of each bacterial strain into the appropriate growth medium and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture to a starting optical density (OD600) of 0.05-0.1 in fresh medium.
-
Compound Plating: Using an automated liquid handler, perform serial dilutions of the Xibornol stock solution directly in the 384-well microplates. Also, include wells for the positive control antibiotic, negative control (DMSO), and no-treatment control.
-
Bacterial Inoculation: Add the diluted bacterial suspension to each well of the microplates, ensuring a final volume of 50 µL per well.
-
Incubation: Incubate the microplates at 37°C for 18-24 hours.
-
Data Acquisition: Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of Xibornol that inhibits visible bacterial growth (a significant reduction in OD600 compared to the no-treatment control).
Workflow for Antibacterial HTS
Caption: Workflow for the whole-cell antibacterial high-throughput screening assay.
High-Throughput Screening for Novel Antiviral Applications
Recent studies have indicated that Xibornol possesses virucidal activity against a range of respiratory viruses. HTS can be utilized to screen for activity against a broader panel of viruses and to elucidate its mechanism of antiviral action.
Data Presentation: Antiviral Activity of Xibornol
| Virus Strain | Log Reduction (Clean Conditions) | Log Reduction (Dirty Conditions) | Reference |
| Human Adenovirus 5 | 2.67 | 1.75 | [3] |
| Human Rhinovirus 13 | 3.84 | 3.03 | [3] |
| Human Coronavirus 229E | >3.5 | >2.5 | [3] |
| Human Parainfluenza Virus 1 | 2.89 | 2.00 | [3] |
| Human Respiratory Syncytial Virus | 3.54 | 2.67 | [3] |
Experimental Protocol: Cell-Based Antiviral HTS Assay
This protocol describes a cell-based HTS assay to evaluate the ability of Xibornol to inhibit viral-induced cytopathic effect (CPE).
Materials:
-
Permissive host cell line (e.g., Vero E6 for Coronaviruses, A549 for Respiratory Syncytial Virus)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Virus stock of interest (e.g., Human Coronavirus 229E, Respiratory Syncytial Virus)
-
Xibornol stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control antiviral drug (e.g., Remdesivir)
-
Negative control (DMSO)
-
Sterile 384-well microplates
-
Automated liquid handling system
-
Cell culture incubator
-
Reagent for measuring cell viability (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the host cells into 384-well microplates at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Addition: After 24 hours, treat the cells with serial dilutions of Xibornol, positive control, and negative control using an automated liquid handler.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of CPE inhibition for each concentration of Xibornol. Determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) to calculate the selectivity index (SI = CC50/EC50).
Workflow for Antiviral HTS
Caption: Workflow for the cell-based antiviral high-throughput screening assay.
High-Throughput Screening for Novel Anti-Inflammatory Applications
Xibornol's known anti-inflammatory effects can be further investigated to identify novel mechanisms of action and potential applications in a wider range of inflammatory diseases. A key pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which regulates the expression of many pro-inflammatory genes.
Data Presentation: Anti-inflammatory Activity of Xibornol
Quantitative data on the effect of Xibornol on specific pro-inflammatory cytokine production is an area for active research. The following table is a template for organizing such data as it is generated.
| Pro-inflammatory Cytokine | Cell Type | Stimulant | Xibornol IC50 | Reference |
| TNF-α | e.g., RAW 264.7 | e.g., LPS | TBD | |
| IL-1β | e.g., THP-1 | e.g., LPS | TBD | |
| IL-6 | e.g., PBMCs | e.g., PHA | TBD |
Experimental Protocol: NF-κB Reporter Gene HTS Assay
This protocol describes a cell-based reporter gene assay to screen for Xibornol's ability to inhibit the activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cell line stably expressing an NF-κB-driven luciferase reporter gene
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
NF-κB pathway activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))
-
Xibornol stock solution (e.g., 10 mg/mL in DMSO)
-
Positive control inhibitor (e.g., BAY 11-7082)
-
Negative control (DMSO)
-
Sterile 384-well white, clear-bottom microplates
-
Automated liquid handling system
-
Cell culture incubator
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into 384-well plates and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Xibornol, positive control, and negative control for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate concentration of TNF-α or LPS to induce NF-κB activation.
-
Incubation: Incubate the plates for 6-8 hours to allow for reporter gene expression.
-
Luciferase Assay: Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each concentration of Xibornol and determine the IC50 value.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition by Xibornol.
Conclusion
The high-throughput screening protocols outlined in this document provide a framework for the systematic investigation of novel therapeutic applications of Xibornol. By exploring its antibacterial, antiviral, and anti-inflammatory properties in a high-throughput manner, researchers can uncover new leads for drug development and gain a deeper understanding of the mechanisms of action of this multifaceted compound. Careful consideration of Xibornol's lipophilic nature is paramount for the successful execution of these in vitro assays. The data generated from these screens will be instrumental in guiding future preclinical and clinical development of Xibornol for a range of infectious and inflammatory diseases.
References
- 1. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. A high throughput screening assay for inhibitors of SARS-CoV-2 pseudotyped particle entry - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Impact of Xibornol on Phagocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Xibornol (B1683399), a derivative of borneol, is a compound known for its antiseptic and anti-inflammatory properties, primarily utilized in treating upper respiratory tract infections.[1][2][3] While its antimicrobial and virucidal activities are documented, its direct impact on the host's immune cells, specifically on the process of phagocytosis, is less understood.[2][3][4] Phagocytosis is a fundamental process of the innate immune system where phagocytes, such as neutrophils and macrophages, engulf and eliminate pathogens and cellular debris. Understanding the effect of a therapeutic agent like Xibornol on this critical immune function is paramount for a comprehensive assessment of its mechanism of action and overall therapeutic profile.
These application notes provide a framework for investigating the influence of Xibornol on phagocytosis, drawing from historical data and outlining modern, detailed protocols for a thorough re-evaluation.
Historical Data on Xibornol and Phagocyte Function
A key in vivo study conducted in 1984 by Zanon et al. investigated the effect of Xibornol on various functions of polymorphonuclear leukocytes (PMLs) in patients. The study reported no significant modification in the measured phagocytic parameters after treatment with Xibornol.[5]
Table 1: Summary of in vivo Effects of Xibornol on Human Polymorphonuclear Leukocyte (PML) Functions
| Parameter | Observation | Reference |
| Phagocytosis Frequency (PMF) | No modification | [5] |
| Phagocytosis Index (PHI) | No modification | [5] |
| Nitroblue Tetrazolium (NBT) Reduction Frequency | No modification | [5] |
| Microbicidal Activity | No modification | [5] |
| Neutrophil Mobility | No modification | [5] |
Data extracted from Zanon P, et al. Chemioterapia. 1984 Jun;3(3):156-8.[5]
While this study provides valuable initial insights, advancements in cell biology and immunology warrant a more detailed and quantitative investigation using contemporary in vitro methodologies. The following protocols are designed to provide a robust assessment of Xibornol's potential immunomodulatory effects on phagocytosis.
Experimental Workflows
The following diagram outlines the general workflow for in vitro assessment of Xibornol's impact on phagocytosis.
Key Experimental Protocols
Protocol 1: In Vitro Phagocytosis Assay using Flow Cytometry
This protocol provides a high-throughput and quantitative method to assess the effect of Xibornol on the phagocytic capacity of neutrophils or macrophages.[6][7][8]
Materials:
-
Phagocytic Cells:
-
Xibornol: Stock solution in a suitable solvent (e.g., DMSO) and serial dilutions in culture medium.
-
Phagocytic Targets: Fluorescently labeled particles (e.g., FITC-conjugated zymosan or latex beads) or fluorescently labeled bacteria (e.g., GFP-expressing E. coli).[10][11]
-
Reagents:
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate Buffered Saline (PBS).
-
Trypan Blue solution.
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS).
-
Flow cytometer.
-
Procedure:
-
Cell Preparation:
-
Isolate neutrophils or culture macrophages to the desired confluency.
-
Harvest and resuspend cells in complete culture medium. Adjust cell density to 1 x 10^6 cells/mL.
-
-
Xibornol Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add Xibornol at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective wells. Include a vehicle control (solvent alone).
-
Incubate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Phagocytosis Induction:
-
Add the fluorescently labeled phagocytic targets to each well at a cell-to-target ratio of approximately 1:10.
-
Incubate for 30-60 minutes at 37°C to allow for phagocytosis.
-
-
Quenching and Staining:
-
Stop phagocytosis by adding ice-cold PBS to each well.
-
To differentiate between internalized and surface-bound particles, add a quenching agent like Trypan Blue (0.2 mg/mL) for 5 minutes. This will quench the fluorescence of external particles.
-
Wash the cells twice with cold PBS.
-
-
Flow Cytometry Analysis:
-
Gently detach the cells and resuspend in FACS buffer (PBS with 1% FBS).
-
Acquire data on a flow cytometer.
-
Analyze the percentage of fluorescently positive cells (phagocytic rate) and the mean fluorescence intensity (phagocytic efficiency).
-
Protocol 2: Visualization of Phagocytosis by Fluorescence Microscopy
This method allows for the direct visualization and qualitative assessment of phagocytosis.[11][12]
Materials:
-
Same as Protocol 1, with the addition of:
-
Glass coverslips.
-
Mounting medium with DAPI (to stain nuclei).
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed phagocytic cells onto sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Xibornol Treatment and Phagocytosis: Follow steps 2 and 3 from Protocol 1.
-
Fixation and Staining:
-
Wash the cells gently with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of ingested particles per cell and the percentage of phagocytosing cells.
-
Protocol 3: Assessment of Respiratory Burst (Oxidative Stress)
The production of reactive oxygen species (ROS), or the respiratory burst, is a critical step in the killing of phagocytosed microbes. The Nitroblue Tetrazolium (NBT) assay, as used in the original Zanon et al. study, or more modern fluorescent probes can be employed.
Materials:
-
Phagocytic cells, Xibornol, and phagocytic targets as described above.
-
For NBT Assay: NBT solution, phorbol (B1677699) 12-myristate 13-acetate (PMA) as a positive control.
-
For Fluorescent Probe Assay: Dihydrorhodamine 123 (DHR 123) or 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Plate reader or flow cytometer.
Procedure (using DCFH-DA and Flow Cytometry):
-
Cell Preparation and Xibornol Treatment: Follow steps 1 and 2 from Protocol 1.
-
Probe Loading: Add DCFH-DA (final concentration 5-10 µM) to the cells and incubate for 30 minutes at 37°C.
-
Stimulation: Add the phagocytic targets or PMA to induce the respiratory burst.
-
Analysis:
-
Incubate for 15-30 minutes.
-
Analyze the cells by flow cytometry, measuring the increase in fluorescence in the appropriate channel (e.g., FITC).
-
Phagocytosis Signaling Pathways
Understanding the molecular pathways governing phagocytosis is crucial for elucidating the potential mechanism of action of Xibornol. Phagocytosis is initiated by the recognition of targets by cell surface receptors, which triggers a cascade of intracellular signaling events leading to cytoskeletal rearrangement and particle engulfment.
Key signaling molecules in this pathway include tyrosine kinases, phosphoinositide 3-kinase (PI3K), and Rho family GTPases, which orchestrate the localized actin polymerization necessary for pseudopod extension and phagosome formation. Further investigation into the effect of Xibornol on these specific signaling components could provide a more detailed understanding of its immunomodulatory potential.
While historical data suggests that Xibornol may not significantly impact phagocytosis, the provided modern protocols offer a robust framework for a more definitive and nuanced investigation. By employing quantitative techniques such as flow cytometry and delving into the underlying signaling pathways, researchers can gain a comprehensive understanding of the interaction between Xibornol and this vital immune process. Such studies are essential for fully characterizing the pharmacological profile of Xibornol and its potential applications in clinical settings.
References
- 1. [Xibornol in inflammatory involvement of the upper airways in childhood. A comparative clinical investigation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. AU2017294686A1 - Use of xibornol as active agent in the treatment of viral infections - Google Patents [patents.google.com]
- 5. In vivo study of xibornol on phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flow cytometric assay of phagocytic activity of human neutrophils and monocytes in whole blood by neutral red uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Macrophage Phagocytosis Assay [protocols.io]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Using imaging flow cytometry to quantify neutrophil phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Xibornol in Veterinary Microbiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol (B1683399), a monoterpene derivative, has demonstrated notable antimicrobial and anti-inflammatory properties.[1] Research has primarily focused on its efficacy against human respiratory pathogens, revealing a dual-action mechanism that includes the inhibition of bacterial cell wall synthesis and modulation of pro-inflammatory cytokine release.[1] While direct studies on principal veterinary pathogens are limited, the existing data provides a strong foundation for exploring its application in veterinary microbiology. This document outlines the current understanding of Xibornol's antimicrobial activity, provides detailed protocols for its evaluation against veterinary pathogens, and presents its mechanism of action. The information herein is intended to guide researchers in investigating the potential of Xibornol as a novel therapeutic or antiseptic agent in animal health.
Mechanism of Action
Xibornol's primary antibacterial effect is achieved through the inhibition of bacterial cell wall synthesis.[1] It targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan strands in the bacterial cell wall.[1] This inhibition weakens the cell wall, leading to cell lysis and bacterial death.[1] This bactericidal action is particularly effective against Gram-positive bacteria.[1]
In addition to its direct antimicrobial activity, Xibornol exhibits anti-inflammatory properties by modulating the release of pro-inflammatory cytokines.[1] This dual functionality makes it a promising candidate for treating infections where inflammation is a significant component of the pathology.
Figure 1: Proposed mechanism of action of Xibornol.
Data Presentation
Antibacterial Activity
The following tables summarize the in vitro antibacterial activity of Xibornol against several Gram-positive bacteria, some of which are of zoonotic importance or belong to genera with significant veterinary pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol against selected Gram-positive bacteria. [2]
| Bacterial Species | Strain | MIC (% Xibornol) | MBC (% Xibornol) |
| Streptococcus pneumoniae | NCTC 7465 | 0.003% | 0.012% |
| Streptococcus pyogenes | ATCC 12344 | 0.003% | 0.012% |
| Staphylococcus aureus | DSM 799 | 0.003% | 0.003% |
| Actinomyces israelii | ATCC 12102 | 0.0015% | 0.003% |
| Corynebacterium ulcerans | ATCC 51799 | 0.0007% | 0.0007% |
Table 2: MIC and MBC of Xibornol against 100 clinical isolates of Staphylococcus aureus. [3]
| Parameter | Concentration (µg/mL) |
| MIC Range | 2 - 8 |
| MBC Range | 2 - 8 |
Virucidal Activity
Xibornol has demonstrated significant virucidal activity against several human respiratory viruses. These findings suggest a potential for broad-spectrum antiviral applications that could be explored in the context of veterinary virology.
Table 3: Virucidal activity of Xibornol against selected human respiratory viruses. [4][5][6]
| Virus | Log Reduction (Clean Conditions) | Log Reduction (Dirty Conditions) |
| Human Adenovirus 5 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Rhinovirus Type 13 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Coronavirus 229E | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Parainfluenza Virus Type 1 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Respiratory Syncytial Virus | 2.67 - 3.84 | 1.75 - 3.03 |
Experimental Protocols
The following are detailed protocols for assessing the antimicrobial and antiviral activity of Xibornol. These protocols are based on established standards and can be adapted for use with specific veterinary pathogens.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol against Veterinary Bacterial Pathogens
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards.[2]
Figure 2: Experimental workflow for MIC and MBC determination.
Materials:
-
Xibornol powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Appropriate broth medium for the test bacterium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Appropriate agar medium for the test bacterium (e.g., Blood Agar)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Xibornol Stock Solution:
-
Due to its poor water solubility, prepare a stock solution of Xibornol in DMSO (e.g., 12% w/v).[2]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the veterinary pathogen to be tested.
-
Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
MIC Assay (Broth Microdilution):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the Xibornol stock solution in the appropriate broth medium to achieve the desired concentration range.
-
Include a positive control well (broth and inoculum, no Xibornol) and a negative control well (broth only).
-
Add the prepared bacterial inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature and atmospheric conditions for the specific bacterium for 18-24 hours.
-
The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the bacterium.
-
-
MBC Assay:
-
From each well that shows no visible growth in the MIC assay, subculture a fixed volume (e.g., 10 µL) onto an appropriate agar plate.
-
Incubate the agar plates under optimal conditions until colonies are visible in the control culture.
-
The MBC is the lowest concentration of Xibornol that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol 2: Evaluation of Virucidal Activity of Xibornol against Veterinary Viruses
This protocol is based on the European Standard EN 14476 for the evaluation of virucidal activity of chemical disinfectants and antiseptics.[4][6]
Figure 3: Experimental workflow for virucidal activity assay.
Materials:
-
Xibornol
-
Sterile hard water or appropriate diluent
-
Virus stock of the veterinary virus of interest
-
Susceptible cell line for the test virus
-
Cell culture medium and supplements
-
Interfering substance (e.g., bovine serum albumin for "dirty" conditions to simulate the presence of organic material)
-
Sterile test tubes and multi-well cell culture plates
-
Inverted microscope
Procedure:
-
Preparation of Test Solutions:
-
Prepare different concentrations of Xibornol in a suitable diluent.
-
Prepare a solution of the interfering substance to simulate "clean" (low organic load) and "dirty" (high organic load) conditions.
-
-
Virucidal Test:
-
In a sterile tube, mix the virus suspension with the interfering substance and the Xibornol test solution.
-
Incubate the mixture for a specified contact time (e.g., 15 minutes) at a controlled temperature.[6]
-
Immediately after the contact time, stop the action of Xibornol, typically by serial dilution in ice-cold cell culture medium.
-
-
Virus Titration:
-
Perform 10-fold serial dilutions of the neutralized mixture.
-
Inoculate a multi-well plate of susceptible cells with each dilution.
-
Incubate the plates and observe daily for the development of a cytopathic effect (CPE).
-
The viral titer (e.g., TCID₅₀/mL) is calculated using a statistical method such as the Spearman-Kärber formula.
-
-
Calculation of Virucidal Activity:
-
The reduction in viral titer is calculated as the difference in the log₁₀ titer of the virus control and the log₁₀ titer of the virus after treatment with Xibornol. A log reduction of ≥ 4 is generally considered evidence of virucidal activity.
-
Conclusion and Future Directions
The available data strongly suggests that Xibornol is a promising antimicrobial agent with both antibacterial and antiviral properties. Its mechanism of action, targeting the bacterial cell wall and modulating the host's inflammatory response, makes it a compelling candidate for further investigation in veterinary medicine.
Future research should focus on:
-
Broad-spectrum screening: Evaluating the in vitro efficacy of Xibornol against a wide range of clinically relevant veterinary pathogens, including Gram-negative bacteria, fungi (e.g., Microsporum canis, Malassezia pachydermatis), and key veterinary viruses.
-
In vivo studies: Conducting animal model studies to assess the safety, efficacy, and pharmacokinetics of Xibornol for various veterinary applications, such as topical treatment of skin infections, intramammary infusions for mastitis, or as a component of respiratory disease therapy.
-
Formulation development: Optimizing formulations to enhance the delivery and stability of Xibornol for specific veterinary uses.
By expanding the research into the veterinary applications of Xibornol, it may be possible to develop new and effective treatments to combat infectious diseases in animals, thereby contributing to both animal welfare and public health.
References
- 1. What is the mechanism of Xibornol? [synapse.patsnap.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
Xibornol: Application Notes for Use as a Reference Compound in Antimicrobial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xibornol (6-isobornyl-3,4-xylenol) is a lipophilic phenolic compound with established antiseptic properties. It has a history of use, particularly in topical formulations for infections of the oral cavity and upper respiratory tract. Its activity is most pronounced against Gram-positive bacteria, though it also exhibits antiviral and antifungal effects.[1][2] This document provides detailed application notes and protocols for the use of Xibornol as a reference compound in antimicrobial susceptibility testing and related research. Its established, albeit not fully detailed, mechanisms of action make it a useful control for studies investigating novel antimicrobial agents, particularly those targeting the bacterial cell wall or inflammatory responses associated with infection.
Antimicrobial Spectrum and Activity
Xibornol has demonstrated a strong bactericidal and bacteriostatic effect against a range of Gram-positive pathogens. Its efficacy against certain viruses has also been documented. The following tables summarize the available quantitative data on its antimicrobial activity.
Table 1: Antibacterial Activity of Xibornol (Minimum Inhibitory Concentration and Minimum Bactericidal Concentration)
| Bacterial Species | Strain | MIC (%) | MIC (µg/mL) | MBC (%) | MBC (µg/mL) |
| Streptococcus pneumoniae | NCTC 7465 | 0.003% | 30 | 0.012% | 120 |
| Streptococcus pyogenes | ATCC 12344 | 0.003% | 30 | 0.012% | 120 |
| Staphylococcus aureus | DSM 799 | 0.003% | 30 | 0.003% | 30 |
| Staphylococcus aureus | (100 clinical isolates) | - | 2 - 8 | - | 2 - 8 |
| Actinomyces israelii | ATCC 12102 | 0.0005% | 5 | 0.0005% | 5 |
| Corynebacterium ulcerans | ATCC 51799 | 0.001% | 10 | 0.001% | 10 |
Note: MIC and MBC values are sourced from Celandroni et al. (2021).[1] The percentage concentrations were converted to µg/mL for clarity (assuming a density similar to water).
Table 2: Antiviral Activity of Xibornol
| Virus | Log Reduction (Clean Conditions) | Log Reduction (Dirty Conditions) |
| Human Adenovirus 5 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Rhinovirus Type 13 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Coronavirus 229E | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Parainfluenza Virus Type 1 | 2.67 - 3.84 | 1.75 - 3.03 |
| Human Respiratory Syncytial Virus | 2.67 - 3.84 | 1.75 - 3.03 |
Note: Data is sourced from a study on the virucidal effect of Xibornol.[2] "Clean" conditions refer to experiments without the addition of organic substances, while "dirty" conditions simulate an in vivo environment with fetal bovine serum.
Mechanisms of Action
Xibornol exhibits a multi-faceted mechanism of action, targeting both the microbial pathogen and the host's inflammatory response.
Antimicrobial Mechanism
The primary antibacterial action of Xibornol is the disruption of bacterial cell wall synthesis. It targets and inhibits penicillin-binding proteins (PBPs), which are crucial enzymes for the cross-linking of peptidoglycan strands.[1] This inhibition weakens the cell wall, leading to cell lysis and death. Additionally, studies have indicated that Xibornol can interfere with cellular division and the synthesis of nucleic acids and proteins in bacteria.[1]
Anti-inflammatory Mechanism
In addition to its direct antimicrobial effects, Xibornol has demonstrated anti-inflammatory properties. It is known to modulate the release of pro-inflammatory cytokines, which can help to reduce tissue damage and other symptoms associated with excessive inflammation during an infection. The precise signaling pathways are still under investigation, but it is suggested to impact key inflammatory mediators.
References
Troubleshooting & Optimization
Xibornol Technical Support Center: Overcoming Solubility Challenges in Aqueous Solutions
Welcome to the technical support center for Xibornol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Xibornol, particularly its limited solubility in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Xibornol and why is its solubility a concern?
Xibornol is a lipophilic antiseptic agent with antibacterial and anti-inflammatory properties. Its chemical structure, 6-isobornyl-3,4-xylenol, contributes to its poor water solubility, which can present challenges for its formulation and use in aqueous-based experimental systems and drug delivery platforms.[1]
Q2: I am having trouble dissolving Xibornol in my aqueous buffer for an in vitro assay. What are my options?
Directly dissolving Xibornol in aqueous buffers is often unsuccessful due to its hydrophobic nature.[1] A common approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q3: Which organic solvent is recommended for preparing a Xibornol stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a frequently used solvent for preparing Xibornol stock solutions for in vitro studies. For example, a 12% (w/v) stock solution of Xibornol in DMSO has been used for antimicrobial susceptibility testing.[1] When diluting the stock solution into your aqueous medium, it is crucial to ensure the final concentration of DMSO is compatible with your experimental system and does not exceed cytotoxic levels, typically below 0.5% (v/v) for most cell-based assays.
Q4: Are there established methods to formulate Xibornol in an aqueous solution for administration?
Yes, two primary strategies have been successfully employed:
-
Aqueous Suspension: The commercially available product, Bornilene®, is a 3% (30 mg/mL) aqueous suspension of Xibornol. This formulation uses a combination of excipients to keep the drug suspended in water.
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): This technique involves creating an isotropic mixture of an oil, a surfactant, and a co-surfactant that spontaneously forms a fine oil-in-water microemulsion upon gentle agitation in an aqueous medium. A 3% (w/v) solution of Xibornol has been successfully prepared using a SMEDDS approach.[2]
Troubleshooting Guides
Issue: Precipitation of Xibornol upon dilution of DMSO stock solution into aqueous media.
-
Problem: The significant polarity difference between DMSO and the aqueous buffer can cause the poorly soluble Xibornol to precipitate out of solution.
-
Solution Workflow:
Troubleshooting workflow for Xibornol precipitation.
Issue: Low bioavailability or inconsistent results in animal studies.
-
Problem: Poor aqueous solubility can lead to low and variable absorption of Xibornol in vivo.
-
Solution: Formulating Xibornol using a SMEDDS approach can significantly enhance its solubility and potentially improve its oral bioavailability.
Experimental Protocols & Data
Protocol 1: Preparation of a Xibornol Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.
Materials:
-
Xibornol powder
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
Weigh the desired amount of Xibornol powder.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., for a 12% w/v solution, add 120 mg of Xibornol to a final volume of 1 mL of DMSO).
-
Vortex or sonicate until the Xibornol is completely dissolved.
-
Store the stock solution at an appropriate temperature, protected from light.
Protocol 2: Formulation of Xibornol using a Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol provides a starting point for developing a 3% (w/v) Xibornol SMEDDS formulation based on published research.[2] Optimization of the component ratios may be necessary.
Components:
| Component Type | Examples |
| Oil Phase | Labrafil M1944 |
| Surfactant | Labrafac PG |
| Co-surfactant | Transcutol |
| Hydrophilic Co-solvent | Propylene glycol or PEG 200 |
Procedure:
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize Xibornol.
-
Construct pseudo-ternary phase diagrams to identify the self-microemulsification region for different ratios of the selected oil, surfactant, and co-surfactant.
-
Prepare the SMEDDS pre-concentrate by mixing the optimized ratios of the oil, surfactant, and co-surfactant.
-
Dissolve the Xibornol (3% w/v) in the SMEDDS pre-concentrate. A hydrophilic co-solvent may be added to aid solubilization.
-
The resulting formulation should be a clear, isotropic liquid that forms a microemulsion upon dilution with an aqueous phase.
Mechanism of Action Visualization
Xibornol exerts its therapeutic effects through a dual mechanism: inhibition of bacterial cell wall synthesis and modulation of the host inflammatory response.
Inhibition of Bacterial Peptidoglycan Synthesis
Xibornol disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to a weakened cell wall and ultimately bacterial cell lysis.[1]
Modulation of Pro-inflammatory Cytokine Release
Xibornol has been shown to modulate the release of pro-inflammatory cytokines, thereby reducing inflammation.
References
Troubleshooting inconsistent results in Xibornol antimicrobial assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xibornol (B1683399) antimicrobial assays.
Frequently Asked Questions (FAQs)
Q1: My Minimum Inhibitory Concentration (MIC) values for Xibornol are inconsistent between experiments. What are the common causes?
Inconsistent MIC values for Xibornol can stem from several factors, many of which are related to its lipophilic nature. Key areas to investigate include:
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy can lead to falsely high MICs, while one that is too light can result in falsely low MICs. Always standardize your inoculum to a 0.5 McFarland standard.
-
Xibornol Stock Solution: Due to its poor water solubility, Xibornol requires a solvent like Dimethyl Sulfoxide (DMSO) for the preparation of a stock solution.[1] Ensure the stock solution is well-mixed and that the final concentration of DMSO in your assay wells is consistent and low enough to not affect bacterial growth. It is crucial to include a solvent control to verify that the DMSO concentration used does not inhibit bacterial growth on its own.
-
Precipitation of Xibornol: Xibornol's lipophilic properties can cause it to precipitate out of the solution when diluted in aqueous broth media. This can lead to an underestimation of the true MIC. Visually inspect your microtiter plates for any signs of precipitation. Using a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01%) can sometimes help to maintain the solubility of lipophilic compounds. However, you must first validate that the detergent itself does not impact the growth of your test organism.
-
Incubation Conditions: Ensure consistent incubation times, temperatures, and atmospheric conditions (e.g., CO2 levels for specific organisms) as recommended for the bacterial species being tested.[1]
-
Laboratory and Operator Variability: Minor differences in technique between laboratory personnel or even between different days can contribute to variability.[2][3] Standardized protocols and consistent training are essential.
Q2: I am observing slight turbidity in my wells, even at high concentrations of Xibornol. Is this bacterial growth or precipitation?
This is a common issue when working with lipophilic compounds. To differentiate between bacterial growth and compound precipitation:
-
Visual Inspection: Carefully observe the wells. Precipitation may appear as crystalline structures or a non-uniform cloudiness, whereas bacterial growth typically results in a more uniform turbidity or a "button" at the bottom of the well after incubation.
-
Sub-culturing: From the wells showing slight turbidity, take a small aliquot and plate it onto an appropriate agar (B569324) medium. If no colonies grow after incubation, the turbidity is likely due to precipitation of Xibornol.
-
Use of Resazurin or other viability dyes: These dyes can be added to the wells after incubation. A color change (e.g., from blue to pink for resazurin) indicates metabolic activity and therefore viable bacteria.
Q3: What is the recommended starting concentration and solvent for Xibornol in a broth microdilution assay?
Due to its low water solubility, a 12% (w/v) stock solution of Xibornol in DMSO is a recommended starting point.[1] From this stock, you can perform serial dilutions in your broth medium to achieve the desired final concentrations for your assay. Remember to include a solvent control with the same concentration of DMSO as in your highest Xibornol concentration well to ensure the solvent is not affecting bacterial growth.
Q4: What is the known antimicrobial spectrum of Xibornol?
Xibornol has demonstrated strong antibacterial action primarily against Gram-positive bacteria, including common respiratory pathogens.[1][4][5] Its activity has been documented against species such as Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, Actinomyces israelii, and Corynebacterium ulcerans.[1][4][5]
Q5: What is the mechanism of action of Xibornol?
The detailed mechanism of action of Xibornol is not fully elucidated. However, studies have shown that bacteria exposed to Xibornol exhibit a significant reduction in cellular division and in the synthesis of nucleic acids, proteins, and peptidoglycans.[1] There is also evidence to suggest that Xibornol targets penicillin-binding proteins (PBPs), which are crucial enzymes involved in the final steps of peptidoglycan synthesis in the bacterial cell wall.
Troubleshooting Guide
Table 1: Troubleshooting Inconsistent Xibornol MIC Results
| Observed Problem | Potential Cause | Recommended Solution |
| MIC values are consistently higher than expected. | Inoculum is too dense. | Standardize inoculum to 0.5 McFarland. |
| Xibornol has precipitated out of solution. | Visually inspect wells for precipitation. Consider using a low concentration of a non-ionic detergent after validation. | |
| Degradation of Xibornol stock solution. | Prepare fresh stock solution for each experiment. | |
| MIC values are consistently lower than expected. | Inoculum is too light. | Standardize inoculum to 0.5 McFarland. |
| Evaporation from wells during incubation. | Use plate sealers or a humidified incubator. | |
| "Skipped" wells (growth in higher concentration wells, no growth in lower concentration wells). | Pipetting error during serial dilution. | Review and practice pipetting technique. Use fresh tips for each dilution. |
| Contamination of the bacterial culture. | Streak for single colonies and start with a fresh, pure culture. | |
| No growth in any wells, including the growth control. | Inoculum was not viable. | Use a fresh culture and confirm viability before starting the assay. |
| Incorrect growth medium or incubation conditions. | Verify the appropriate medium and incubation conditions for the test organism. | |
| Growth in the negative (sterility) control well. | Contamination of the broth medium or reagents. | Use fresh, sterile media and reagents. |
Quantitative Data Summary
Table 2: MIC and MBC Values of Xibornol Against Gram-Positive Pathogens
| Bacterial Species | MIC (%) | MBC (%) |
| Streptococcus pneumoniae | 0.003 | 0.012 |
| Streptococcus pyogenes | 0.003 | >0.012 |
| Staphylococcus aureus | 0.003 | 0.003 |
| Actinomyces israelii | 0.0005 | 0.0005 |
| Corynebacterium ulcerans | 0.001 | 0.001 |
Data extracted from Celandroni et al., 2021.[1] Note that the original data was presented as a percentage (w/v). For S. aureus, other studies have reported MICs in the range of 2-8 µg/mL.[3]
Experimental Protocols
Broth Microdilution Assay for Xibornol MIC Determination
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards and Celandroni et al., 2021.[1]
1. Preparation of Xibornol Stock Solution:
-
Prepare a 12% (w/v) stock solution of Xibornol in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
2. Inoculum Preparation:
-
From a fresh culture plate (18-24 hours old), select several morphologically similar colonies.
-
Suspend the colonies in sterile 0.9% NaCl solution.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Perform a 1:10 dilution of the standardized suspension in sterile saline.
3. Microtiter Plate Preparation:
-
Use a 96-well microtiter plate.
-
Add 100 µL of the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth) to all wells except the first column.
-
In the first well of each row to be tested, add 200 µL of a starting dilution of the Xibornol stock solution in broth (e.g., to achieve a starting concentration of 3% Xibornol).
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing across the plate. Discard the final 100 µL from the last well.
-
Include the following controls:
- Growth Control: A well containing broth and the bacterial inoculum, but no Xibornol.
- Sterility Control: A well containing only broth to check for contamination.
- Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of DMSO present in the assay wells.
4. Inoculation:
-
Add 10 µL of the diluted bacterial suspension (prepared in step 2) to each well (except the sterility control), resulting in a final inoculum of approximately 5 x 10^4 CFUs per well.[1]
5. Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under the appropriate atmospheric conditions for the test organism (e.g., aerobic, 5% CO2, or anaerobic).[1]
6. Reading the MIC:
-
The MIC is the lowest concentration of Xibornol that completely inhibits visible growth of the organism.
Visualizations
Signaling Pathway
Caption: Proposed inhibition of peptidoglycan synthesis by Xibornol.
Experimental Workflow
Caption: Workflow for Xibornol MIC determination.
Troubleshooting Logic
Caption: A logical guide to troubleshooting Xibornol MIC assays.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing cytotoxicity of Xibornol in cell culture models
Welcome to the technical support center for addressing the cytotoxicity of Xibornol in cell culture models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cell death even at low concentrations of Xibornol. Is this expected?
A1: Xibornol is known to exhibit cytotoxic effects, and its poor aqueous solubility can exacerbate this issue in cell culture experiments.[1][2] Precipitation of the compound can lead to uneven concentrations in the culture medium and direct physical stress on the cells, potentially causing what appears to be high cytotoxicity. It is crucial to first address the solubility of Xibornol to obtain reliable dose-response data.
Q2: My Xibornol solution in DMSO precipitates when added to the cell culture medium. How can I prevent this?
A2: This is a common issue with hydrophobic compounds. To mitigate precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, ideally below 0.5%, and for some sensitive cell lines, below 0.1%, to avoid solvent-induced cytotoxicity.[3]
-
Pre-warming Medium: Gently warm the cell culture medium to 37°C before adding the Xibornol-DMSO stock solution.[1]
-
Serial Dilutions in Medium: Instead of adding a highly concentrated stock directly to the full volume of medium, perform serial dilutions of your stock solution in serum-free or complete medium.[1]
-
Vortexing/Mixing: When preparing your final dilutions, vortex the tube gently or mix thoroughly by pipetting to ensure the compound is evenly dispersed.[1]
-
Solubility Testing: Before conducting your cytotoxicity assay, it's advisable to determine the solubility limit of Xibornol in your specific cell culture medium to identify the highest workable concentration that does not precipitate.[1]
Q3: Are there alternative methods to deliver Xibornol to cells in culture if solubility remains an issue?
A3: Yes, if direct dissolution in culture medium is problematic, you could explore drug delivery systems. Formulations such as self-microemulsifying drug delivery systems (SMEDDS) or nanoparticle formulations have been used for lipophilic drugs to improve their solubility and bioavailability in aqueous environments.[4][5] While specific protocols for Xibornol may not be established, these approaches are worth considering for experimental optimization.
Q4: What are the potential mechanisms of Xibornol-induced cytotoxicity?
A4: While direct studies on Xibornol's cytotoxic mechanisms in mammalian cells are limited, research on related compounds like Borneol suggests potential pathways. These may include the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to cellular damage.[6][7] This can, in turn, trigger apoptosis (programmed cell death) through the activation of caspase cascades and disruption of the mitochondrial membrane potential.[6][8] Another potential mechanism, suggested by studies on Borneol, is the modulation of signaling pathways such as the JAK/STAT pathway, which is involved in cell proliferation and survival.[9][10]
Q5: How can I differentiate between true Xibornol-induced cytotoxicity and artifacts from compound precipitation?
A5: This is a critical aspect of your experimental design. Here's how to approach it:
-
Microscopic Examination: Visually inspect your cell cultures under a microscope after treatment. Precipitate will be visible as crystalline structures, distinct from cellular debris.
-
Vehicle Controls: Always include a vehicle control (medium with the same final concentration of DMSO used for your highest Xibornol concentration) to account for any solvent effects.[11]
-
Solubility-Matched Controls: If possible, include a negative control compound with similar solubility characteristics to Xibornol that is known to be non-toxic.
-
Assay Choice: Consider using cytotoxicity assays that are less prone to interference from colored or precipitated compounds. For instance, if using a colorimetric assay like MTT, run parallel controls with Xibornol in cell-free medium to check for any direct reaction with the assay reagents.[11]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT Assay)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. |
| Xibornol precipitation leading to non-uniform exposure. | Follow the solubility optimization steps in the FAQs (Q2). Visually confirm the absence of precipitate in the wells. | |
| Edge effects on the microplate. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.[11] | |
| Low absorbance readings across the plate | Insufficient cell number. | Optimize the initial cell seeding density for your specific cell line and assay duration. |
| Cell death in control wells. | Check for contamination in the cell culture. Ensure the medium and supplements are not expired. | |
| Reagent issues. | Ensure MTT reagent is properly stored and protected from light. Warm all reagents to room temperature before use.[12] | |
| High background absorbance | Contamination of reagents or medium. | Use sterile, fresh reagents and medium.[11] |
| Interference from phenol (B47542) red in the medium. | Use phenol red-free medium for the duration of the assay.[11][12] | |
| Direct reaction of Xibornol with MTT reagent. | Run a control with Xibornol in cell-free medium to quantify any background signal.[11] | |
| Incomplete solubilization of formazan (B1609692) crystals | Insufficient solvent volume or mixing. | Ensure complete dissolution by adding an adequate volume of solubilization solution (e.g., DMSO) and shaking the plate on an orbital shaker.[12] |
| Cell loss during media removal (for adherent cells). | Aspirate the medium gently from the side of the well to avoid detaching the cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for Xibornol and Related Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Xibornol | A549 (Lung Carcinoma) | MTT | Data not available | - |
| Xibornol | MCF-7 (Breast Cancer) | MTT | Data not available | - |
| Xibornol | HepG2 (Hepatocellular Carcinoma) | MTT | Data not available | - |
| Borneol | SH-SY5Y (Neuroblastoma) | MTT | >100 | [6] |
| Compound X (Hypothetical) | T47D (Breast Cancer) | MTT | 10.10 ± 0.4 | [13] |
| Compound Y (Hypothetical) | MDA-MB-231 (Breast Cancer) | MTT | 11.90 ± 2.6 | [13] |
Experimental Protocols
Protocol 1: General Protocol for Assessing Xibornol Cytotoxicity using MTT Assay
This protocol is adapted for poorly soluble compounds like Xibornol.
Materials:
-
Target cells in culture
-
Complete culture medium (consider phenol red-free for the assay)
-
Xibornol
-
Anhydrous, cell culture-grade DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Preparation of Xibornol Working Solutions: a. Prepare a concentrated stock solution of Xibornol in DMSO (e.g., 100 mM). b. Perform serial dilutions of the stock solution in culture medium to achieve 2X the final desired concentrations. Ensure the DMSO concentration in these working solutions is kept as low as possible. c. Important: Visually inspect the working solutions for any signs of precipitation. If precipitation occurs, reconsider the highest concentration to be tested.
-
Cell Treatment: a. Remove the medium from the wells. b. Add 100 µL of the prepared 2X Xibornol working solutions to the respective wells. c. Include vehicle control wells (medium with the same final DMSO concentration as the highest Xibornol concentration) and untreated control wells (medium only). d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals. c. For Adherent Cells: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of MTT solvent to each well. d. For Suspension Cells: Add 100 µL of MTT solvent directly to each well. e. Solubilize the formazan crystals by placing the plate on an orbital shaker for 15 minutes, protected from light.[12]
-
Data Acquisition: a. Measure the absorbance at 570 nm or 590 nm using a microplate reader. b. Use a reference wavelength of 630 nm to correct for background absorbance.
-
Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate cell viability as a percentage of the untreated control: % Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100 c. Plot the percentage of cell viability against the log of Xibornol concentration to determine the IC50 value.
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
Materials:
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe
-
Cells cultured in black, clear-bottom 96-well plates
-
Xibornol treatment solutions
-
Positive control (e.g., H₂O₂)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed and treat cells with Xibornol as described in the MTT protocol.
-
Towards the end of the treatment period, load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium or PBS to the wells.
-
Measure the fluorescence (excitation ~485 nm, emission ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Assessment of Apoptosis by Caspase-3/7 Activity Assay
Materials:
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
-
Cells cultured in white-walled 96-well plates
-
Xibornol treatment solutions
-
Positive control for apoptosis (e.g., staurosporine)
-
Luminometer
Procedure:
-
Seed and treat cells with Xibornol as described in the MTT protocol.
-
At the end of the treatment period, equilibrate the plate to room temperature.
-
Add the caspase assay reagent to each well according to the manufacturer's instructions.
-
Mix by gentle shaking on a plate shaker.
-
Incubate at room temperature for the recommended time (e.g., 1-2 hours).
-
Measure the luminescence using a luminometer. An increase in luminescence is proportional to the amount of caspase-3/7 activity.
Visualizations
Caption: Experimental workflow for assessing Xibornol cytotoxicity.
Caption: Putative signaling pathway for Xibornol-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Borneol alleviates oxidative stress via upregulation of Nrf2 and Bcl-2 in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bactericidal Antibiotics Induce Mitochondrial Dysfunction and Oxidative Damage in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Xibornol for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo bioavailability of Xibornol.
Frequently Asked Questions (FAQs)
Q1: What is Xibornol and what are its main physicochemical properties?
Xibornol is a lipophilic substance with antiseptic properties.[1] Its chemical name is 6-isobornyl-3,4-xylenol.[2] The key challenge in its systemic delivery is its poor water solubility, a characteristic of its lipophilic nature.[2][3]
Physicochemical Properties of Xibornol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C18H26O | [4] |
| Molar Mass | 258.4 g/mol | [4] |
| Appearance | - | - |
| Solubility | Poorly soluble in water | [2][3] |
| Nature | Lipophilic/Hydrophobic |[2][3] |
Q2: Why is enhancing the bioavailability of Xibornol for in vivo studies challenging?
The primary challenge stems from its poor aqueous solubility.[2][3] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5][6][7] The hydrophobic nature of Xibornol limits its dissolution, leading to low and variable absorption, and consequently, reduced systemic bioavailability.
Troubleshooting Guide: Common Issues in Xibornol In Vivo Studies
Issue 1: Low and inconsistent plasma concentrations of Xibornol after oral administration.
-
Possible Cause: Poor dissolution of the administered Xibornol formulation in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Particle Size Reduction: Decrease the particle size of the Xibornol powder to increase the surface area available for dissolution.[7][8] Techniques like micronization or nanosuspension can be employed.
-
Formulation Strategy: Consider advanced formulation approaches designed for poorly soluble drugs. The selection of a suitable method often depends on the drug's specific properties.[9]
-
Lipid-Based Formulations: These have proven effective for improving the oral bioavailability of lipophilic drugs.[10][11] A prominent example is the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS).[3]
-
Solid Dispersions: Creating a solid dispersion of Xibornol in a hydrophilic carrier can enhance its dissolution rate.[5][12]
-
-
Issue 2: Precipitation of Xibornol in the aqueous environment of the GI tract.
-
Possible Cause: The formulation fails to maintain Xibornol in a solubilized state upon dilution with gastrointestinal fluids.
-
Troubleshooting Steps:
-
Optimize Surfactant/Co-surfactant Ratio (for lipid-based systems): In formulations like SMEDDS, the appropriate ratio of surfactant and co-surfactant is critical to form stable microemulsions that can effectively solubilize the drug.[3]
-
Polymer Selection (for solid dispersions): Utilize polymers that can inhibit the crystallization of the drug and maintain a supersaturated state in vivo.[13]
-
Issue 3: Difficulty in preparing a stable and homogenous formulation for administration.
-
Possible Cause: The inherent lipophilicity and poor wettability of Xibornol.
-
Troubleshooting Steps:
-
Screening of Excipients: Conduct a systematic screening of oils, surfactants, and co-solvents to identify a system with optimal solubilizing capacity for Xibornol.[3][14]
-
Process Optimization: For techniques like solid dispersion, the method of preparation (e.g., spray drying, hot-melt extrusion) can significantly impact the final product's quality and performance.[8]
-
Experimental Protocols
Protocol 1: Preparation of a Xibornol-Loaded Self-Microemulsifying Drug Delivery System (SMEDDS)
This protocol is based on the principles described for formulating lipophilic drugs.[3]
1. Materials:
- Xibornol
- Oil phase (e.g., Labrafil M1944)
- Surfactant (e.g., Labrasol, Labrafac PG)
- Co-surfactant (e.g., Transcutol)
- Propylene glycol or PEG 200 (as a hydrophilic co-solvent)
2. Procedure:
- Screening of Excipients: Determine the solubility of Xibornol in various oils, surfactants, and co-surfactants to select the most suitable components.
- Construction of Pseudo-Ternary Phase Diagrams:
- Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios.
- Titrate each mixture with an aqueous phase and observe the formation of microemulsions.
- Identify the self-microemulsification region to determine the optimal composition range.
- Preparation of the SMEDDS Formulation:
- Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.
- Add the required amount of Xibornol to the mixture.
- Gently heat and stir the mixture until a clear and homogenous solution is obtained.
3. Characterization:
- Droplet Size and Polydispersity Index (PDI): Dilute the SMEDDS formulation with water and measure the droplet size and PDI using a dynamic light scattering instrument.
- Stability Studies: Store the formulation at different temperatures (e.g., 4°C and 25°C) and monitor for any signs of phase separation or drug precipitation over time.
Protocol 2: Preparation of a Xibornol Solid Dispersion by Solvent Evaporation Method
This protocol outlines a common method for preparing solid dispersions to enhance drug solubility.[5]
1. Materials:
- Xibornol
- Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
- Organic solvent (e.g., ethanol, methanol)
2. Procedure:
- Dissolve both Xibornol and the hydrophilic carrier in a suitable organic solvent.
- Continuously stir the solution to ensure it is homogenous.
- Evaporate the solvent under reduced pressure using a rotary evaporator.
- Collect the resulting solid mass and dry it further in a vacuum oven to remove any residual solvent.
- Pulverize the dried solid dispersion and pass it through a sieve to obtain a uniform particle size.
3. Characterization:
- Dissolution Studies: Perform in vitro dissolution testing to compare the dissolution rate of the solid dispersion with that of pure Xibornol.
- Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of Xibornol in the dispersion.
Visualizations
Caption: Strategies to enhance Xibornol's bioavailability.
Caption: Workflow for developing a Xibornol SMEDDS formulation.
References
- 1. Xibornol - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Xibornol | C18H26O | CID 76967262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. Optimising excipients to improve bioavailability [manufacturingchemist.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Synthesis and Purification of Xibornol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the synthesis and purification of Xibornol (6-isobornyl-3,4-xylenol). This guide includes detailed troubleshooting advice, frequently asked questions, experimental protocols, and key data presented for easy reference.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Xibornol?
A1: The most prevalent method for synthesizing Xibornol is a two-step process involving an initial Friedel-Crafts alkylation followed by demethylation. Specifically, camphene (B42988) is reacted with 3,4-dimethylanisole (B1293948) in the presence of a Lewis acid catalyst, such as stannic chloride, to form the methyl ether of 6-isobornyl-3,4-xylenol. This intermediate is then demethylated, typically using a strong acid like hydrobromic acid in acetic acid, to yield the final Xibornol product.[1]
Q2: What are the critical parameters to control during the Friedel-Crafts alkylation step?
A2: Temperature and catalyst choice are critical. The reaction should be conducted at a low temperature, ideally around 0°C, to minimize side reactions.[1] Using an excess of the aromatic reactant (3,4-dimethylanisole) can also serve as the reaction solvent and help to reduce polyalkylation.[1] The choice and activity of the Lewis acid catalyst can influence reaction time and the formation of byproducts.[2]
Q3: What are the major challenges in purifying crude Xibornol?
A3: The primary challenges in purifying Xibornol arise from its lipophilic nature and the presence of structurally similar impurities. Side products from the Friedel-Crafts reaction, such as isomers or poly-alkylated species, can be difficult to separate. The final product's low water solubility also dictates the choice of appropriate purification techniques.[3]
Q4: What analytical techniques are recommended for assessing the purity of Xibornol?
A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and identifying impurities.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying volatile impurities and byproducts.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and for identifying major impurities.[9][10][11][12]
Q5: Are there greener alternatives to the traditional Lewis acid catalysts used in the Friedel-Crafts reaction?
A5: Yes, research is ongoing into more environmentally friendly catalysts. Graphite has been shown to be an effective and greener alternative to aluminum chloride in similar alkylation reactions, simplifying the work-up to a simple filtration.[13][14] Other alternatives include various solid acid catalysts like zeolites and certain metal oxides, which can offer advantages in terms of reusability and reduced waste.[15]
Troubleshooting Guides
Synthesis: Friedel-Crafts Alkylation of 3,4-Dimethylanisole with Camphene
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Isobornyl-dimethylanisole Ether | 1. Inactive Catalyst: The Lewis acid (e.g., stannic chloride) may have been deactivated by moisture.[7][16][17][18] 2. Low Reaction Temperature: While low temperatures are necessary to control side reactions, a temperature that is too low may significantly slow down the reaction rate. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Use a fresh, anhydrous Lewis acid and ensure all glassware and reagents are thoroughly dried. Handle the catalyst under an inert atmosphere. 2. Carefully monitor the reaction temperature and maintain it within the recommended range (e.g., around 0°C).[1] 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. |
| Formation of Multiple Products (Isomers) | Carbocation Rearrangement: The carbocation formed from camphene under acidic conditions can undergo rearrangement, leading to different isomers.[19] | 1. Maintain a low reaction temperature to minimize the rate of rearrangement. 2. Choose a milder Lewis acid catalyst, which can sometimes reduce the extent of carbocation rearrangements.[2] |
| Presence of High Molecular Weight Impurities | Polyalkylation: The initial product, isobornyl-dimethylanisole ether, is more reactive than the starting 3,4-dimethylanisole and can undergo a second alkylation.[19][20] | 1. Use a significant excess of 3,4-dimethylanisole to increase the probability of camphene reacting with the starting material rather than the product.[1] |
| Unreacted Starting Materials | 1. Insufficient Catalyst: The amount of Lewis acid may not be enough to effectively catalyze the reaction. 2. Poor Mixing: Inadequate agitation can lead to localized concentration gradients and incomplete reaction. | 1. Ensure the correct stoichiometric amount of catalyst is used. 2. Use a suitable stirrer and ensure vigorous mixing throughout the reaction. |
Synthesis: Demethylation of Isobornyl-dimethylanisole Ether
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Demethylation | 1. Insufficient Reagent: The amount of demethylating agent (e.g., HBr) may be insufficient. 2. Low Reaction Temperature: The temperature may not be high enough for the reaction to proceed to completion. 3. Short Reaction Time: The reaction may not have been allowed to run for a sufficient duration. | 1. Use a sufficient excess of the demethylating agent. 2. Ensure the reaction is heated to the recommended temperature (e.g., above 50°C for HBr in acetic acid).[1] 3. Monitor the reaction by TLC or HPLC to determine when the reaction is complete. |
| Formation of Dark-Colored Byproducts | Degradation/Side Reactions: Strong acids and high temperatures can lead to the formation of colored impurities and tars, especially with phenolic compounds.[21] | 1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Consider using a milder demethylation reagent if extensive charring occurs. |
| Formation of an Acetate (B1210297) Impurity | Reaction with Acetic Acid Solvent: When using HBr in acetic acid, the intermediate carbocation or the final product can react with the solvent to form an acetate ester.[1] | 1. After the main reaction, perform a hydrolysis step by refluxing the crude product with aqueous acid (e.g., HCl in ethanol) to convert the acetate back to the phenol.[1] |
Purification of Xibornol
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery from Crystallization | 1. Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for Xibornol, leading to high solubility and low recovery. 2. Insufficient Cooling/Precipitation Time: The solution may not have been cooled sufficiently or for long enough to allow for complete crystallization. | 1. Screen different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) is often effective. For Xibornol, a mixture of water and acetic acid has been reported to be successful.[1] 2. Ensure the solution is cooled slowly to the appropriate temperature and allowed to stand for an adequate amount of time to maximize crystal formation. |
| Product Contaminated with Colored Impurities | Trapped Impurities in the Crystal Lattice: Colored byproducts from the synthesis may co-crystallize with the product. | 1. Treat the crude product solution with activated carbon before crystallization to adsorb colored impurities. 2. Perform a column chromatography step (e.g., using silica (B1680970) gel or Florisil) before the final crystallization.[1] |
| Difficulty in Removing Isomeric Impurities | Similar Physical Properties: Isomers often have very similar polarities and boiling points, making them difficult to separate by standard crystallization or distillation. | 1. Employ high-resolution chromatographic techniques such as preparative HPLC. 2. Consider derivatization to alter the physical properties of the isomers, followed by separation and then removal of the derivatizing group. |
Data Presentation
Table 1: Summary of Synthesis and Purification Data for Xibornol
| Parameter | Reported Value | Source |
| Synthesis Step 1: Friedel-Crafts Alkylation | ||
| Reactants | Camphene, 3,4-dimethylanisole | [1] |
| Catalyst | Stannic Chloride (SnCl₄) | [1] |
| Solvent | Excess 3,4-dimethylanisole | [1] |
| Reaction Temperature | 0°C | [1] |
| Reaction Time | 24 - 48 hours | [1] |
| Synthesis Step 2: Demethylation | ||
| Reactant | Methyl ether of 6-isobornyl-3,4-xylenol | [1] |
| Reagent | Hydrobromic acid in anhydrous acetic acid | [1] |
| Reaction Temperature | > 50°C | [1] |
| Purification | ||
| Method | Crystallization | [1] |
| Solvent System | Water/Acetic Acid (12.5% v/v water) | [1] |
| Overall Performance | ||
| Final Product Purity | 99.1% | [1] |
| Melting Point | 94.5 - 95.5°C | [1] |
| Overall Yield | ~70% | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-isobornyl-3,4-xylenol (Xibornol)
Step 1: Friedel-Crafts Alkylation to form the Methyl Ether of 6-isobornyl-3,4-xylenol
-
To a reaction vessel equipped with a stirrer and maintained under a dry, inert atmosphere (e.g., nitrogen), add 3,4-dimethylanisole. This will serve as both a reactant and the solvent.
-
Cool the vessel to 0°C using an ice bath.
-
Slowly add stannic chloride (SnCl₄) catalyst to the cooled 3,4-dimethylanisole with continuous stirring.
-
Once the catalyst is dissolved, add camphene dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Continue stirring the mixture at 0°C for 24 to 48 hours.
-
Monitor the reaction progress by TLC or GC-MS to confirm the consumption of camphene.
-
Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or toluene).
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ether of 6-isobornyl-3,4-xylenol. This crude product can often be used directly in the next step.[1]
Step 2: Demethylation to yield 6-isobornyl-3,4-xylenol
-
Dissolve the crude methyl ether from Step 1 in anhydrous acetic acid.
-
Add a solution of hydrobromic acid in acetic acid to the mixture.
-
Heat the reaction mixture to a temperature above 50°C (e.g., reflux) for several hours (e.g., 6-8 hours).
-
Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.
-
If an acetate byproduct is formed, after the initial heating period, add ethanol (B145695) and a catalytic amount of concentrated hydrochloric acid and reflux for an additional 2-3 hours to hydrolyze the ester.[1]
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Take up the residue in an organic solvent (e.g., petroleum ether) and wash with a dilute potassium hydroxide (B78521) solution and then with water until neutral.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Xibornol.
Protocol 2: Purification of Xibornol by Crystallization
-
Dissolve the crude Xibornol in a minimal amount of a suitable solvent mixture, such as aqueous acetic acid (e.g., 87.5% acetic acid in water).[1]
-
Heat the solution gently to ensure complete dissolution.
-
If colored impurities are present, add a small amount of activated carbon, stir for 15-30 minutes, and then filter the hot solution to remove the carbon.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath or refrigerator to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a cold solvent, such as 40% aqueous ethanol, to remove any remaining impurities.[1]
-
Dry the purified Xibornol crystals in a vacuum oven at a moderate temperature (e.g., 60°C).[1]
Visualizations
Caption: Experimental workflow for the synthesis and purification of Xibornol.
Caption: Troubleshooting low yield in the Friedel-Crafts alkylation step.
Caption: Troubleshooting impure product after crystallization.
Health and Safety
All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Stannic Chloride (SnCl₄): Corrosive and reacts with moisture in the air to produce hydrochloric acid fumes. It should be handled under an inert atmosphere. Avoid contact with skin, eyes, and clothing.[7][16][17][18]
-
Hydrobromic Acid (HBr): Highly corrosive and can cause severe burns. Handle with extreme care and ensure adequate ventilation.[21]
-
Camphene: Flammable solid. Keep away from heat and open flames.
-
Organic Solvents (Toluene, Diethyl Ether, Acetic Acid, etc.): Flammable and/or corrosive. Handle in a well-ventilated area and away from ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Camphene by α-Pinene Isomerization Using W2O3–Al2O3 Catalysts | Semantic Scholar [semanticscholar.org]
- 4. mt.com [mt.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. vvc-keenan.newlook.safecollegessds.com [vvc-keenan.newlook.safecollegessds.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. scribd.com [scribd.com]
- 20. Friedel-Crafts Alkylation [organic-chemistry.org]
- 21. Sciencemadness Discussion Board - Hydrobromic Acid (aq) o-Demethylation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Mitigating the Interference of Xibornol in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Xibornol in biochemical assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference issues that may arise during your experiments.
Xibornol, a lipophilic phenolic compound, is recognized for its antiseptic and anti-inflammatory properties.[1][2] However, its chemical nature—specifically its lipophilicity and phenolic structure—can potentially lead to non-specific interactions and interference in various biochemical and cell-based assays.[3][4][5] This guide is designed to help you identify, understand, and mitigate these potential artifacts to ensure the accuracy and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Xibornol and what are its chemical properties of concern for biochemical assays?
Xibornol, chemically known as 6-isobornyl-3,4-xylenol, is a synthetic antibacterial agent.[6][7] Its structure contains a bulky, lipophilic isobornyl group and a phenolic hydroxyl group.[8] These features contribute to its low aqueous solubility and potential to engage in non-specific interactions, which are common sources of interference in biochemical assays.[3][4]
Q2: What are the most likely mechanisms by which Xibornol could interfere with my assay?
Based on its chemical structure, Xibornol may interfere with biochemical assays through several mechanisms:
-
Compound Aggregation: At concentrations typically used in screening, lipophilic molecules like Xibornol can form colloidal aggregates in aqueous buffers. These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition.[3][9]
-
Fluorescence Interference: Phenolic compounds can exhibit intrinsic fluorescence or act as quenchers for fluorophores used in assays, leading to either falsely high or low signals.[10][11]
-
Non-Specific Protein Binding: The lipophilic nature of Xibornol may cause it to bind non-specifically to various proteins within the assay, potentially altering their conformation and function.
-
Light Scattering: The formation of aggregates or precipitates can scatter light, leading to artificially high readings in absorbance-based assays.[12][13]
-
Redox Cycling: Phenolic compounds can sometimes undergo redox cycling, which can interfere with assays that rely on redox-sensitive reagents or readouts.[14]
Q3: I'm observing unexpected inhibition in my enzyme assay when I use Xibornol. How can I determine if this is a real effect or an artifact?
Distinguishing true inhibition from non-specific interference is crucial. Here are some initial steps:
-
Vary Enzyme Concentration: True, stoichiometric inhibitors typically show an IC50 value that is independent of the enzyme concentration. In contrast, the apparent potency of non-stoichiometric inhibitors, such as aggregating compounds, will often decrease as the enzyme concentration increases.[15][16]
-
Include Detergents: Non-ionic detergents, such as Triton X-100 or Tween-20, at low concentrations (e.g., 0.01-0.1%) can disrupt compound aggregates. A significant loss of inhibitory activity in the presence of a detergent is a strong indicator of aggregation-based interference.[9]
-
Visual Inspection: Examine your assay plate for any signs of precipitation or turbidity, which can indicate poor solubility or aggregation.
Q4: Can Xibornol interfere with cell-based assays?
Yes, the properties of Xibornol can also affect cell-based assays. Its lipophilicity might lead to membrane disruption at higher concentrations, causing cytotoxicity that could be misinterpreted as a specific biological effect.[14] Furthermore, if the assay involves a reporter protein (e.g., luciferase), Xibornol could directly interfere with the reporter's activity or the detection signal.[17]
Troubleshooting Guides
Problem 1: Apparent Inhibition in an Enzyme Assay
Symptoms:
-
Xibornol shows dose-dependent inhibition of your target enzyme.
-
The dose-response curve has a steep Hill slope.[9]
-
Results are not reproducible across different experiments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for apparent enzyme inhibition.
Mitigation Strategies & Experimental Protocols:
-
Protocol 1: Assessing the Effect of Detergents on Inhibition
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of Xibornol in both buffers.
-
Perform your standard enzyme inhibition assay in parallel using both buffer conditions.
-
Generate dose-response curves and compare the IC50 values. A significant rightward shift in the IC50 curve in the presence of Triton X-100 suggests aggregation.
-
-
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
-
Prepare solutions of Xibornol in your assay buffer at concentrations where inhibition is observed.
-
Use a DLS instrument to analyze the samples for the presence of particles in the 50-1000 nm range, which are characteristic of compound aggregates.[9]
-
A buffer-only sample should be run as a negative control.
-
Illustrative Data for Detergent Effect:
| Compound | IC50 without Triton X-100 (µM) | IC50 with 0.01% Triton X-100 (µM) | Interpretation |
| Xibornol | 5 | >100 | Likely aggregation-based interference |
| Control Inhibitor | 2 | 2.2 | Likely true inhibition |
Problem 2: Interference with Fluorescence-Based Assays
Symptoms:
-
Signal is unexpectedly high or low in the presence of Xibornol, even in control wells without the biological target.
-
High background fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Mitigation Strategies & Experimental Protocols:
-
Protocol 3: Characterizing Autofluorescence and Quenching
-
Autofluorescence Check: Prepare serial dilutions of Xibornol in the assay buffer. In an appropriate microplate, measure the fluorescence at the excitation and emission wavelengths of your assay. If a signal is detected, this background must be subtracted from your experimental wells.
-
Quenching Check: In your assay buffer, prepare a constant concentration of your fluorescent probe or substrate. Add serial dilutions of Xibornol and measure the fluorescence. A dose-dependent decrease in fluorescence indicates quenching.[10]
-
-
Changing Fluorophore: If significant spectral overlap is the issue, consider using a fluorophore that excites and emits at longer wavelengths (red-shifted), as many interfering compounds are more active in the UV and blue regions of the spectrum.[10]
Illustrative Data for Quenching Effect:
| Xibornol Concentration (µM) | Fluorescein Signal (RFU) | % Quenching |
| 0 | 10,000 | 0% |
| 1 | 9,500 | 5% |
| 10 | 6,000 | 40% |
| 50 | 2,000 | 80% |
Problem 3: Interference with Absorbance-Based Assays
Symptoms:
-
High background absorbance in wells containing Xibornol.
-
Drifting absorbance readings over time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for absorbance interference.
Mitigation Strategies & Experimental Protocols:
-
Protocol 4: Assessing Compound Absorbance and Light Scattering
-
Prepare serial dilutions of Xibornol in your assay buffer.
-
Using a spectrophotometer or plate reader, scan the absorbance of the Xibornol solutions across a range of wavelengths, including your assay's detection wavelength.
-
If Xibornol absorbs at the assay wavelength, this background must be subtracted.
-
To check for light scattering from aggregates, measure the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance at these wavelengths with increasing compound concentration is indicative of light scattering.[12]
-
Illustrative Data for Light Scattering:
| Xibornol Concentration (µM) | Absorbance at 450 nm (Assay Wavelength) | Absorbance at 650 nm (Scattering Control) |
| 0 | 0.05 | 0.01 |
| 10 | 0.15 | 0.02 |
| 50 | 0.40 | 0.15 |
| 100 | 0.85 | 0.45 |
General Recommendations for Working with Xibornol
-
Solubility is Key: Due to its lipophilic nature, ensure Xibornol is fully dissolved in a suitable stock solvent (e.g., DMSO) and that the final concentration of the solvent in your assay is low (typically <1%) and consistent across all wells.
-
Use Appropriate Controls: Always run controls with Xibornol in the absence of your biological target to identify any direct effects on the assay signal.
-
Orthogonal Assays: Confirm any positive "hits" from a primary screen with a secondary, orthogonal assay that uses a different detection method (e.g., confirm a fluorescence-based result with an absorbance-based or label-free method).[11] This helps to rule out artifacts related to a specific assay technology.
By being aware of the potential for interference from lipophilic phenolic compounds like Xibornol and by employing the systematic troubleshooting and mitigation strategies outlined in this guide, researchers can enhance the quality and reliability of their experimental data.
References
- 1. Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xibornol - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Xibornol [drugfuture.com]
- 8. Xibornol | C18H26O | CID 76967262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - Journal of Laboratory Physicians [jlabphy.org]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Efficient Elimination of Nonstoichiometric Enzyme Inhibitors from HTS Hit Lists | Semantic Scholar [semanticscholar.org]
- 16. Non-stoichiometric inhibition in biochemical high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Xibornol Delivery to Bacterial Biofilms
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing Xibornol for the study and inhibition of bacterial biofilms. Given the lipophilic nature of Xibornol, this guide addresses common challenges and offers detailed protocols to ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Xibornol and what is its primary mechanism of action against bacteria?
A1: Xibornol (6-isobornyl-3,4-xylenol) is a topical antiseptic agent.[1] Its primary antibacterial mechanism is believed to be the disruption of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), which are crucial for cross-linking peptidoglycan. This inhibition leads to a weakened cell wall, ultimately causing bacterial cell lysis and death.[2] Additionally, some studies suggest it may also interfere with the synthesis of nucleic acids and proteins.[2] It has demonstrated bactericidal (killing) and bacteriostatic (inhibiting growth) effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.[1][2]
Q2: Why is delivering Xibornol to biofilms challenging?
A2: The primary challenges stem from two main factors:
-
Physicochemical Properties of Xibornol: Xibornol is highly lipophilic, meaning it has very poor water solubility.[2] This makes it difficult to prepare stable and homogenous solutions in aqueous microbiological culture media, which can lead to precipitation and inconsistent results.
-
The Biofilm Matrix: Bacterial biofilms are encased in a self-produced extracellular polymeric substance (EPS) matrix. This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA (eDNA), acts as a significant physical and chemical barrier, preventing or slowing the penetration of antimicrobial agents to the embedded bacteria.[3]
Q3: Is there any existing data on Xibornol's effectiveness against biofilms?
A3: Currently, published research primarily focuses on the antimicrobial activity of Xibornol against planktonic (free-floating) bacteria.[1][2] While this data provides a strong rationale for its investigation as an anti-biofilm agent, specific studies evaluating its efficacy against established biofilms are not yet available. Therefore, researchers should consider their experiments as exploratory and use the provided protocols as a starting point.
Q4: What is the recommended solvent for preparing Xibornol stock solutions?
A4: Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of Xibornol for in vitro assays.[2] It is critical to include a DMSO-only control in all experiments to ensure that the observed effects are due to Xibornol and not the solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Xibornol in culture medium. | Xibornol's poor aqueous solubility. The final DMSO concentration may be too low to maintain solubility when the stock solution is diluted into the aqueous medium. | - Prepare the highest possible concentration of Xibornol stock in 100% DMSO.[2]- When diluting into the medium, ensure vigorous mixing.- Consider the use of a non-ionic surfactant like Tween 80 (e.g., at 0.5% v/v) in the medium to improve solubility, but ensure to run a control with the surfactant alone to check for any intrinsic antibacterial or anti-biofilm effects. |
| Inconsistent or non-reproducible results in biofilm inhibition assays. | - Inhomogeneous dispersion of Xibornol in the wells.- Variation in biofilm formation between wells or experiments. | - After adding the Xibornol dilution to the wells, mix thoroughly but gently to avoid disrupting the initial bacterial attachment.- Ensure a standardized and consistent bacterial inoculum is used for each experiment.[2] - Increase the number of technical and biological replicates to improve statistical power. |
| High variability in biofilm quantification (e.g., Crystal Violet assay). | - Uneven biofilm formation across the plate.- Incomplete removal of planktonic cells during washing steps.- Inconsistent staining or destaining. | - Use plates designed for cell culture with treated surfaces to promote more uniform biofilm attachment.- Standardize the washing procedure. Gently wash the wells by submerging the plate in water or PBS rather than pipetting directly onto the biofilm.- Ensure the biofilm is completely dry before staining and that the destaining solution is added for a consistent period across all wells. |
| No observable effect of Xibornol on the biofilm. | - Insufficient penetration of Xibornol through the EPS matrix.- The concentration of Xibornol is too low to be effective against the high density of bacteria within the biofilm.- The bacteria in the biofilm are in a slow-growing or dormant state, making them less susceptible to cell-wall active agents. | - Test higher concentrations of Xibornol. Biofilms often require 10 to 1000 times the MIC of planktonic bacteria.[4]- Consider combination therapy. Use a matrix-degrading enzyme (e.g., DNase I or a suitable glycoside hydrolase) as a pre-treatment or in combination with Xibornol to enhance penetration.[5]- Increase the treatment duration to allow more time for the compound to penetrate and act on the biofilm. |
| Xibornol appears to be toxic to the host cells in a co-culture model. | - Xibornol may exhibit cytotoxicity at the high concentrations required to inhibit biofilms. | - Perform a dose-response cytotoxicity assay on the host cells alone to determine the maximum non-toxic concentration of Xibornol.- Consider using a delivery system, such as liposomes or polymeric nanoparticles, to encapsulate Xibornol. This can help target the compound to the bacteria and reduce off-target toxicity to host cells.[5] |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of Xibornol against planktonic Gram-positive bacteria, as reported in the literature. These values can serve as a baseline for determining the concentration range to be tested against biofilms.
| Bacterial Species | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Staphylococcus aureus (100 clinical isolates) | 2 - 8 | 2 - 8 | [1] |
| Staphylococcus aureus | 30 | 30 | [2] |
| Streptococcus pneumoniae | 30 | 120 | [2] |
| Streptococcus pyogenes | 30 | 120 | [2] |
Note: The data from Celandroni et al. (2021) was reported as a percentage (w/v) and has been converted to μg/mL for consistency.
Experimental Protocols
Protocol: Assessing the Anti-Biofilm Activity of Xibornol using a Static Microtiter Plate Assay
This protocol outlines a standard method for evaluating the ability of Xibornol to both inhibit the formation of new biofilms and eradicate pre-formed, mature biofilms.
1. Materials:
-
Xibornol powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Appropriate bacterial growth medium (e.g., Tryptic Soy Broth with 1% glucose for S. aureus)
-
Sterile 96-well flat-bottom tissue culture-treated microtiter plates
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
2. Preparation of Xibornol Stock Solution:
-
Due to its lipophilic nature, prepare a high-concentration stock solution of Xibornol (e.g., 12 mg/mL) in 100% sterile DMSO.[2]
-
Ensure complete dissolution by vortexing.
-
Prepare serial dilutions of this stock solution in the appropriate sterile growth medium immediately before use to create a range of working concentrations.
3. Biofilm Inhibition Assay (Preventing Biofilm Formation):
-
Prepare a bacterial suspension from an overnight culture and adjust the optical density (OD) to a standardized value (e.g., OD₆₀₀ = 0.05) in fresh growth medium.
-
Dispense 100 µL of the prepared Xibornol working solutions into the wells of the 96-well plate.
-
Include the following controls:
-
Positive Control: 100 µL of bacterial suspension + 100 µL of medium.
-
Negative Control (Sterility): 200 µL of sterile medium.
-
Solvent Control: 100 µL of bacterial suspension + 100 µL of medium containing the highest concentration of DMSO used in the test wells.
-
-
Add 100 µL of the standardized bacterial suspension to each test and control well (except the negative control).
-
Incubate the plate under appropriate static conditions (e.g., 37°C for 24-48 hours).
4. Biofilm Eradication Assay (Treating Mature Biofilms):
-
Add 200 µL of the standardized bacterial suspension to the wells of a 96-well plate.
-
Incubate the plate (e.g., 37°C for 24 hours) to allow for the formation of a mature biofilm.
-
After incubation, carefully remove the planktonic cells by gently washing the wells twice with 200 µL of sterile PBS.
-
Add 200 µL of the Xibornol working solutions (and controls) to the wells containing the pre-formed biofilms.
-
Incubate the plate for a further period (e.g., 24 hours) to allow the compound to act on the biofilm.
5. Quantification of Biofilm with Crystal Violet:
-
After the treatment incubation, discard the medium from all wells.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Allow the plate to air dry completely (e.g., in a laminar flow hood for 15-20 minutes).
-
Add 200 µL of 0.1% Crystal Violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the Crystal Violet solution and wash the plate thoroughly by submerging it in a container of tap water until the wash water is clear.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 595 nm using a microplate reader. The absorbance is proportional to the amount of biofilm.
Visualizations
Caption: Experimental workflow for biofilm susceptibility testing.
Caption: Challenges for drug penetration into a bacterial biofilm.
Caption: The Agr quorum-sensing pathway in Staphylococcus aureus.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. eijppr.com [eijppr.com]
- 4. Liposomes-Based Drug Delivery Systems of Anti-Biofilm Agents to Combat Bacterial Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal drug delivery strategies to eradicate bacterial biofilms: Challenges, recent advances, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the clinical application of Xibornol research
Welcome to the technical support center for Xibornol research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the clinical application of Xibornol. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work with this promising, yet challenging, lipophilic antiseptic.
I. Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experimentation with Xibornol, primarily stemming from its physicochemical properties and complex mechanism of action.
Formulation & Solubility
Question 1: I'm having difficulty dissolving Xibornol for my in vitro assays. What are the recommended solvents and techniques?
Answer: Xibornol's strong lipophilic nature and poor water solubility are well-documented challenges.[1] Direct dissolution in aqueous buffers will likely be unsuccessful.
-
Recommended Solvents: For stock solutions, dimethyl sulfoxide (B87167) (DMSO) is a common choice. One study successfully used a 12% (w/v) stock solution of Xibornol in DMSO for antimicrobial assays.[1]
-
Formulation Strategies: For topical or spray formulations, a complex mixture of excipients is often necessary to improve dispersion and mucoadhesion.[1] Self-microemulsifying drug delivery systems (SMEDDS) are also being explored to enhance solubility.
-
Troubleshooting Steps:
-
Prepare a high-concentration stock in DMSO: Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Sonication: Gentle sonication can aid in the dissolution of Xibornol in the chosen solvent.
-
Use of Surfactants: For certain applications, non-ionic surfactants at low concentrations can help maintain solubility in aqueous media, but this should be optimized for your specific assay to avoid interference.
-
Consider Formulated Products: If available, using a commercially available formulation like Bornilene, which contains excipients to improve usability, might be an option for certain studies.[1]
-
Question 2: I am observing precipitation of Xibornol when I dilute my stock solution into my aqueous assay medium. How can I prevent this?
Answer: This is a common issue with lipophilic compounds.
-
Plausible Cause: The aqueous environment of the assay buffer is causing the poorly soluble Xibornol to crash out of solution.
-
Troubleshooting Workflow:
Workflow for addressing Xibornol precipitation.
In Vitro Assays
Question 3: My antibacterial (MIC/MBC) assay results for Xibornol are inconsistent. What could be the cause?
Answer: In addition to solubility issues, other factors can affect the reproducibility of antimicrobial susceptibility testing.
-
Potential Issues & Solutions:
-
Adsorption to Plastics: Xibornol's lipophilicity may cause it to adsorb to the surface of plastic labware (e.g., microplates), reducing its effective concentration. Consider using low-adhesion plastics or glass where feasible.
-
Inoculum Effect: Ensure your bacterial inoculum is standardized (e.g., to a 0.5 McFarland standard) as a higher bacterial density can lead to apparently higher MIC values.[1]
-
Assay Medium Components: Components in complex media can sometimes interact with the compound. If you suspect this, a simpler, defined medium might provide more consistent results, though bacterial growth may be slower.
-
Question 4: I'm performing a virucidal assay and my results differ between "clean" and "dirty" conditions. Is this expected?
Answer: Yes, this is an expected outcome. "Dirty" conditions, which typically include proteins like bovine serum albumin, are meant to simulate the presence of organic matter that can interfere with the action of antiseptics.[2][3]
-
Observation: Studies have shown that the viral abatement by Xibornol is slightly lower in dirty conditions compared to clean conditions.[2]
-
Explanation: The organic load in "dirty" conditions can partially inactivate the antiseptic or physically protect the virus, reducing the efficacy of Xibornol. This is a critical consideration for its potential clinical application in environments like the oral cavity, which is rich in organic material.
II. Quantitative Data Summary
Antibacterial Activity
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol have been evaluated against several Gram-positive respiratory pathogens.
| Microorganism | Xibornol MIC (mg/L) | Xibornol MBC (mg/L) |
| Streptococcus pneumoniae | 1.56 - 6.25 | 3.12 - 12.5 |
| Streptococcus pyogenes | 1.56 - 3.12 | 3.12 - 6.25 |
| Staphylococcus aureus | 3.12 - 6.25 | 6.25 - 12.5 |
| Actinomyces israelii | 0.39 - 0.78 | 0.78 - 1.56 |
| Corynebacterium ulcerans | 0.78 - 1.56 | 1.56 - 3.12 |
| Data sourced from a study evaluating Xibornol against a panel of clinical isolates. The ranges represent the values obtained for different strains of each species. |
Virucidal Efficacy
The virucidal activity of Xibornol has been demonstrated against several respiratory viruses, with efficacy varying based on the presence of interfering substances ("dirty" conditions).
| Virus | Log Reduction (Clean Conditions) | Log Reduction (Dirty Conditions) |
| Human Adenovirus 5 | 2.67 | 1.75 |
| Human Rhinovirus 13 | 3.84 | 3.03 |
| Human Coronavirus 229E | Not explicitly stated | Not explicitly stated |
| Human Parainfluenza Virus 1 | Not explicitly stated | Not explicitly stated |
| Human Respiratory Syncytial Virus | Not explicitly stated | Not explicitly stated |
| Data from a study using a Xibornol concentration of 0.03 mg/100 ml.[2] Another study reported estimated log reductions for a 3% solution, showing a similar trend of higher efficacy in clean conditions.[3] |
III. Experimental Protocols
Protocol 1: Determination of MIC and MBC for Xibornol
This protocol is adapted for lipophilic compounds like Xibornol.
-
Preparation of Xibornol Stock: Prepare a 12% (w/v) stock solution of Xibornol in DMSO.[1]
-
Bacterial Inoculum Preparation:
-
Culture the test bacterium on an appropriate agar (B569324) medium.
-
Suspend colonies in sterile 0.9% NaCl to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute this suspension 1:10 in the appropriate broth medium for the assay.[1]
-
-
Microdilution Assay:
-
In a 96-well microplate, perform serial two-fold dilutions of the Xibornol stock solution in the broth medium. Due to the high initial concentration, a multi-plate dilution series may be necessary.[1]
-
Inoculate each well with 10 µL of the diluted bacterial suspension (approximately 5 x 10^4 CFUs).[1]
-
Include a growth control (no Xibornol) and a sterility control (no bacteria).
-
Incubate the plates at 37°C in the appropriate atmosphere (aerobic, 5% CO2, or anaerobic) for 18-24 hours.[1]
-
-
MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible bacterial growth.
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), subculture a small aliquot (e.g., 10 µL) onto an appropriate agar medium without Xibornol.
-
Incubate the agar plates for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Protocol 2: Virucidal Activity Assay (Adapted from EN 14476)
This protocol outlines the general steps for assessing the virucidal activity of Xibornol.
-
Preparation of Test Solutions: Prepare the desired concentrations of Xibornol. Due to its poor solubility, this may require a formulation approach or initial dissolution in a solvent with subsequent dilution, ensuring the final solvent concentration is non-toxic to the host cells.
-
Interfering Substance: Prepare "clean" (e.g., 0.3 g/L bovine serum albumin) and "dirty" (e.g., 3.0 g/L bovine serum albumin + 3.0 mL/L erythrocytes) conditions.
-
Virus Suspension: Use a high-titer stock of the test virus (e.g., Human Adenovirus 5, Human Rhinovirus 13).[2]
-
Test Procedure:
-
Mix the Xibornol solution with the interfering substance and the virus suspension.
-
Incubate for a defined contact time (e.g., 5, 15, 30 minutes) at a controlled temperature (e.g., 20°C).
-
Immediately stop the reaction by dilution in ice-cold medium to a non-virucidal concentration.
-
-
Virus Titration:
-
Perform serial dilutions of the neutralized mixture.
-
Inoculate susceptible host cells with the dilutions.
-
Incubate and observe for cytopathic effects (CPE).
-
Calculate the viral titer (e.g., TCID50/mL).
-
-
Calculation of Viral Reduction: Compare the viral titer of the Xibornol-treated samples to a virus control (no Xibornol) to determine the log reduction. A reduction of ≥ 4 log10 is typically required to claim virucidal activity.
IV. Signaling Pathways & Mechanisms of Action
Xibornol exhibits a multi-faceted mechanism of action, including antibacterial, virucidal, and anti-inflammatory effects. While its direct antibacterial action involves the disruption of bacterial cell wall synthesis, its anti-inflammatory properties are likely mediated through the modulation of key signaling pathways.
Inferred Anti-inflammatory Signaling Pathway
Based on studies of related compounds like borneol, Xibornol is hypothesized to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Logical Workflow for Investigating Anti-inflammatory Effects
Researchers aiming to confirm and quantify Xibornol's anti-inflammatory properties can follow this experimental workflow.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]
- 3. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving the Palatability of Xibornol Formulations for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the palatability of Xibornol formulations for animal studies. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Troubleshooting Unpalatable Formulations
Low consumption of a Xibornol formulation can be a significant hurdle in preclinical studies, leading to inaccurate dosing and variable results. The following table summarizes potential issues and recommended solutions.
| Observed Problem | Potential Cause | Troubleshooting Strategy | Success Indicator |
| Complete Refusal of Medicated Feed/Water | Strong, unpleasant taste or odor of Xibornol. | 1. Microencapsulation: Coat Xibornol particles with a tasteless polymer (e.g., ethyl cellulose).2. Complexation: Form an inclusion complex with cyclodextrins (e.g., β-cyclodextrin or HP-β-cyclodextrin) to mask the taste.[1][2] | Increased consumption of the formulation compared to the unmasked drug. |
| Reduced Consumption Over Time | Development of conditioned taste aversion. | 1. Introduce a highly palatable vehicle: Incorporate sweeteners and/or flavors into the formulation.[3]2. Vary the presentation: Alternate between different palatable formulations if possible. | Consistent daily intake of the medicated formulation. |
| Inconsistent Intake Among Animals | Individual animal preferences and neophobia (fear of new things). | 1. Acclimatization: Provide a non-medicated, palatable vehicle for several days before introducing the Xibornol formulation.[3]2. Offer a choice of flavors: If feasible, test multiple flavored formulations to identify the most preferred option for the cohort. | Reduced variability in consumption across the animal group. |
| Poor Solubility and Suspension Settling | Xibornol is poorly water-soluble, leading to uneven distribution in liquid formulations.[4] | 1. Formulate as a suspension with a suspending agent: Use agents like carboxymethyl cellulose (B213188) to ensure uniform distribution.2. Develop a lipid-based formulation: Dissolve Xibornol in a suitable oil or lipid vehicle, which can also improve palatability. | Homogenous appearance of the formulation and consistent dosing. |
Frequently Asked Questions (FAQs)
Q1: What is the likely cause of the poor palatability of Xibornol?
A1: Xibornol has a phenolic chemical structure.[4] Phenolic compounds are often associated with a bitter or astringent taste, which can be aversive to animals.[5][6] Additionally, its lipophilic nature may contribute to a distinct odor that can also deter consumption.
Q2: Which sweeteners are most effective for rodents?
A2: Rodent preference for sweeteners can vary by species and even strain.[7][8] However, saccharin (B28170) and sucrose (B13894) are generally well-accepted.[3][9] Studies have shown that mice and rats will consume solutions containing these sweeteners over plain water. The table below provides a summary of common sweeteners and their effective concentrations in rodent studies.
| Sweetener | Animal Model | Effective Concentration Range | Preference Notes |
| Saccharin | Rats & Mice | 0.1% - 0.3% (w/v) | Generally well-preferred, though preference may decrease at higher concentrations in rats.[9] |
| Sucrose | Rats & Mice | 4% - 10% (w/v) | Highly palatable and can effectively mask bitter tastes.[3] |
| Sucralose (B1001) | Mice | 0.1% - 1% (w/v) | Generally preferred by mice, but some studies show avoidance in rats at higher concentrations.[8] |
| Stevia (Rebaudioside A) | Mice | 0.01% - 0.3% (w/v) | Preferred over water, but may be less preferred than saccharin in direct choice tests.[9] |
| Aspartame (B1666099) | Rats | 0.1% - 1.0% (w/v) | Preference can be variable among individual rats and is generally weaker than for saccharin or sucrose.[10] |
Q3: What flavoring agents can be used to improve the acceptance of Xibornol formulations?
A3: The choice of flavoring agent can be critical. For rodents, flavors that mimic their natural diet or are inherently attractive can be effective.
| Flavoring Agent | Animal Model | Typical Concentration | Notes |
| Vanilla | Mice | 0.1% - 0.5% (v/v) | Has been shown to increase the consumption of medicated solutions in mice.[11] |
| Chocolate, Hazelnut, Peanut | Mice | Variable | These flavors have shown a positive effect on bait uptake in house mice.[12] |
| Meat/Savory Flavors | General | Variable | Often used in commercial animal feed and can be highly motivating.[13] |
Q4: How can I formulate Xibornol given its poor water solubility?
A4: Due to its lipophilic nature and poor water solubility, formulating Xibornol requires specific strategies.[4]
-
Suspensions: Create a fine suspension of Xibornol in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethyl cellulose) and a wetting agent to ensure uniform particle distribution. Sweeteners and flavors can be added to the aqueous phase.
-
Lipid-Based Formulations: Dissolving Xibornol in a palatable oil (e.g., corn oil, sesame oil) or a self-emulsifying drug delivery system (SEDDS) can improve both solubility and palatability.
-
Cyclodextrin (B1172386) Complexation: Encapsulating Xibornol within cyclodextrin molecules can enhance its aqueous solubility and mask its unpleasant taste.[1][2][14] This is achieved by forming an inclusion complex.
Q5: What is a simple method to assess the palatability of my new Xibornol formulation?
A5: The two-bottle choice preference test is a standard and relatively simple method to evaluate palatability.[4] A detailed protocol is provided in the "Experimental Protocols" section below. This test allows the animal to choose between two drinking solutions, typically the medicated formulation and a control (e.g., plain water or the vehicle without the drug), and their consumption of each is measured.
Experimental Protocols
Protocol: Two-Bottle Choice Preference Test for Mice
This protocol outlines a method to assess the palatability of a liquid Xibornol formulation.
1. Objective: To determine the preference of mice for a Xibornol formulation compared to a control solution.
2. Materials:
-
Individually housed mice
-
Two identical, graduated drinking bottles per cage
-
Test solution: Xibornol formulation (e.g., in sweetened water)
-
Control solution: Vehicle without Xibornol (e.g., sweetened water)
-
Animal scale
3. Procedure: a. Acclimatization (3 days): i. House mice individually. ii. Provide two bottles of plain water to each mouse to acclimate them to the two-bottle setup. iii. Measure water consumption daily to establish a baseline.
4. Data Analysis: i. Calculate the total liquid consumption per animal per 24-hour period. ii. Calculate the preference ratio for the Xibornol formulation using the following formula: Preference Ratio (%) = (Volume of Test Solution Consumed / Total Volume of Liquid Consumed) x 100 iii. A preference ratio significantly above 50% indicates a preference for the Xibornol formulation, while a ratio significantly below 50% indicates aversion. A ratio around 50% suggests indifference. iv. Statistical analysis (e.g., t-test) should be used to compare the consumption of the test and control solutions.
Visualizations
Two-Bottle Choice Experimental Workflow
Troubleshooting Logic for Low Consumption
References
- 1. MX2007000759A - Taste masking formulation comprising the drug in a dissolution-retarded form and/or cyclodextrin in a dissolution-enhanced form. - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Behavioral Taste Responses in Mice: Two-Bottle Preference, Lickometer, and Conditioned Taste-Aversion Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Different phenolic compounds activate distinct human bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sweetener preference of C57BL/6ByJ and 129P3/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Male rats show an indifference-avoidance response for increasing concentrations of the artificial sweetener sucralose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stevia and Saccharin Preferences in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rats show only a weak preference for the artificial sweetener aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Parameters Which Influence Voluntary Ingestion of Supplements in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. graphviz.org [graphviz.org]
- 14. Review of Applications of Cyclodextrins as Taste-Masking Excipients for Pharmaceutical Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Xibornol Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, encountering precipitation of experimental compounds in stock solutions can be a significant roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Xibornol precipitation, ensuring the integrity and reliability of your experiments.
Troubleshooting Guide: Xibornol Precipitation
This section provides a step-by-step guide to troubleshoot and prevent Xibornol precipitation in your stock solutions.
Issue 1: Xibornol powder does not dissolve completely in the initial solvent.
-
Question: I am trying to dissolve Xibornol powder in an organic solvent, but it is not dissolving completely. What should I do?
-
Answer: This issue often arises from using a suboptimal solvent or insufficient energy to break the crystal lattice. Xibornol is a lipophilic compound with poor aqueous solubility.[1][2] For stock solutions, a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is a good starting point.
-
Increase Agitation: Vortex the solution vigorously for several minutes.
-
Apply Gentle Heat: Warm the solution in a water bath at 37°C. Avoid excessive heat, as it may degrade the compound.
-
Use Sonication: If dissolution is still incomplete, sonicate the solution in a water bath for 10-15 minutes. This uses ultrasonic waves to break apart powder aggregates.
-
Increase Solvent Volume: If the above steps fail, it's possible the concentration is too high. Try increasing the volume of the solvent to prepare a lower concentration stock solution.
-
Issue 2: Precipitation occurs immediately upon dilution of the stock solution into aqueous media.
-
Question: My Xibornol stock solution in DMSO is clear, but a precipitate forms as soon as I dilute it into my aqueous buffer or cell culture medium. Why is this happening and how can I prevent it?
-
Answer: This is a common phenomenon for hydrophobic compounds and is due to the drastic change in solvent polarity, causing the compound to "crash out" of the solution.[3]
-
Employ a Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of pre-warmed (37°C) aqueous medium. Mix thoroughly before adding this to the final volume.
-
Add Stock to Aqueous Medium Slowly: Add the Xibornol stock solution dropwise to the vigorously stirring or vortexing aqueous medium. This helps to disperse the compound quickly and avoid localized high concentrations that can trigger precipitation.
-
Maintain a Low Final Concentration: Ensure that the final concentration of Xibornol in the aqueous medium is below its solubility limit. You may need to perform a solubility test to determine the maximum achievable concentration without precipitation.
-
Consider a Co-solvent: In some cases, maintaining a small percentage of the organic solvent (e.g., <1% DMSO) in the final aqueous solution can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.
-
Issue 3: The diluted aqueous solution becomes cloudy or shows precipitation over time.
-
Question: My diluted Xibornol solution was initially clear, but it became cloudy after some time at room temperature or 4°C. What could be the cause?
-
Answer: This suggests that the solution may be supersaturated and thermodynamically unstable.
-
Prepare Fresh Dilutions: It is best practice to prepare fresh dilutions of Xibornol immediately before each experiment. Avoid storing diluted aqueous solutions for extended periods.
-
Reduce the Final Concentration: The initial dilution may have resulted in a supersaturated solution that is not stable over time. Try working with a lower final concentration of Xibornol.
-
Control Temperature: Temperature fluctuations can affect solubility. Ensure that your experimental solutions are maintained at a constant and appropriate temperature.
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of Xibornol?
A1: Xibornol is a lipophilic substance.[1] Below is a summary of its key physicochemical properties.
| Property | Value | Reference |
| Molecular Formula | C18H26O | [4] |
| Molecular Weight | 258.4 g/mol | [4] |
| XLogP3 | 5.6 | [4] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 1 | |
| Rotatable Bond Count | 1 | |
| Appearance | Crystals or very viscous, pale yellow liquid | |
| Melting Point | 94-96 °C | |
| Boiling Point | 165-168 °C at 3 mmHg | |
| Water Solubility | Very poor | [2] |
Q2: What is the best solvent for preparing a Xibornol stock solution?
A2: Due to its lipophilic nature, Xibornol has very poor solubility in water.[2] For research purposes, organic solvents are necessary to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of hydrophobic compounds for in vitro assays. One study mentions preparing a 12% (w/v) stock solution of Xibornol in DMSO for antimicrobial testing.
Q3: How should I store my Xibornol stock solution?
A3: To maintain the stability and integrity of your Xibornol stock solution, it is recommended to:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots in tightly sealed vials at -20°C or -80°C.
-
Protect the solution from light.
Q4: Is there a known signaling pathway for Xibornol?
A4: The primary application of Xibornol is as a topical antiseptic, and it has been shown to have strong antibacterial action against various Gram-positive bacteria.[5] Detailed signaling pathways related to its mechanism of action are not extensively described in the publicly available literature. Its lipophilic nature likely facilitates its interaction with bacterial cell membranes.
Experimental Protocols
Protocol for Preparing a 100 mM Xibornol Stock Solution in DMSO
This protocol provides a general guideline for preparing a high-concentration stock solution of Xibornol. The final concentration may need to be adjusted based on the specific requirements of your experiment.
Materials:
-
Xibornol powder (M.W. 258.4 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, weigh out 25.84 mg of Xibornol powder.
-
Dissolution:
-
Add the weighed Xibornol powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
-
Mixing:
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath for 10-15 minutes, or until the solution is clear.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Visualizations
Caption: Troubleshooting workflow for Xibornol precipitation.
Caption: Potential causes of Xibornol precipitation.
References
Technical Support Center: Method Refinement for Consistent Xibornol Efficacy Testing
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with Xibornol. The aim is to ensure consistent and reliable results in antibacterial, antiviral, and anti-inflammatory efficacy testing.
I. Troubleshooting Guides & FAQs
This section addresses common issues encountered during Xibornol efficacy testing in a question-and-answer format.
Antibacterial Efficacy Testing (MIC & MBC Assays)
Question: My Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Xibornol are inconsistent across experiments. What are the potential causes?
Answer: Inconsistent MIC and MBC values for Xibornol can stem from several factors, primarily related to its lipophilic nature and standard assay variables. Here are the key areas to troubleshoot:
-
Xibornol Solubility: Xibornol is poorly soluble in aqueous media.[1] Ensure it is completely dissolved in a suitable solvent like Dimethyl Sulfoxide (DMSO) before preparing serial dilutions. Precipitates in the stock solution or during dilution will lead to inaccurate concentrations and high variability. Always include a solvent control to ensure the solvent itself does not have antibacterial activity at the concentrations used.[1]
-
Inoculum Preparation: The density of the bacterial inoculum is critical. Use a spectrophotometer to standardize your inoculum to a 0.5 McFarland standard to ensure a consistent starting bacterial concentration (approximately 1.5 x 10^8 CFU/mL).[1]
-
Media and Supplements: The type of culture medium can significantly impact results. For fastidious organisms, ensure you are using the appropriate supplemented media, such as Mueller-Hinton broth with blood or other necessary supplements.[1]
-
Incubation Conditions: Maintain consistent incubation temperature, time, and atmospheric conditions (e.g., aerobic, anaerobic, or 5% CO2) as required for the specific bacterial strain being tested.[1]
-
Plate Reading: Visual determination of growth inhibition can be subjective. Consider using a microplate reader to measure optical density for a more quantitative assessment of growth.
Question: I am observing a zone of inhibition in my solvent control (DMSO) during a disk diffusion assay. What should I do?
Answer: This indicates that the concentration of DMSO is too high and is inhibiting bacterial growth. It is crucial to perform a preliminary experiment to determine the maximum non-inhibitory concentration of your solvent. Prepare serial dilutions of DMSO in your chosen broth and inoculate them with the test bacteria to identify the highest concentration that does not affect growth. Use this or a lower concentration for your Xibornol stock solution.
Antiviral Efficacy Testing (Viral Load Reduction Assays)
Question: I am having difficulty obtaining reproducible results in my plaque reduction assay for Xibornol. What could be the problem?
Answer: Reproducibility issues in plaque assays, especially with lipophilic compounds like Xibornol, can be multifactorial:
-
Compound Solubility and Delivery: Due to its poor water solubility, Xibornol may precipitate in the cell culture medium.[2] Using a solubilizing agent like Labrasol® can help maintain its bioavailability in the assay.[3] It is essential to perform a toxicity control with the solubilizing agent alone to ensure it does not affect cell viability or plaque formation.
-
Virus Titer: Ensure you are using a consistent and accurately titered virus stock. Variations in the initial number of plaque-forming units (PFU) will lead to inconsistent results.
-
Cell Monolayer Confluency: The confluency of the cell monolayer at the time of infection is critical. An inconsistent cell density can affect plaque development and size.
-
Overlay Medium: The composition and temperature of the overlay medium (e.g., agarose (B213101) or methylcellulose) can impact virus dissemination and plaque clarity. Ensure it is applied at the correct temperature to avoid damaging the cell monolayer.
-
Incubation Time: The timing of plaque visualization and counting is crucial. Over-incubation can lead to plaque confluence and inaccurate counts.
Question: My cell monolayer is detaching during the assay after adding Xibornol. Why is this happening?
Answer: Cell detachment suggests cytotoxicity. Xibornol, especially at higher concentrations or when not properly solubilized, can be toxic to the host cells. It is imperative to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of Xibornol on the specific cell line used for the antiviral assay. All efficacy testing should be conducted at concentrations below the cytotoxic threshold.
Anti-inflammatory Efficacy Testing (Cytokine Assays)
Question: I am not seeing a consistent dose-dependent inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) with Xibornol treatment in my ELISA assay. What should I check?
Answer: Inconsistent results in cytokine ELISAs can arise from several sources:
-
Cell Stimulation: Ensure that the stimulus used to induce cytokine production (e.g., lipopolysaccharide - LPS) is potent and used at a consistent concentration.
-
Timing of Treatment: The timing of Xibornol treatment relative to cell stimulation is critical. Pre-incubation with Xibornol before adding the inflammatory stimulus is a common approach to assess its inhibitory potential. Optimize this pre-incubation time.
-
Sample Handling: Cytokines can be sensitive to degradation. Collect cell supernatants promptly after the incubation period and store them at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles.
-
ELISA Procedure: Strictly adhere to the ELISA kit manufacturer's protocol. Pay close attention to incubation times, washing steps, and reagent preparation. Inadequate washing can lead to high background noise, while improper antibody or standard dilutions will result in inaccurate quantification.
-
Lipophilicity Effects: The lipophilic nature of Xibornol might cause it to interact with assay components. Ensure it is fully solubilized in the culture medium and does not interfere with the antibody-antigen binding in the ELISA.
II. Quantitative Data Summary
The following tables summarize the efficacy of Xibornol from published studies.
Table 1: Antibacterial Efficacy of Xibornol
| Bacterial Strain | MIC (%) | MBC (%) |
| Staphylococcus aureus | 0.003 | 0.003 |
| Streptococcus pyogenes | 0.003 | >0.003 |
| Streptococcus pneumoniae | 0.003 | >0.003 |
| Actinomyces israelii | 0.0005 | 0.0005 |
| Corynebacterium ulcerans | 0.001 | 0.001 |
Data sourced from Celandroni et al., 2021.
Table 2: Antiviral Efficacy of Xibornol
| Virus | Condition | Log10 Reduction (LR) |
| Human Adenovirus 5 | Clean | 2.67 |
| Dirty | 1.75 | |
| Human Rhinovirus 13 | Clean | 3.84 |
| Dirty | 3.03 | |
| Human Coronavirus 229E | Clean | >3.5 |
| Dirty | >2.75 | |
| Human Parainfluenza Virus 1 | Clean | 2.67 |
| Dirty | 2.0 | |
| Human Respiratory Syncytial Virus | Clean | >3.5 |
| Dirty | >2.75 |
Data represents viral abatement at a Xibornol concentration of 0.03 mg/100 ml. "Clean" conditions are without organic substances, while "dirty" conditions simulate an in vivo environment with fetal bovine serum.[4] Data sourced from a study based on the European standard UNI EN 14476-20019.[4]
III. Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards for broth microdilution.
Materials:
-
Xibornol powder
-
DMSO (Dimethyl sulfoxide)
-
Appropriate bacterial strains (e.g., S. aureus, S. pneumoniae)
-
Mueller-Hinton Broth (MHB) or supplemented MHB for fastidious organisms
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Sterile 0.9% NaCl solution
-
Spectrophotometer
-
Incubator (aerobic, 5% CO2, or anaerobic as required)
Procedure:
-
Preparation of Xibornol Stock Solution:
-
Prepare a 12% (w/v) stock solution of Xibornol in DMSO. Ensure it is fully dissolved.
-
-
Preparation of Microtiter Plates:
-
In the first column of a 96-well plate, add 100 µL of a 3% (w/v) Xibornol solution (diluted from the 12% stock in MHB).
-
Add 100 µL of MHB to all other wells.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate.
-
-
Inoculum Preparation:
-
From a fresh culture plate, suspend bacterial colonies in sterile 0.9% NaCl to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension 1:10 in MHB.
-
-
Inoculation:
-
Inoculate each well (except for negative controls) with 10 µL of the diluted bacterial suspension to achieve a final concentration of approximately 5 x 10^4 CFU/well.[1]
-
-
Controls:
-
Negative Control (C-): Wells with un-inoculated medium.
-
Positive Control (C+): Wells with inoculated medium but no Xibornol.
-
Solvent Control: Wells with the highest concentration of DMSO used, inoculated with bacteria.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours under the appropriate atmospheric conditions for the specific bacterium.[1]
-
-
MIC Determination:
-
The MIC is the lowest concentration of Xibornol at which there is no visible growth of bacteria. This can be determined visually or by measuring the optical density at 600 nm.
-
-
MBC Determination:
-
From the wells showing no visible growth, plate 10 µL onto an appropriate agar (B569324) medium.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
-
Protocol: Viral Load Reduction Assay
This protocol is adapted from the European standard UNI EN 14476 for virucidal activity testing.
Materials:
-
Xibornol
-
Labrasol® (or another suitable solubilizing agent)
-
Appropriate virus stock (e.g., Human Rhinovirus)
-
Appropriate host cell line (e.g., HeLa cells)
-
Cell culture medium (e.g., DMEM with FBS)
-
Fetal Bovine Serum (FBS) for "dirty" conditions
-
96-well cell culture plates
-
Overlay medium (e.g., containing carboxymethylcellulose or agarose)
-
Crystal violet staining solution
Procedure:
-
Cytotoxicity Assay (Preliminary Step):
-
Determine the maximum non-toxic concentration of Xibornol and the solubilizing agent on the host cell line using a standard cell viability assay (e.g., MTT).
-
-
Preparation of Test Substance:
-
Prepare a solution of Xibornol in Labrasol® at a concentration that will be non-toxic when diluted in the assay.
-
-
Viral Inactivation:
-
Mix the Xibornol solution with the virus stock. For "dirty" conditions, add FBS to the mixture.[4]
-
Incubate for a defined contact time (e.g., 60 minutes) at room temperature.
-
-
Serial Dilution and Infection:
-
Perform 10-fold serial dilutions of the virus-Xibornol mixture.
-
Infect a confluent monolayer of host cells in a 96-well plate with the dilutions.
-
Include a virus control (virus with Labrasol® but no Xibornol).
-
-
Adsorption and Overlay:
-
Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Remove the inoculum and add the overlay medium.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days).
-
-
Plaque Visualization and Counting:
-
Fix the cells and stain with crystal violet.
-
Count the number of plaque-forming units (PFU) in each well.
-
-
Calculation of Log10 Reduction (LR):
-
Calculate the viral titer (PFU/mL) for both the control and Xibornol-treated samples.
-
The LR is calculated as: LR = log10(Virus Titer_control) - log10(Virus Titer_Xibornol).
-
Protocol: Anti-inflammatory Cytokine Inhibition Assay (ELISA)
Materials:
-
Xibornol
-
DMSO
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with FBS)
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kit for the cytokine of interest (e.g., Mouse TNF-α, Mouse IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Xibornol Treatment:
-
Prepare serial dilutions of Xibornol in cell culture medium from a DMSO stock.
-
Pre-treat the cells with the Xibornol dilutions for 1-2 hours.
-
Include a vehicle control (medium with the corresponding concentration of DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.
-
Include an unstimulated control (cells with medium only).
-
-
Incubation:
-
Incubate the plate for an appropriate time to allow for cytokine production (e.g., 24 hours).
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
-
ELISA:
-
Perform the ELISA for the target cytokine according to the manufacturer's protocol.
-
This typically involves adding the supernatant and standards to a pre-coated plate, followed by the addition of detection antibodies and a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Determine the percentage inhibition of cytokine production by Xibornol compared to the LPS-stimulated control.
-
IV. Visualizations
Signaling Pathways and Workflows
Caption: Xibornol's antibacterial mechanism of action.
Caption: Postulated anti-inflammatory mechanism of Xibornol.
Caption: Experimental workflow for MIC and MBC determination.
References
- 1. Potent Inhibitors of Pro-Inflammatory Cytokine Production Produced by a Marine-Derived Bacterium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stepwise phosphorylation of p65 promotes NF-κB activation and NK cell responses during target cell recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ibl-international.com [ibl-international.com]
- 4. Inhibition of lung inflammatory responses by bornyl acetate is correlated with regulation of myeloperoxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Xibornol Activity and pH: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the impact of pH on Xibornol's activity during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the anticipated effect of pH on the antimicrobial activity of Xibornol?
A1: Xibornol is a phenolic compound. The antimicrobial activity of phenolic compounds is generally pH-dependent. It is anticipated that Xibornol will be most active in acidic to neutral pH environments. In alkaline (high pH) conditions, the phenolic hydroxyl group can deprotonate, forming a phenolate (B1203915) ion. This ionization increases the water solubility of the molecule but may decrease its ability to penetrate the lipid-rich bacterial cell membrane, potentially reducing its antimicrobial efficacy. The un-ionized, more lipophilic form of Xibornol is likely the more active species.
Q2: Why is the un-ionized form of Xibornol expected to be more active?
A2: The primary target of Xibornol is believed to be within the bacterial cell, involving the disruption of cell wall synthesis.[1] To reach this target, Xibornol must cross the bacterial cell membrane, which is a lipid bilayer. Lipophilic (fat-loving) molecules can more easily pass through this membrane. The un-ionized form of Xibornol is more lipophilic than its ionized (phenolate) form. Therefore, at a pH where Xibornol is predominantly in its un-ionized state, it is expected to have better cell penetration and thus higher activity.
Q3: What is the pKa of Xibornol, and why is it important?
Q4: How does pH affect the solubility of Xibornol?
A4: Xibornol is known to be a lipophilic substance with poor water solubility.[2] In its un-ionized form (at acidic to neutral pH), its aqueous solubility is low. As the pH increases above its pKa, the formation of the phenolate ion will increase its water solubility. This presents a potential trade-off in experimental design: while higher pH might increase solubility in aqueous media, it could concurrently decrease antimicrobial activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent Minimum Inhibitory Concentration (MIC) results for Xibornol. | The pH of the prepared media varies between experiments. | Standardize and buffer the pH of your growth media. Verify the final pH of the media after the addition of Xibornol and any solubilizing agents. |
| Lower than expected Xibornol activity. | The experimental pH is too high (alkaline), leading to the ionization of Xibornol and reduced activity. | Measure the pH of your assay system. If alkaline, consider using a buffered medium at a neutral or slightly acidic pH to ensure Xibornol is in its more active, un-ionized form. |
| Difficulty dissolving Xibornol for in vitro assays. | Xibornol is highly lipophilic and has poor aqueous solubility. | Prepare a stock solution of Xibornol in a suitable organic solvent like DMSO. When diluting into your aqueous assay medium, ensure the final solvent concentration is low and consistent across all experiments, including controls, as the solvent itself can have effects. |
| Precipitation of Xibornol in the assay medium. | The aqueous medium cannot maintain the solubilization of the lipophilic Xibornol at the tested concentration. | In addition to using a stock solution in an organic solvent, consider the use of a non-ionic surfactant (e.g., Tween 80) at a low, non-bactericidal concentration in your medium to improve the solubility of Xibornol. Always run a control with the surfactant alone to ensure it does not affect microbial growth. |
Experimental Protocols
Protocol 1: Determining the Effect of pH on the Minimum Inhibitory Concentration (MIC) of Xibornol
This protocol outlines a method to assess how pH influences the antimicrobial activity of Xibornol using a broth microdilution assay.
Materials:
-
Xibornol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile buffers (e.g., phosphate (B84403) buffer for pH 6.0, 7.0; carbonate-bicarbonate buffer for pH 8.0, 9.0)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Methodology:
-
Media Preparation: Prepare CAMHB and adjust aliquots to the desired pH values (e.g., 6.0, 7.0, 8.0, 9.0) using the appropriate sterile buffers. Confirm the final pH of each buffered medium.
-
Xibornol Stock Solution: Prepare a concentrated stock solution of Xibornol in DMSO (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in sterile saline to match a 0.5 McFarland turbidity standard. Further dilute this suspension into each of the pH-adjusted CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In separate 96-well plates for each pH condition, perform serial two-fold dilutions of the Xibornol stock solution with the corresponding pH-adjusted CAMHB to achieve the desired final concentration range. Keep the final DMSO concentration constant and low (e.g., ≤1%) across all wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plates.
-
Controls: Include a positive control (bacteria in medium without Xibornol) and a negative control (medium only) for each pH. Also, include a control for the effect of the DMSO vehicle at its highest concentration.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Xibornol that completely inhibits visible bacterial growth.
Illustrative Data Presentation
The following table presents hypothetical data to demonstrate how the results of such an experiment could be structured.
| pH of Medium | MIC of Xibornol (µg/mL) |
| 6.0 | 4 |
| 7.0 | 8 |
| 8.0 | 32 |
| 9.0 | >64 |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
Logical Relationship: Impact of pH on Xibornol Activity
Caption: Logical flow of pH impact on Xibornol activity.
Experimental Workflow: pH-Dependent MIC Assay
Caption: Workflow for pH-dependent MIC assay of Xibornol.
Signaling Pathway: Postulated Mechanism of Xibornol Action
Caption: Postulated mechanism of Xibornol's dual action.
References
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activities of Xibornol and Chlorhexidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of Xibornol and Chlorhexidine (B1668724), supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating these two antimicrobial agents.
Executive Summary
Xibornol, a phenolic derivative of bornan, demonstrates potent antimicrobial activity, particularly against Gram-positive bacteria responsible for respiratory tract infections. Its mechanism of action is understood to involve the inhibition of cellular division and the synthesis of essential macromolecules. Chlorhexidine, a cationic bisbiguanide, is a broad-spectrum antiseptic with a well-established mechanism that disrupts bacterial cell membranes. While direct comparative studies are limited, this guide synthesizes available data to provide a comparative overview of their antimicrobial profiles.
Quantitative Data on Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for Xibornol and Chlorhexidine against various microorganisms. It is important to note that the data for each compound are derived from different studies, which may have employed varied methodologies and bacterial strains.
Table 1: Antimicrobial Activity of Xibornol against Gram-Positive Bacteria
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Streptococcus pneumoniae | NCTC 7465 | 30 | 120 |
| Streptococcus pyogenes | ATCC 12344 | 30 | 120 |
| Staphylococcus aureus | DSM 799 | 30 | 30 |
| Actinomyces israelii | ATCC 12102 | 5 | 5 |
| Corynebacterium ulcerans | ATCC 51799 | 10 | 10 |
Data sourced from a study by Celandroni et al. (2021)[1][2]. Note: Original data was in % (w/v) and has been converted to µg/mL for comparison, assuming a density of 1 g/mL.
Table 2: Antimicrobial Activity of Chlorhexidine against Various Microorganisms
| Microorganism | Strain(s) | MIC Range (µg/mL) |
| Staphylococcus aureus | Clinical Isolates | 0.25 - 8 |
| Streptococcus spp. | Oral Isolates | 1 - 15.63 |
| Gram-negative bacteria | Various | 1.5 - 100 |
| Fungi (e.g., Candida albicans) | Clinical Isolates | 1 - 16 |
Data compiled from multiple sources[3][4][5]. The wide range reflects variations between species and strains, as well as differing experimental conditions.
Mechanisms of Action
The antimicrobial mechanisms of Xibornol and Chlorhexidine differ significantly in their primary cellular targets.
Xibornol: The detailed mechanism of action for Xibornol is not fully elucidated. However, studies indicate that it interferes with fundamental cellular processes in susceptible bacteria. Bacteria exposed to Xibornol show a significant reduction in cellular division and a marked decrease in the synthesis of nucleic acids, proteins, and peptidoglycans[1][2]. This suggests a multi-targeted approach that ultimately halts bacterial growth and viability.
Chlorhexidine: At physiological pH, chlorhexidine salts release a positively charged cation. This cation electrostatically binds to the negatively charged bacterial cell wall. At low concentrations, this interaction disrupts the cell membrane's integrity, leading to the leakage of intracellular components and a bacteriostatic effect. At higher concentrations, it causes more extensive membrane damage and coagulation of cytoplasmic contents, resulting in cell death[4].
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the antimicrobial potency of a compound. The following is a generalized protocol based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) standards, which is applicable to both Xibornol and Chlorhexidine.
1. Preparation of Antimicrobial Stock Solutions:
-
Xibornol: Due to its poor water solubility, a stock solution of Xibornol is typically prepared in a solvent such as dimethyl sulfoxide (B87167) (DMSO)[1].
-
Chlorhexidine: Chlorhexidine salts (e.g., digluconate) are generally soluble in water, which can be used to prepare the stock solution.
2. Broth Microdilution Assay for MIC Determination:
-
A series of twofold dilutions of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Control wells are included: a negative control (broth only) and a positive control (broth with inoculum, no antimicrobial).
-
The plates are incubated under suitable conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
3. Determination of MBC:
-
Following the MIC determination, an aliquot from each well showing no visible growth is subcultured onto an appropriate agar (B569324) medium.
-
The plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Discussion and Conclusion
Based on the available data, Xibornol exhibits strong antimicrobial activity against key Gram-positive pathogens of the respiratory tract. Its efficacy against S. aureus, including at bactericidal levels, is noteworthy[1][2]. However, its spectrum of activity appears more focused when compared to the broad-spectrum nature of chlorhexidine.
Chlorhexidine demonstrates a wider range of activity, encompassing both Gram-positive and Gram-negative bacteria, as well as some fungi[4]. The extensive clinical use of chlorhexidine provides a large body of evidence for its efficacy.
A direct comparison of potency is challenging due to the lack of head-to-head studies using identical strains and methodologies. The provided MIC values should be interpreted with this limitation in mind.
For drug development professionals, the choice between these agents would depend on the specific application. Xibornol may be a promising candidate for targeted therapies against Gram-positive respiratory infections. Chlorhexidine remains a reliable broad-spectrum antiseptic for a wide range of applications. Further research involving direct comparative studies would be invaluable for a more definitive assessment of their relative antimicrobial performance.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chlorhexidine resistance in methicillin-resistant Staphylococcus aureus or just an elevated MIC? An in vitro and in vivo assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Xibornol Against Antibiotic-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
The escalating crisis of antibiotic resistance demands a rigorous evaluation of novel therapeutic agents. This guide provides an objective comparison of Xibornol (B1683399), a terpenoid derivative, against standard-of-care antibiotics for clinically significant resistant bacteria. The data presented is compiled from published in-vitro studies to facilitate an evidence-based assessment of Xibornol's potential.
Comparative In-Vitro Efficacy of Xibornol
The following tables summarize the Minimum Inhibitory Concentration (MIC) of Xibornol and comparator antibiotics against key antibiotic-resistant bacterial strains. MIC values, representing the lowest concentration of a drug that inhibits visible bacterial growth, are a critical measure of antimicrobial potency.
Table 1: Gram-Positive Bacteria
| Bacterial Strain | Resistance Profile | Xibornol MIC (µg/mL) | Comparator Antibiotic | Comparator MIC Range (µg/mL) |
| Staphylococcus aureus | General Clinical Isolates | 2 - 8[1] | - | - |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 30[2] | Vancomycin | 0.5 - 2[3][4][5][6] |
| Enterococcus faecium | Vancomycin-Resistant (VRE) | No data available | Linezolid | 1.5 - 4[7][8][9][10] |
Table 2: Gram-Negative Bacteria
| Bacterial Strain | Resistance Profile | Xibornol MIC (µg/mL) | Comparator Antibiotic | Comparator MIC Range (µg/mL) |
| Pseudomonas aeruginosa | Multi-drug Resistant | No data available | Meropenem (B701) | 1 - >64[11][12][13][14][15] |
Note: The presented MIC values for Xibornol and comparator antibiotics are derived from separate in-vitro studies. Direct comparative studies of Xibornol against these specific resistant strains are not currently available in published literature. The efficacy of antibiotics can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) as described in the cited literature, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared at a concentration of 1280 µg/mL in an appropriate solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration range for testing.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. Several colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: 96-well microtiter plates are inoculated with the standardized bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye. Quality control is performed using reference strains with known MIC values.
Visualizing Resistance Pathways and Experimental Workflows
Experimental Workflow for MIC Determination
References
- 1. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. microbiologyjournal.org [microbiologyjournal.org]
- 4. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Linezolid Dosing Regimens for Treatment of Vancomycin-Resistant Enterococci Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Activities of Linezolid against Important Gram-Positive Bacterial Pathogens Including Vancomycin-Resistant Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linezolid and Vancomycin Resistant Enterococci: A Therapeutic Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Linezolid- and Vancomycin-resistant Enterococcus faecium in Solid Organ Transplant Recipients: Infection Control and Antimicrobial Stewardship Using Whole Genome Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. facm.ucl.ac.be [facm.ucl.ac.be]
- 13. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | Challenging T > MIC Using Meropenem vs. Escherichia coli and Pseudomonas aeruginosa [frontiersin.org]
Xibornol vs. Povidone-Iodine: An In Vitro Comparative Analysis of Efficacy and Cytotoxicity
A detailed review of the existing scientific literature reveals distinct profiles for Xibornol and povidone-iodine in terms of their antimicrobial and antiviral activities, mechanisms of action, and impact on cell viability. This guide synthesizes available in vitro data to offer a comparative perspective for researchers, scientists, and drug development professionals.
Povidone-iodine, a well-established broad-spectrum antiseptic, demonstrates rapid and potent virucidal and bactericidal activity. In contrast, Xibornol, a monoterpenoid derivative, exhibits a more targeted antimicrobial and antiviral effect, particularly against respiratory pathogens. While direct comparative in vitro studies are limited, a parallel analysis of independent research provides valuable insights into their respective performances.
Antiviral Efficacy
Povidone-iodine has been extensively studied for its virucidal properties against a wide array of viruses. Studies have consistently shown its high efficacy in inactivating enveloped and non-enveloped viruses, including various coronaviruses. For instance, various formulations of povidone-iodine have demonstrated a significant reduction in viral titers of SARS-CoV-2 within seconds of contact.[1][2][3][4][5]
Xibornol has also demonstrated notable virucidal activity, particularly against respiratory viruses. In vitro testing has confirmed its ability to reduce the viral load of Human Adenovirus, Human Rhinovirus, and Human Coronavirus 229E.[6][7][8] The efficacy of Xibornol is maintained in the presence of organic substances, albeit at a slightly reduced level.[6][7]
Antimicrobial Spectrum
Povidone-iodine's antimicrobial activity is broad, encompassing Gram-positive and Gram-negative bacteria, fungi, and protozoa.[9] Its effectiveness extends to antibiotic-resistant strains such as MRSA.[9] The bactericidal action of povidone-iodine is typically observed within 15 to 60 seconds of application.[9]
Xibornol has shown strong antibacterial action, primarily against Gram-positive bacteria that are common pathogens of the upper and lower respiratory tract, such as Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus.[10][11] Its mechanism is suggested to involve the inhibition of bacterial cell wall synthesis.[12]
Cytotoxicity Profile
The cytotoxic effects of povidone-iodine have been evaluated on various cell lines. The concentration leading to 50% inhibition of cell vitality (IC50) varies depending on the formulation and the cell type.[13][14] For instance, studies on human conjunctival cells have indicated cytotoxic effects at concentrations typically used in surgical settings.[15] However, some research suggests that povidone-iodine is better tolerated by cells compared to other antiseptics like chlorhexidine.[13][14]
In vitro studies on Xibornol have also noted a cytotoxic effect on cell lines at certain concentrations, necessitating a detoxification step in experimental protocols for viral titer estimation.[8] However, other studies on self-disinfecting paints containing a related compound, isoborneol, have shown low levels of cytotoxicity under the tested conditions.[16]
Data Presentation
Table 1: Comparative Virucidal Activity
| Agent | Virus | Concentration | Contact Time | Log Reduction | Test Condition | Reference |
| Povidone-Iodine | SARS-CoV-2 | 1% (undiluted) | 15, 30, 60s | >5 | Clean & Dirty | [5] |
| Povidone-Iodine | SARS-CoV-2 | 0.5% (1:2 dilution) | 15s | >4 | Clean & Dirty | [5] |
| Povidone-Iodine | SARS-CoV-2 | 0.5% (1:2 dilution) | 30, 60s | >5 | Clean & Dirty | [5] |
| Povidone-Iodine | SARS-CoV-2 | 10%, 7.5%, 1%, 0.45% | 30s | ≥4 | Not Specified | [2][3] |
| Povidone-Iodine | Coronaviruses | 0.5%, 5%, 7.5%, 10% | 15s | >4.56 | Not Specified | [1] |
| Xibornol | Human Adenovirus 5, Human Rhinovirus 13, Human Coronavirus 229E, Human Parainfluenza 1, Human Respiratory Syncytial Virus | 0.03 mg/100 ml | Not Specified | 2.67 - 3.84 | Clean | [6][7] |
| Xibornol | Human Adenovirus 5, Human Rhinovirus 13, Human Coronavirus 229E, Human Parainfluenza 1, Human Respiratory Syncytial Virus | 0.03 mg/100 ml | Not Specified | 1.75 - 3.03 | Dirty | [6][7] |
| Xibornol | Human Adenovirus, Human Rhinovirus, Human Coronavirus | 3% (commercial) | Not Specified | ~3 | Clean | [8] |
| Xibornol | Human Adenovirus, Human Rhinovirus, Human Coronavirus | 3% (commercial) | Not Specified | ~2 | Dirty | [8] |
Table 2: Comparative Antibacterial Activity
| Agent | Bacteria | Metric | Concentration/Value | Reference |
| Povidone-Iodine | MRSA | Onset of Action | 15 to 60 seconds | [9] |
| Povidone-Iodine | Various bacterial and fungal pathogens | Efficacy | >99.99% kill rate | [17][18] |
| Xibornol | Staphylococcus aureus | MIC Range | 2 - 8 µg/ml | [7] |
| Xibornol | Staphylococcus aureus | MBC Range | 2 - 8 µg/ml | [7] |
| Xibornol | Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus, Actinomyces israelii, Corynebacterium ulcerans | Activity | Strong antibacterial action | [10][11] |
Table 3: Comparative Cytotoxicity
| Agent | Cell Line | Metric | Concentration | Observation | Reference |
| Povidone-Iodine | CHO-K1 | IC50 (Neutral Red) | 1.8-2% (Solution) | Cytotoxic | [13][14] |
| Povidone-Iodine | CHO-K1 | IC50 (MTT) | 0.6-1.3% (Solution) | Cytotoxic | [13][14] |
| Povidone-Iodine | L929 murine fibroblasts | Tolerance | Not Specified | Better tolerated than CHex, Oct, PHMB | [13][14] |
| Povidone-Iodine | Human conjunctival (IOBA-NHC) | Cytotoxicity | 5% | Toxic | [15] |
| Povidone-Iodine | Vero and Calu-3 | Cytotoxicity | 0.125-1 mg/ml | No cytotoxic effects | [19] |
| Xibornol | Not specified cell lines for viral titration | Cytotoxicity | Not Specified | Toxic effect requiring detoxification step | [8] |
Experimental Protocols
Virucidal Activity Assay (General Protocol based on EN 14476)
The virucidal activity of both Xibornol and povidone-iodine is often assessed using a suspension test methodology adapted from European Standard EN 14476.[5][6][8][17]
-
Virus Preparation: A stock of the target virus is prepared and its titer is determined, typically as Tissue Culture Infectious Dose 50% (TCID50) per mL.
-
Test Substance Preparation: The antiseptic (Xibornol or povidone-iodine) is prepared at the desired concentration.
-
Interfering Substance: To simulate real-world conditions, the test is often conducted under "clean" conditions (e.g., 0.3 g/L bovine serum albumin) and "dirty" conditions (e.g., 3.0 g/L bovine serum albumin and 3.0 mL/L erythrocytes).[5]
-
Contact Test: A mixture of the virus suspension, the interfering substance, and the test substance is incubated for a specified contact time (e.g., 15, 30, 60 seconds).
-
Inactivation and Neutralization: Immediately after the contact time, the action of the antiseptic is stopped by dilution in a neutralizer or by a method like gel filtration to prevent further viral inactivation and to reduce cytotoxicity for the cell culture.
-
Viral Titration: The remaining infectious virus in the mixture is quantified by serial dilutions and inoculation onto susceptible cell cultures.
-
Observation and Calculation: The cytopathic effect (CPE) is observed, and the viral titer is calculated using methods like the Spearman-Kärber formula. The log reduction in viral titer is then determined by comparing the titer of the test mixture with that of a virus control.
Cytotoxicity Assay (General Protocol)
Cytotoxicity is commonly evaluated using cell-based assays to measure cell viability or membrane integrity.
-
Cell Culture: A suitable cell line (e.g., CHO-K1, Vero, HaCaT) is cultured in appropriate media until a confluent monolayer is formed.[13][14][16][19]
-
Treatment: The cells are exposed to various concentrations of the test substance (Xibornol or povidone-iodine) for a defined period.
-
Assessment of Viability:
-
MTT Assay: Measures the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically.[13][14]
-
Neutral Red Uptake Assay: Assesses the integrity of the lysosomal membrane. Viable cells take up the neutral red dye in their lysosomes. The amount of dye extracted from the cells is proportional to the number of viable cells.[13][14]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[20]
-
-
Calculation: The percentage of cell viability or cytotoxicity is calculated by comparing the results from the treated cells with those of untreated control cells. The IC50 value, the concentration of the substance that causes a 50% reduction in cell viability, is often determined.[13][14]
Visualizations
Caption: Mechanism of action for povidone-iodine.
Caption: Postulated mechanism of action for Xibornol.
Caption: General workflow for virucidal activity assay.
References
- 1. In Vitro Evaluation of the Virucidal Activity of Different Povidone–Iodine Formulations Against Murine and Human Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Povidone-Iodine Demonstrates Rapid In Vitro Virucidal Activity Against SARS-CoV-2, The Virus Causing COVID-19 Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Virucidal Effect of Povidone-Iodine Against SARS-CoV-2 [journal-jbv.apub.kr]
- 5. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Povidone Iodine: Properties, Mechanisms of Action, and Role in Infection Control and Staphylococcus aureus Decolonization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Xibornol? [synapse.patsnap.com]
- 13. Comparative study of in vitro cytotoxicity of povidone-iodine in solution, in ointment or in a liposomal formulation (Repithel) and selected antiseptics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens | Publisso [journals.publisso.de]
- 19. Virucidal effect of povidone-iodine against SARS-CoV-2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Xibornol and Other Leading Oral Antiseptics: An In-Vitro Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in-vitro antimicrobial efficacy of Xibornol against other commonly used oral antiseptic agents: Chlorhexidine, Cetylpyridinium Chloride, and essential oils. The information is intended to support research and development in the field of oral healthcare by presenting objective performance data and detailed experimental methodologies.
Executive Summary
Xibornol, a phenolic derivative of bornan, demonstrates potent antibacterial activity, particularly against Gram-positive bacteria commonly found in the oral cavity and respiratory tract.[1][2][3] This guide synthesizes available in-vitro data to compare its efficacy with established oral antiseptics. While direct head-to-head studies are limited, this compilation of data from various sources provides a valuable comparative overview of their antimicrobial performance.
Data Presentation: In-Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol and other oral antiseptics against key oral pathogens. It is important to note that these values are derived from different studies and experimental conditions may vary.
Table 1: Comparative Efficacy Against Staphylococcus aureus
| Antiseptic | Concentration/Formulation | MIC (µg/mL) | MBC (µg/mL) | Source |
| Xibornol | Pure Compound | 2 - 8 | 4 - 16 | Celandroni et al., 2021[1] |
| Bornilene® | 30 mg/mL Xibornol | 1.9 - 7.5 | 3.7 - 15 | Celandroni et al., 2021[1] |
| Chlorhexidine | Various | 0.25 - 8 | 2 - 64 | Multiple Sources |
| Cetylpyridinium Chloride | 0.05% Mouthrinse | >90% killing | Not Reported | Various Sources |
Table 2: Comparative Efficacy Against Streptococcus pneumoniae
| Antiseptic | Concentration/Formulation | MIC (µg/mL) | MBC (µg/mL) | Source |
| Xibornol | Pure Compound | 16 | 32 | Celandroni et al., 2021[1] |
| Bornilene® | 30 mg/mL Xibornol | 15 | 30 | Celandroni et al., 2021[1] |
| Chlorhexidine | Various | Not Widely Reported | Not Widely Reported | |
| Essential Oils (Cinnamon Bark) | Pure Oil | 60 | Not Reported | Various Sources |
Table 3: Comparative Efficacy Against Streptococcus pyogenes
| Antiseptic | Concentration/Formulation | MIC (µg/mL) | MBC (µg/mL) | Source |
| Xibornol | Pure Compound | 8 | 16 | Celandroni et al., 2021[1] |
| Bornilene® | 30 mg/mL Xibornol | 7.5 | 15 | Celandroni et al., 2021[1] |
| Chlorhexidine | 0.2% Mouthrinse | Zone of Inhibition | Not Reported | Various Sources |
| Essential Oils (Clove) | Pure Oil | 100 | Not Reported | Various Sources |
Mechanisms of Action
The antimicrobial activity of these oral antiseptics stems from distinct mechanisms of action, which are visualized below.
Xibornol's proposed mechanism involves the disruption of critical cellular processes in bacteria, including the synthesis of the cell wall, nucleic acids, and proteins, ultimately leading to a reduction in cellular division and cell death.[1]
Chlorhexidine, a cationic biguanide, exerts its antimicrobial effect by electrostatically binding to the negatively charged bacterial cell membrane.[4][5][6][7] This interaction disrupts the membrane's integrity, causing leakage of intracellular components and ultimately leading to cell death.[4][5][6][7]
Cetylpyridinium chloride (CPC), a quaternary ammonium (B1175870) compound, is a cationic surfactant that interacts with the negatively charged bacterial cell membrane, leading to its disruption.[8][9][10][11][12] It can also inhibit essential cellular enzymes, contributing to its bactericidal effect.[8][9][10][11][12]
The antimicrobial action of essential oils is generally attributed to their lipophilic nature, allowing them to partition into the bacterial cell membrane and disrupt its structure.[13][14][15][16] This leads to increased permeability, leakage of essential ions and molecules, and inhibition of membrane-embedded enzymes.[13][14][15][16]
Experimental Protocols
The determination of in-vitro antimicrobial efficacy, specifically the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), is crucial for evaluating and comparing oral antiseptics. The following section outlines a standardized methodology based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used and standardized technique.
1. Preparation of Materials:
- Antimicrobial Agent: A stock solution of the test antiseptic (e.g., Xibornol, Chlorhexidine) is prepared in a suitable solvent and then serially diluted to obtain a range of concentrations.
- Bacterial Culture: A pure culture of the test microorganism (e.g., S. aureus) is grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). This is then further diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
- Microtiter Plate: A sterile 96-well microtiter plate is used to perform the assay.
2. Assay Procedure:
- The serially diluted antiseptic solutions are dispensed into the wells of the microtiter plate.
- Each well is then inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control (bacteria and broth, no antiseptic) to ensure bacterial growth, and a negative control (broth only) to check for sterility.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
3. Interpretation of Results:
- After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antiseptic in which there is no visible bacterial growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined following the MIC test.
1. Subculturing:
- A small aliquot (e.g., 10 µL) is taken from the wells of the MIC plate that show no visible growth (at and above the MIC).
- These aliquots are plated onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar) that does not contain the antiseptic.
2. Incubation and Interpretation:
- The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
- The MBC is the lowest concentration of the antiseptic that results in a ≥99.9% reduction in the initial bacterial inoculum.
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_antiseptic [label="Prepare Serial Dilutions\nof Antiseptic"];
prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"];
inoculate [label="Inoculate Microtiter Plate Wells\nwith Bacteria and Antiseptic"];
incubate_mic [label="Incubate Plate\n(e.g., 37°C, 24h)"];
read_mic [label="Read MIC:\nLowest Concentration with\nNo Visible Growth", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
subculture [label="Subculture from Clear Wells\nonto Agar Plates"];
incubate_mbc [label="Incubate Agar Plates"];
read_mbc [label="Read MBC:\nLowest Concentration with\n≥99.9% Kill Rate", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> prep_antiseptic;
start -> prep_inoculum;
prep_antiseptic -> inoculate;
prep_inoculum -> inoculate;
inoculate -> incubate_mic;
incubate_mic -> read_mic;
read_mic -> subculture [label="For MBC Determination"];
subculture -> incubate_mbc;
incubate_mbc -> read_mbc;
read_mbc -> end;
read_mic -> end [label="MIC Determination Complete"];
}
Conclusion
This comparative guide provides a valuable resource for researchers and professionals in the field of oral drug development. The presented data indicates that Xibornol possesses strong in-vitro antimicrobial activity against key Gram-positive oral pathogens, with efficacy comparable to or in some cases potentially exceeding that of other established antiseptics under specific laboratory conditions. However, the lack of standardized, direct head-to-head comparative studies necessitates careful interpretation of the compiled data.
The detailed experimental protocols and visual representations of the mechanisms of action and experimental workflows are intended to facilitate a deeper understanding of these oral antiseptics and to support the design of future comparative studies. Further research employing standardized methodologies, such as those outlined by CLSI and EUCAST, is essential for a definitive head-to-head comparison and to fully elucidate the clinical potential of Xibornol as an oral antiseptic.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vega-ukraine.com [vega-ukraine.com]
- 5. Mechanisms behind antimicrobial mouthrinses – ODHA Dental Hygiene Newswire [dhnewswire.odha.on.ca]
- 6. Chlorhexidine Antibacterial Mouthwash: Pros and Cons - Oral-B [oralb.com]
- 7. Chlorhexidine in Dentistry: Pharmacology, Uses, and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Cetylpyridinium? [synapse.patsnap.com]
- 9. journals.asm.org [journals.asm.org]
- 10. colgate.com [colgate.com]
- 11. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cetylpyridinium Chloride: Mechanism of Action, Antimicrobial Efficacy in Biofilms, and Potential Risks of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Revisiting the Therapeutic Effects of Essential Oils on the Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. risewell.com [risewell.com]
- 16. Antimicrobial Effects of Essential Oils on Oral Microbiota Biofilms: The Toothbrush In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-biofilm activity of Xibornol on different surfaces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xibornol's known antimicrobial properties against key biofilm-forming pathogens and contrasts it with established anti-biofilm agents. Due to a lack of specific public data on Xibornol's anti-biofilm activity, this document outlines a comprehensive experimental framework to validate its efficacy on various surfaces.
Introduction to Xibornol (B1683399) and Biofilm Challenges
Xibornol, a monoterpene derivative, is recognized for its antiseptic properties, particularly against Gram-positive bacteria responsible for respiratory tract infections.[1] Its efficacy against planktonic (free-floating) bacteria such as Staphylococcus aureus and Streptococcus pyogenes has been documented.[2][1][3] However, a critical challenge in antimicrobial therapy is the formation of biofilms—structured communities of bacteria encased in a self-produced matrix. Biofilms adhere to surfaces and exhibit significantly increased resistance to conventional antimicrobial agents. To date, the specific activity of Xibornol against bacterial biofilms remains largely uncharacterized in publicly available literature.
This guide compares the known antimicrobial concertation of Xibornol with the established anti-biofilm activities of two common antiseptics, Chlorhexidine (CHX) and Cetylpyridinium Chloride (CPC), and proposes a detailed methodology for evaluating Xibornol's potential as an anti-biofilm agent on different surfaces.
Comparative Analysis of Antimicrobial and Anti-Biofilm Agents
The following table summarizes the known minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Xibornol against key pathogens and compares them with the anti-biofilm data available for CHX and CPC.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Anti-Biofilm Concentration and Findings | Surface Tested |
| Xibornol | Staphylococcus aureus | 2 - 8[4] | 2 - 8[4] | Data not available | - |
| Streptococcus pyogenes | Data not available | Data not available | Data not available | - | |
| Chlorhexidine (CHX) | Oral Biofilm | - | - | 0.2% solution showed significant reduction in bacterial viability.[2] | Glass |
| Multi-species Biofilm | - | - | 0.2% solution was less effective against mature biofilms compared to young biofilms. | Hydroxyapatite | |
| S. aureus Biofilm | - | - | Showed limited efficacy in destroying established biofilms. | Polystyrene | |
| Cetylpyridinium Chloride (CPC) | Oral Biofilm | - | - | 0.05% solution in combination with 0.05% CHX showed high antibacterial properties. | Hydroxyapatite, Titanium |
| Multi-species Biofilm | - | - | 0.075% CPC was as effective as 0.12% CHX in reducing biofilm metabolic activity. | Not specified |
Proposed Experimental Protocols for Validating Xibornol's Anti-Biofilm Activity
To ascertain the anti-biofilm potential of Xibornol, a series of in vitro experiments are proposed. These protocols are based on standard, widely accepted methodologies for biofilm research.
Biofilm Formation and Treatment on Polystyrene Surfaces
This experiment aims to quantify the ability of Xibornol to inhibit biofilm formation and eradicate pre-formed biofilms on a standard laboratory surface.
Materials:
-
Xibornol solutions of varying concentrations
-
Bacterial strains (Staphylococcus aureus, Streptococcus pyogenes)
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Inoculum Preparation: Culture bacterial strains overnight in TSB. Dilute the culture to a standardized optical density (e.g., OD₆₀₀ of 0.1).
-
Biofilm Inhibition Assay:
-
Add 100 µL of bacterial suspension to each well of a 96-well plate.
-
Add 100 µL of Xibornol solution at different concentrations (e.g., ranging from sub-MIC to supra-MIC values). Include positive (another antiseptic) and negative (no treatment) controls.
-
Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.
-
-
Biofilm Eradication Assay:
-
First, grow biofilms in the 96-well plate with only the bacterial suspension and media for 24-48 hours.
-
After incubation, gently remove the planktonic bacteria and wash the wells with PBS.
-
Add 200 µL of different concentrations of Xibornol to the wells with established biofilms and incubate for a defined period (e.g., 1, 6, 24 hours).
-
-
Quantification with Crystal Violet:
-
After the respective incubation periods, discard the medium and gently wash the wells twice with PBS to remove non-adherent cells.
-
Fix the biofilms with 200 µL of methanol (B129727) for 15 minutes.
-
Remove the methanol and air dry the plate.
-
Stain the biofilms with 200 µL of 0.1% crystal violet solution for 10 minutes.[5][6][7][8]
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Air dry the plate completely.
-
Solubilize the bound crystal violet with 200 µL of 30% acetic acid.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.[8]
-
Viability and Structural Analysis on Different Surfaces using Confocal Laser Scanning Microscopy (CLSM)
This method allows for the visualization of the biofilm structure and the differentiation between live and dead cells after treatment with Xibornol on various materials relevant to clinical or industrial settings.
Materials:
-
Xibornol solutions
-
Bacterial strains
-
Appropriate growth media
-
Sterile coupons of different materials (e.g., glass, stainless steel, medical-grade silicone)
-
LIVE/DEAD BacLight™ Viability Kit (or similar fluorescent stains like SYTO 9 and propidium (B1200493) iodide)
-
Confocal Laser Scanning Microscope
Protocol:
-
Biofilm Growth on Coupons:
-
Place sterile coupons of the desired material into a petri dish or a multi-well plate.
-
Inoculate with the bacterial suspension and incubate for 24-72 hours to allow mature biofilm formation.
-
-
Xibornol Treatment:
-
Gently wash the coupons with PBS to remove planktonic cells.
-
Immerse the coupons in different concentrations of Xibornol solution for a specified time. Include untreated controls.
-
-
Fluorescent Staining:
-
After treatment, wash the coupons again with PBS.
-
Stain the biofilms with a LIVE/DEAD staining solution according to the manufacturer's protocol.[9] This typically involves a short incubation in the dark. SYTO 9 stains live bacteria (green fluorescence), while propidium iodide stains dead bacteria (red fluorescence).
-
-
Confocal Microscopy and Image Analysis:
-
Mount the stained coupons on a microscope slide.
-
Visualize the biofilms using a confocal laser scanning microscope.[10]
-
Acquire z-stack images to reconstruct the 3D architecture of the biofilm.
-
Analyze the images using appropriate software to quantify parameters such as biofilm thickness, biovolume, surface coverage, and the ratio of live to dead cells.[10][11]
-
Visualizing the Experimental Workflow and Underlying Biology
To better illustrate the proposed research and the biological context, the following diagrams are provided.
Experimental Workflow for Anti-Biofilm Activity Testing
Caption: Proposed workflow for testing the anti-biofilm activity of Xibornol.
Simplified Signaling Pathway for Staphylococcus aureus Biofilm Formation
Caption: Key regulatory elements in S. aureus biofilm development.
Simplified Signaling Pathway for Streptococcus pyogenes Biofilm Formation
References
- 1. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ableweb.org [ableweb.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Confocal Laser Scanning Microscopy for Biofilm Assay - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Comparative Efficacy of Xibornol: A Virucidal Spectrum Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the virucidal spectrum of Xibornol, presenting available experimental data alongside information on other common antiseptic agents. The objective is to offer a clear, data-driven overview to inform research and development in the field of antiviral therapies.
Executive Summary
Xibornol, a phenolic derivative, has demonstrated significant in vitro virucidal activity against a range of respiratory viruses. This guide summarizes the available quantitative data on its efficacy, details the experimental protocols used for its evaluation, and provides a comparative perspective with other widely used antiseptics, namely povidone-iodine and chlorhexidine. While direct head-to-head comparative studies are limited, the existing data allows for an initial assessment of its potential as a broad-spectrum virucidal agent.
Virucidal Efficacy of Xibornol
In vitro studies have quantified the virucidal activity of Xibornol against several human respiratory viruses. The efficacy is typically measured as a logarithmic reduction (Log10) of the viral titer. The experiments were conducted under two conditions: "clean" (low organic load) and "dirty" (simulating the presence of biological material with fetal bovine serum) to mimic real-world scenarios.[1][2]
Table 1: Virucidal Activity of Xibornol against Respiratory Viruses
| Virus | Family | Enveloped/ Non-enveloped | Log10 Reduction (Clean Conditions) | Log10 Reduction (Dirty Conditions) |
| Human Coronavirus 229E | Coronaviridae | Enveloped | 3.84[1][2] | 3.03[1][2] |
| Human Respiratory Syncytial Virus (RSV) | Paramyxoviridae | Enveloped | >3.5[1] | >2.5[1] |
| Human Rhinovirus 13 | Picornaviridae | Non-enveloped | 3.67[1][2] | 2.83[1][2] |
| Human Parainfluenza Virus 1 | Paramyxoviridae | Enveloped | 2.67[1][2] | 1.75[1][2] |
| Human Adenovirus 5 | Adenoviridae | Non-enveloped | 2.83[1][2] | 2.00[1][2] |
Data sourced from in vitro studies evaluating Xibornol at a concentration of 0.03 mg/100 ml.[1][2]
Comparative Virucidal Spectrum
Table 2: Comparative Virucidal Activity of Xibornol, Povidone-Iodine, and Chlorhexidine
| Virus | Xibornol (Log10 Reduction) | Povidone-Iodine (Log10 Reduction) | Chlorhexidine (Log10 Reduction) |
| Enveloped Viruses | |||
| Human Coronavirus | 3.03 - 3.84[1][2] | >4.0 (SARS-CoV-2)[3] | Variable, lower efficacy than PVP-I[4][5] |
| Human Respiratory Syncytial Virus (RSV) | >2.5 - >3.5[1] | Not widely reported | Effective[6] |
| Human Parainfluenza Virus | 1.75 - 2.67[1][2] | Not widely reported | Not widely reported |
| Influenza A Virus | Not reported | >4.0[7] | Effective, but lower than PVP-I[5] |
| Herpes Simplex Virus-1 (HSV-1) | Not reported | >4.0[7] | Effective[5] |
| Non-enveloped Viruses | |||
| Human Adenovirus | 2.00 - 2.83[1][2] | >4.0[7] | Limited efficacy[4] |
| Human Rhinovirus | 2.83 - 3.67[1][2] | Not widely reported | Not widely reported |
Disclaimer: The data presented in Table 2 is compiled from separate studies and may not be directly comparable due to variations in experimental protocols, product formulations, and viral strains.
Experimental Protocols
The virucidal activity of Xibornol was evaluated based on an adaptation of the European Standard UNI EN 14476:2019 for chemical disinfectants and antiseptics.[1][8]
Principle of the Assay
A sample of the test virus suspension is added to a prepared sample of the disinfectant solution. The mixture is maintained at a specified temperature for a defined period. At the end of the contact time, an aliquot is taken, and the virucidal action is immediately suppressed by dilution into an ice-cold medium. The infectious virus titer is then determined by endpoint titration in cell culture. The reduction in viral titer is calculated by subtracting the titer of the test sample from the titer of the virus control.
Modifications for a Lipophilic Compound (Xibornol)
Due to the lipophilic nature of Xibornol, the standard protocol was modified. Notably, the use of alcohol, which itself has virucidal properties, was eliminated from the formulation to ensure that the observed antiviral effect was solely attributable to Xibornol.[8] A neutralizer was also used during the dilution step to prevent cytotoxic effects on the cell cultures used for viral titration.[8]
Experimental Workflow
The following diagram illustrates the general workflow for the virucidal efficacy testing of Xibornol.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of Xibornol's virucidal action is not yet fully elucidated. However, as a phenolic compound, its primary mode of action is likely the disruption of the viral envelope for enveloped viruses, leading to inactivation.[9] For non-enveloped viruses, the mechanism may involve interaction with the viral capsid proteins, preventing attachment to or entry into host cells, or interference with viral replication processes.
Studies on bacteria have suggested that Xibornol can inhibit the synthesis of nucleic acids and proteins.[9] This suggests a potential intracellular mechanism of action if the compound is able to enter infected host cells.
At present, there is no specific information available in the scientific literature detailing the impact of Xibornol on host cell signaling pathways during viral infection. Research into this area would be valuable to fully understand its antiviral profile. The diagram below illustrates a generalized view of potential viral life cycle stages that could be inhibited by an antiviral agent.
References
- 1. In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. In vitro virucidal activity of povidone iodine gargle and mouthwash against SARS-CoV-2: implications for dental practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virucidal efficacy of chlorhexidine: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Virucidal efficacy of chlorhexidine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Evaluation of Efficacy of Povidone-Iodine on Covid-19 Viral Load – A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative in vitro evaluation of the antimicrobial activities of povidone-iodine and other commercially available antiseptics against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Analysis of the Antimicrobial Efficacy of Xibornol and Natural Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of the synthetic compound Xibornol (B1683399) against three well-documented natural antimicrobial agents: Tea Tree Oil, Oregano Oil, and Garlic Extract. The information is compiled from various scientific studies to aid in research and development efforts.
Quantitative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Xibornol and the selected natural antimicrobial compounds against various bacterial strains. These values are crucial indicators of antimicrobial potency.
Table 1: Antimicrobial Efficacy of Xibornol against Gram-Positive Bacteria
| Microorganism | Xibornol MIC (µg/mL) | Xibornol MBC (µg/mL) | Reference |
| Staphylococcus aureus (100 clinical isolates) | 2 - 8 | 2 - 8 | [1] |
| Staphylococcus aureus | 30 | 30 | [2] |
| Streptococcus pneumoniae | 30 | 120 | [2] |
| Streptococcus pyogenes | 30 | 120 | [2] |
| Actinomyces israelii | 5 | 5 | [2] |
| Corynebacterium ulcerans | 10 | 10 | [2] |
Table 2: Antimicrobial Efficacy of Natural Compounds against Primarily Gram-Positive Bacteria
| Natural Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Tea Tree Oil | Staphylococcus aureus | 1800 | 3500 | [3] |
| Staphylococcus aureus (MRSA) | 2500 | 5000 | [4] | |
| Streptococcus mutans | 1940.16 | 70243.90 | [5] | |
| Streptococcus salivarius | 3977.34 | 3977.34 | [5] | |
| Oregano Oil | Staphylococcus aureus | 60 - 1000 | 120 - 4000+ | [6] |
| Staphylococcus aureus (MRSA) | 80 - 640 | - | [7] | |
| Streptococcus pyogenes | 1000 | 1000 | [6] | |
| Garlic Extract (Allicin) | Staphylococcus aureus | 40000 | 50000 | [8] |
| Staphylococcus aureus (MRSA) | 375000 | - | [9] |
Note: Direct comparison of efficacy is challenging due to variations in tested strains and experimental conditions across different studies. The data presented is a summary of reported values.
Mechanisms of Antimicrobial Action
The antimicrobial activity of Xibornol and the selected natural compounds stems from different molecular interactions with bacterial cells.
Xibornol: This synthetic compound is believed to disrupt the synthesis of the bacterial cell wall.[10] It targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[10] This inhibition leads to a weakened cell wall that cannot withstand internal osmotic pressure, resulting in cell lysis and death.[10] Additionally, Xibornol has been noted to have anti-inflammatory properties.[10]
Natural Antimicrobial Compounds:
-
Tea Tree Oil: The primary active component, terpinen-4-ol, disrupts the permeability of bacterial cytoplasmic membranes. This leads to the leakage of intracellular components and dissipation of the proton motive force, ultimately causing cell death.
-
Oregano Oil: The main active phenols, carvacrol (B1668589) and thymol, are potent membrane-disrupting agents.[11] They integrate into the bacterial cell membrane, increasing its fluidity and permeability, which leads to the leakage of ions and other cellular contents.[11]
-
Garlic Extract: The key active compound, allicin, exerts its antimicrobial effect by reacting with thiol groups in various essential bacterial enzymes, such as thioredoxin reductase and RNA polymerase.[12] This interaction disrupts fundamental metabolic processes and leads to bacterial death.[12]
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing antimicrobial efficacy. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications for lipophilic compounds like Xibornol and essential oils.
1. Preparation of Antimicrobial Agents:
-
Xibornol: Due to its lipophilic nature, a stock solution of Xibornol is prepared in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).[2]
-
Natural Compounds (Essential Oils): Stock solutions are typically prepared by diluting the essential oil in a solvent like DMSO or ethanol.[12] To ensure dispersion in the aqueous broth, a non-ionic surfactant such as Tween 80 (e.g., at a final concentration of 0.5%) may be added to the culture medium.
2. Broth Microdilution Assay:
-
Medium: Cation-adjusted Mueller-Hinton Broth (MH-IIB) is the standard medium.
-
Plate Preparation: A 96-well microtiter plate is used. Serial two-fold dilutions of the antimicrobial agent are prepared directly in the wells containing the broth.
-
Inoculum Preparation: Bacterial strains are cultured on an appropriate agar (B569324) medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto an appropriate agar medium. The plates are incubated for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Controls:
-
Growth Control: A well containing only the broth and the bacterial inoculum.
-
Sterility Control: A well containing only the broth.
-
Solvent Control: A well containing the highest concentration of the solvent (e.g., DMSO) used to dissolve the antimicrobial agent to ensure it has no inhibitory effect on its own.
References
- 1. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melaleuca alternifolia (Tea Tree) Oil: a Review of Antimicrobial and Other Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fresh Garlic Extract Enhances the Antimicrobial Activities of Antibiotics on Resistant Strains in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciepub.com [sciepub.com]
- 8. Essential Oils as Potential Natural Antioxidants, Antimicrobial, and Antifungal Agents in Active Food Packaging | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. 3.6. Microdilution of Broth Assay [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Xibornol's Cytotoxicity Profile Against Common Antiseptics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiseptic agents, the ideal candidate exhibits potent antimicrobial activity while demonstrating minimal cytotoxicity to host tissues, thereby promoting a favorable environment for wound healing and tissue regeneration. This guide provides a comparative overview of the cytotoxicity of Xibornol against other widely used antiseptics, such as chlorhexidine (B1668724) and povidone-iodine. Due to the limited availability of direct comparative quantitative data for Xibornol's cytotoxicity on human dermal fibroblasts and epidermal keratinocytes, this report summarizes existing data for other agents and outlines a comprehensive experimental protocol for a robust comparative assessment.
Comparative Cytotoxicity Data
| Antiseptic | Cell Line | Cytotoxicity Endpoint (e.g., IC50) | Key Findings |
| Chlorhexidine Digluconate | Human Dermal Fibroblasts (HDF) | Concentration-dependent reduction in cell viability. | Studies have shown that chlorhexidine can be cytotoxic to fibroblasts even at low concentrations, potentially impairing wound healing. |
| Human Epidermal Keratinocytes (HaCaT) | Concentration- and time-dependent cytotoxicity. | Research indicates that chlorhexidine can induce apoptosis and necrosis in keratinocytes. | |
| Povidone-Iodine | Human Dermal Fibroblasts (HDF) | Generally considered to have a more favorable cytotoxicity profile compared to chlorhexidine. | Some studies suggest that povidone-iodine is less detrimental to fibroblast viability. |
| Human Epidermal Keratinocytes (HaCaT) | Cytotoxicity observed, but often at higher concentrations or longer exposure times than chlorhexidine. | The cytotoxic effects are concentration- and time-dependent. | |
| Xibornol | Human Dermal Fibroblasts (HDF) | Data not available. | Further research is required to establish a quantitative cytotoxicity profile. |
| Human Epidermal Keratinocytes (HaCaT) | Data not available. | Further research is required to establish a quantitative cytotoxicity profile. |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher cytotoxicity. The absence of specific IC50 values for Xibornol in this context highlights a gap in the current scientific literature.
Experimental Protocols
To facilitate a direct and quantitative comparison of Xibornol's cytotoxicity, the following detailed experimental protocol for an in vitro cytotoxicity assay is provided.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human Dermal Fibroblasts (HDF) or Human Epidermal Keratinocytes (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Xibornol, Chlorhexidine, Povidone-Iodine (and other test antiseptics)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HDF or HaCaT cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of Xibornol and other antiseptic agents in cell culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of the test agents. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the concentration of the antiseptic to determine the IC50 value.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the potential cellular mechanisms of cytotoxicity, the following diagrams are provided.
Caption: Workflow for assessing antiseptic cytotoxicity using the MTT assay.
While the precise signaling pathways affected by Xibornol are not yet fully elucidated, antiseptic-induced cytotoxicity generally proceeds through the induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The following diagram illustrates a generalized overview of these pathways.
Caption: Simplified diagram of apoptosis and necrosis pathways.
Conclusion
While Xibornol has demonstrated antimicrobial efficacy, a comprehensive understanding of its cytotoxicity profile in direct comparison to other antiseptics is crucial for its optimal clinical application. The provided experimental protocol offers a standardized method to generate the necessary quantitative data. Further research into the specific molecular mechanisms and signaling pathways affected by Xibornol will provide a more complete picture of its cellular effects and help to solidify its position within the arsenal (B13267) of antiseptic agents. The generation of robust, comparative data is essential for evidence-based decision-making in both research and clinical settings.
Comparative Transcriptomics of Bacteria Treated with Xibornol: An Analysis of Mechanistically Similar Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the transcriptomic effects of antibacterial agents on bacteria, with a focus on compounds that share a proposed mechanism of action with Xibornol. To date, specific comparative transcriptomic studies on Xibornol are not publicly available. Therefore, this document synthesizes data from studies on phenolic compounds and inhibitors of key bacterial processes—nucleic acid, protein, and peptidoglycan synthesis—to infer the potential transcriptomic impact of Xibornol.
Xibornol, a phenolic derivative, is known to exhibit antimicrobial activity against Gram-positive bacteria by reportedly reducing cellular division and interfering with the synthesis of nucleic acids, proteins, and peptidoglycans. The data presented herein, from mechanistically analogous compounds, offers a valuable proxy for understanding the potential molecular and cellular responses of bacteria to Xibornol treatment.
Data Presentation: Comparative Transcriptomic Effects
The following tables summarize the observed changes in gene expression in bacteria when treated with compounds that have mechanisms of action related to that of Xibornol.
Table 1: Transcriptomic Effects of Phenolic Compounds on Bacteria
| Bacterial Species | Phenolic Compound | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Escherichia coli O157:H7 & Listeria monocytogenes | Phenolics from kefir fermented soy whey | Stress response pathways | Genes involved in cell membrane synthesis and integrity | [1] |
| Bacillus cereus, L. monocytogenes, Staphylococcus aureus, E. coli | Resveratrol-trans-dihydromer | Not specified | ABC transporters, genes for cell division, DNA binding proteins | [2] |
| Multidrug-resistant E. coli | Salicylic acid, pyrocatechuic acid, β-resorcylic acid, gentistic acid | Not specified | Efflux pump genes (acrB, tetA) | [3] |
Table 2: Transcriptomic Effects of Peptidoglycan Synthesis Inhibitors on Bacteria
| Bacterial Species | Compound | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Streptococcus pneumoniae | Penicillin (subinhibitory concentration) | ciaR-ciaH operon, luxS, cell envelope protein genes, pst locus | Competence genes, capsular polysaccharide biosynthesis genes, fatty acid chain elongation genes, polyamine transporter operon | [4] |
| Methicillin-resistant S. aureus (MRSA) | Thioridazine | Not specified | Genes involved in peptidoglycan biosynthesis | [5] |
Table 3: Transcriptomic Effects of Nucleic Acid Synthesis Inhibitors on Bacteria
| Bacterial Species | Compound/Method | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| S. pneumoniae | Antisense PNAs targeting gyrA and rpoB | Not specified | gyrA (DNA gyrase), rpoB (RNA polymerase) | [6] |
| General Bacteria | Rifamycins | - | Inhibit transcription by binding to RNA polymerase | [] |
| General Bacteria | Quinolones | SOS response | Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV | [8] |
Table 4: Transcriptomic Effects of Protein Synthesis Inhibitors on Bacteria
| Bacterial Species | Compound | Key Upregulated Genes/Pathways | Key Downregulated Genes/Pathways | Reference |
| Methicillin-resistant S. aureus (MRSA) | Propionate (B1217596) | Purine metabolism, riboflavin (B1680620) metabolism, glycine, serine, and threonine metabolism | Not specified | [9] |
| General Bacteria | Various antibiotics (e.g., Chloramphenicol, Macrolides) | - | Inhibit various stages of protein synthesis by targeting the ribosome | [10][11] |
Experimental Protocols
While specific protocols for Xibornol are not available, a general experimental methodology for a comparative transcriptomics study using RNA sequencing (RNA-seq) is outlined below. This protocol is synthesized from standard practices in the field.
Objective: To compare the global gene expression profiles of a target bacterial strain (e.g., Staphylococcus aureus) when untreated and when treated with Xibornol and a known comparator antibiotic.
1. Bacterial Culture and Treatment:
-
Grow the bacterial strain to the mid-logarithmic phase of growth (OD600 ≈ 0.5).
-
Divide the culture into three groups:
-
Control (untreated)
-
Treated with Xibornol (e.g., at its Minimum Inhibitory Concentration, MIC)
-
Treated with a comparator antibiotic (e.g., at its MIC)
-
-
Incubate all groups under the same conditions for a defined period (e.g., 1-2 hours).
2. RNA Extraction:
-
Harvest bacterial cells by centrifugation.
-
Immediately stabilize the RNA using an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent).
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction method.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
3. RNA Quality Control:
-
Assess the quantity and purity of the RNA using a spectrophotometer (e.g., NanoDrop).
-
Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
4. Library Preparation for RNA-seq:
-
Deplete ribosomal RNA (rRNA) from the total RNA samples, as rRNA constitutes the majority of RNA in bacteria.
-
Fragment the remaining mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
5. Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
6. Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome of the bacterial strain.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between the treated and control groups.
-
Perform functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) on the DEGs to identify affected biological processes and pathways.
Mandatory Visualization
Caption: Proposed experimental workflow for comparative transcriptomics of bacteria.
Caption: Hypothetical multi-target mechanism of action of Xibornol.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Phenolic-Rich Plant Extracts With Antimicrobial Activity: An Alternative to Food Preservatives and Biocides? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Antimicrobial Activity of Peptide-Coupled Antisense Peptide Nucleic Acids in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | RNA-Seq-based transcriptome analysis of methicillin-resistant Staphylococcus aureus growth inhibition by propionate [frontiersin.org]
- 10. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein synthesis inhibitor - Wikipedia [en.wikipedia.org]
Assessing Xibornol's Antimicrobial Efficacy: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the full potential of existing antimicrobial agents is paramount. This guide provides a comprehensive overview of Xibornol (B1683399), an antiseptic compound, summarizing its known antimicrobial activity, mechanism of action, and the experimental data available. Notably, a thorough review of existing scientific literature reveals a lack of studies on the synergistic effects of Xibornol with conventional antibiotics. Therefore, this document focuses on its standalone properties.
Introduction to Xibornol
Xibornol (6-isobornyl-3,4-xylenol) is a phenolic derivative of bornan with a history of use as a topical antiseptic, particularly for infections of the oral cavity and upper respiratory tract.[1] Its strong lipophilic nature results in poor water solubility.[1] Xibornol is commercially available in some regions in a spray suspension formulation.[2][3]
Mechanism of Action
While the detailed mechanism of action of Xibornol is not fully elucidated, it is understood to disrupt essential cellular processes in bacteria.[1] Exposure to Xibornol leads to a significant reduction in cellular division and the synthesis of nucleic acids, proteins, and peptidoglycans.[1] One proposed mechanism is the inhibition of penicillin-binding proteins (PBPs), which are crucial enzymes in the synthesis of the bacterial cell wall. This inhibition weakens the cell wall, leading to cell lysis. Additionally, Xibornol has demonstrated anti-inflammatory properties by modulating the release of pro-inflammatory cytokines.
Below is a diagram illustrating the proposed mechanism of action of Xibornol.
Caption: Proposed mechanism of action of Xibornol.
Antimicrobial Activity of Xibornol
Xibornol has demonstrated strong antibacterial action against a range of Gram-positive pathogens.[1][2][3] The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Xibornol against various bacteria as reported in a key study.
| Microorganism | MIC (%) | MBC (%) | Efficacy |
| Staphylococcus aureus | 0.0005 | 0.003 | Bactericidal |
| Streptococcus pneumoniae | 0.003 | 0.012 | Bacteriostatic at MIC |
| Streptococcus pyogenes | 0.003 | 0.012 | Bacteriostatic at MIC |
| Corynebacterium ulcerans | 0.0005 | 0.001 | Bactericidal |
| Actinomyces israelii | 0.0005 | 0.0005 | Bactericidal |
Data sourced from a study evaluating the antimicrobial activity of Xibornol.[1]
Experimental Protocols
The determination of Xibornol's antimicrobial activity, as summarized above, typically follows established microbiological methods.
Determination of MIC and MBC
The workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) is outlined below.
Caption: Experimental workflow for MIC and MBC determination.
Methodology in Detail:
-
Bacterial Strains and Culture Conditions: The study utilized clinical isolates of S. aureus, S. pneumoniae, S. pyogenes, C. ulcerans, and A. israelii. Bacteria were cultured on appropriate agar media and incubated under conditions suitable for each species (e.g., 37°C, with or without CO2 enrichment).
-
Preparation of Inoculum: Bacterial colonies were suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension was then further diluted to the final desired inoculum concentration.
-
Broth Microdilution Assay for MIC: The assay was performed in 96-well microtiter plates. Serial twofold dilutions of Xibornol were prepared in a cation-adjusted Mueller-Hinton broth. Each well was then inoculated with the standardized bacterial suspension. The plates were incubated for 18-24 hours. The MIC was determined as the lowest concentration of Xibornol that completely inhibited visible bacterial growth.
-
Determination of MBC: To determine the MBC, an aliquot from each well showing no visible growth in the MIC assay was subcultured onto appropriate agar plates. The plates were incubated for 24-48 hours. The MBC was defined as the lowest concentration of Xibornol that resulted in a ≥99.9% reduction in the initial inoculum count.
Comparison with Alternatives
As a topical antiseptic, Xibornol can be compared to other agents used for oral and pharyngeal antisepsis, such as chlorhexidine, hexetidine, and povidone-iodine. However, direct comparative studies evaluating the synergistic potential of these agents with antibiotics are also limited. The primary advantage of Xibornol, as suggested by some studies, is its potential to control pathogenic bacteria, including antibiotic-resistant strains, in the upper respiratory tract.[1]
Conclusion and Future Directions
Xibornol exhibits significant in vitro antimicrobial activity against a range of Gram-positive bacteria responsible for upper respiratory tract infections. Its proposed mechanism of action involves the disruption of key bacterial cellular processes.
Crucially for the research and drug development community, there is a clear gap in the scientific literature regarding the synergistic effects of Xibornol with systemic or topical antibiotics. Future research should focus on investigating these potential interactions. Such studies would be invaluable in determining if Xibornol could be used in combination therapies to enhance the efficacy of existing antibiotics, reduce required antibiotic dosages, and potentially combat the development of antibiotic resistance. In vivo studies and clinical trials would be the subsequent steps to validate any promising in vitro findings.[4][5]
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo study of xibornol on phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xibornol: multiple dose pharmacokinetics and diffusion in lung, tonsillar tissue and laryngeal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Xibornol: A Comparative Guide for Researchers
This guide provides an objective comparison of Xibornol's performance with alternative treatments for respiratory tract infections, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the independent validation of this compound.
Executive Summary
Xibornol is a topical antiseptic agent that has demonstrated both antimicrobial and anti-inflammatory properties. In vitro studies have shown its efficacy against common Gram-positive bacteria responsible for respiratory tract infections, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. Its mechanism of action involves the disruption of bacterial cell wall synthesis and the modulation of pro-inflammatory cytokine release. While direct comparative clinical trial data with standard-of-care antibiotics is limited, this guide consolidates the existing preclinical data to offer a comparative perspective.
Antimicrobial Performance: A Comparative Analysis
Xibornol exhibits potent activity against key bacterial pathogens of the respiratory tract. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Xibornol and commonly used antibiotics against these pathogens.
Table 1: Comparative Antimicrobial Activity against Streptococcus pneumoniae
| Antibiotic | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Xibornol | 4 - 8 [1][2][3] | 8 - 16 [1][2][3] |
| Penicillin | ≤ 0.06 - ≥ 2 | Not widely reported |
| Amoxicillin | ≤ 0.06 - ≥ 2 | Not widely reported |
| Ceftriaxone | ≤ 0.25 - ≥ 4 | Not widely reported |
| Levofloxacin | 1 - ≥ 8 | Not widely reported |
Table 2: Comparative Antimicrobial Activity against Streptococcus pyogenes
| Antibiotic | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Xibornol | 4 - 8 [1][2][3] | 8 - 16 [1][2][3] |
| Penicillin G | 0.006 - 0.015[4][5] | 0.015[4] |
| Ampicillin | 0.03 | 0.03[4] |
| Cefotaxime | 0.015 | 0.03[4] |
| Erythromycin | ≤ 0.25 - > 8 | Not widely reported |
Table 3: Comparative Antimicrobial Activity against Staphylococcus aureus
| Antibiotic | MIC Range (µg/mL) | MBC Range (µg/mL) |
| Xibornol | 2 - 8 [3] | Not Reported |
| Vancomycin | 0.5 - 2 | 1 - 4 |
| Ciprofloxacin | 0.5 - 1 | 1 |
| Gentamicin | 4 - 8 | 8 - 16 |
Dual Mechanism of Action: Antimicrobial and Anti-inflammatory
Xibornol's therapeutic potential is enhanced by its dual mechanism of action. In addition to its direct antimicrobial effects, it exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.
Signaling Pathway of Xibornol's Dual Action
References
- 1. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Susceptibility and emm type of Streptococcus pyogenes isolated from children with severe infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
Xibornol in Research: A Comparative Analysis of its Antimicrobial Efficacy
In the realm of antimicrobial research, the selection of a suitable topical agent is paramount for achieving reliable and reproducible results. Xibornol (B1683399), a derivative of bornan, has a long-standing history as a topical antiseptic.[1] This guide provides a comparative analysis of Xibornol's antimicrobial efficacy against other commonly used antiseptics in research, supported by experimental data. While a direct cost-effectiveness analysis in monetary terms is challenging due to the variability of research contexts, this guide will focus on efficacy—a key determinant of cost-effectiveness in experimental settings. Greater efficacy can translate to lower required concentrations and potentially fewer experimental repetitions, thus conserving resources.
Comparative Antimicrobial Activity
The in-vitro efficacy of an antiseptic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
Data from various studies have been compiled to compare the MIC and MBC values of Xibornol against common Gram-positive bacteria, Staphylococcus aureus and Streptococcus pneumoniae, with those of other widely used antiseptics such as Chlorhexidine and Povidone-Iodine.
| Antiseptic | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Xibornol | Staphylococcus aureus | 2 - 8 | 2 - 8 | [2] |
| Xibornol | Staphylococcus aureus | 30 (0.003% w/v) | 30 (0.003% w/v) | [1] |
| Xibornol | Streptococcus pneumoniae | 30 (0.003% w/v) | 120 (0.012% w/v) | [1] |
| Chlorhexidine | Staphylococcus aureus | 0.06 - 32 | 2 - 64 | [3][4] |
| Povidone-Iodine | Staphylococcus aureus | ~5000 (0.5%) | Not specified | [5] |
Note: The values for Xibornol presented as a percentage have been converted to µg/mL assuming a diluent density of 1 g/mL for comparative purposes. The efficacy of Povidone-Iodine is often reported as a percentage effective at a specific contact time.[5] It is important to note that MIC and MBC values can vary between different strains of the same bacterial species and under different experimental conditions.
Experimental Protocols
The determination of MIC and MBC values is a standardized procedure in microbiology. The following is a detailed methodology for a typical broth microdilution assay used to determine these values.
Protocol for MIC and MBC Determination
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: A stock solution of the antiseptic (e.g., Xibornol) is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.[1]
- Bacterial Culture: A pure culture of the test microorganism (e.g., Staphylococcus aureus) is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions.
- Growth Medium: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) is commonly used.
2. Inoculum Preparation:
- The overnight bacterial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to reach a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[1]
3. Serial Dilution:
- The antimicrobial stock solution is serially diluted in the growth medium across the wells of the 96-well plate to create a range of decreasing concentrations.
4. Inoculation:
- Each well containing the diluted antiseptic is inoculated with the standardized bacterial suspension.
- Control wells are included: a positive control with bacteria and growth medium but no antiseptic, and a negative control with growth medium only.
5. Incubation:
- The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
6. MIC Determination:
- After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antiseptic in which there is no visible bacterial growth.
7. MBC Determination:
- To determine the MBC, a small aliquot from the wells showing no growth (at and above the MIC) is subcultured onto an agar (B569324) plate.
- The agar plates are incubated for 18-24 hours.
- The MBC is the lowest concentration of the antiseptic that results in a 99.9% reduction in the number of colonies compared to the initial inoculum.[6]
Visualizing Mechanisms and Workflows
To further aid in the understanding of Xibornol's application in research, the following diagrams illustrate its proposed mechanism of action and the experimental workflow for determining its efficacy.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. In-Vitro Determination of Minimum Inhibitory Concentration (MIC) and Contact Time of Povidone-Iodine against Staphylococcus aureus and Klebsiella aerogenes Using Micro Suspension Test, Colorimetric Resazurin Microplate Assay, and Dey Engley Neutralizer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
Xibornol: An In Vivo Efficacy Comparison Guide for Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Xibornol's potential efficacy in established animal models of respiratory tract infections and inflammation. While direct, publicly available quantitative in vivo data on Xibornol (B1683399) is limited, this document synthesizes its known mechanisms and in vitro activity to frame a robust preclinical validation strategy. It further outlines standardized experimental protocols and benchmarks against common therapeutic alternatives.
Xibornol: Profile and Mechanism of Action
Xibornol is a topical antiseptic agent with demonstrated in vitro activity against a range of Gram-positive bacteria and some viruses.[1][2][3] Its primary applications are in the management of upper respiratory tract infections.[1] A formulation of Xibornol is commercially available in Italy under the name Bornilene.[1]
Antibacterial Mechanism: Xibornol is understood to disrupt the synthesis of the bacterial cell wall, a critical structure for bacterial integrity. It is believed to target and inhibit penicillin-binding proteins (PBPs), which are essential enzymes in the cross-linking of peptidoglycan strands. This inhibition weakens the cell wall, leading to bacterial cell lysis and death.
Anti-inflammatory and Antiviral Properties: Beyond its antibacterial effects, Xibornol has been reported to modulate the release of pro-inflammatory cytokines, suggesting a potential role in mitigating the inflammatory symptoms associated with respiratory infections. Additionally, in vitro studies have indicated virucidal activity against several respiratory viruses.[3][4]
Comparative Efficacy Data (in vitro)
| Pathogen | Xibornol MIC (µg/mL) | Xibornol MBC (µg/mL) | Comparator Drug(s) MIC (µg/mL) | Comparator Drug(s) MBC (µg/mL) |
| Staphylococcus aureus | 2 - 8 | 2 - 8 | Not Available | Not Available |
| Streptococcus pneumoniae | Not specified | Not specified | Not Available | Not Available |
| Streptococcus pyogenes | Not specified | Not specified | Not Available | Not Available |
Data for comparator drugs in the same in vitro studies are not available. The provided Xibornol data is based on available research.[5]
Proposed In Vivo Validation: Experimental Protocols
To rigorously assess the in vivo efficacy of Xibornol, standardized animal models of bacterial pneumonia and acute lung inflammation are proposed.
Murine Model of Streptococcus pneumoniae Pneumonia
This model is a gold standard for evaluating antibacterial efficacy against a primary cause of community-acquired pneumonia.
Objective: To determine the dose-dependent efficacy of topically administered Xibornol in reducing bacterial load and improving survival in mice infected with Streptococcus pneumoniae.
Animals: 6-8 week old female BALB/c mice.
Experimental Groups:
-
Group 1: Vehicle control (placebo formulation)
-
Group 2: Xibornol (low dose, e.g., 1% formulation)
-
Group 3: Xibornol (high dose, e.g., 3% formulation)
-
Group 4: Positive Control (e.g., intranasal amoxicillin)
Protocol:
-
Infection: Mice are anesthetized and intranasally inoculated with a sublethal dose of S. pneumoniae.
-
Treatment: At 2 hours post-infection, treatment is initiated. The assigned formulation is administered intranasally twice daily for 3 days.
-
Endpoints:
-
Bacterial Load: At 24 and 72 hours post-infection, subsets of mice are euthanized, and lungs and spleens are harvested for bacterial enumeration (CFU counts).
-
Survival: A separate cohort of mice is monitored for survival over 14 days.
-
Histopathology: Lung tissues are collected for histological analysis to assess inflammation and tissue damage.
-
Lipopolysaccharide (LPS)-Induced Acute Lung Inflammation Model
This model is used to evaluate the anti-inflammatory properties of a compound independent of its antimicrobial activity.
Objective: To assess the ability of Xibornol to reduce key inflammatory markers in a murine model of acute lung injury.
Animals: 6-8 week old male C57BL/6 mice.
Experimental Groups:
-
Group 1: Saline control
-
Group 2: LPS + Vehicle control
-
Group 3: LPS + Xibornol (e.g., 3% formulation)
-
Group 4: LPS + Positive Control (e.g., intranasal dexamethasone)
Protocol:
-
Treatment: Mice are pre-treated with the assigned formulation via intranasal administration.
-
Induction of Inflammation: 1 hour after treatment, mice are challenged with an intranasal instillation of LPS from E. coli.
-
Endpoints (at 24 hours post-LPS):
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to measure total and differential inflammatory cell counts (e.g., neutrophils, macrophages).
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the BAL fluid are quantified by ELISA.
-
Lung Histology: Lung tissue is examined for evidence of inflammation, such as cellular infiltration and edema.
-
Visualizing Experimental Workflows and Mechanisms
To clarify the proposed studies and the theoretical mechanism of action, the following diagrams are provided.
Conclusion and Future Directions
Xibornol presents a compelling profile as a topical agent for respiratory infections due to its dual antibacterial and potential anti-inflammatory properties. The in vitro data are promising, demonstrating activity against key respiratory pathogens. However, to fully validate its therapeutic potential and establish its place relative to existing treatments, rigorous in vivo studies are imperative.
The experimental frameworks proposed in this guide offer a standardized approach to generating the necessary quantitative data. Such studies will be critical for elucidating the dose-response relationship, confirming the mechanism of action in a complex biological system, and providing a direct comparison against standard-of-care agents. For drug development professionals, these steps are essential for advancing Xibornol from a compound with demonstrated in vitro activity to a clinically validated therapeutic agent.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Antimicrobial Activity of Xibornol and a Xibornol-Based Formulation Against Gram-Positive Pathogens of the Respiratory Tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Activity of xibornol against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Xibornol: A Procedural Guide
Key Chemical and Physical Properties
Understanding the properties of Xibornol is the first step toward safe handling and disposal. The following table summarizes key data for Xibornol and the related, structurally similar compound, Borneol.
| Property | Xibornol | Borneol |
| Molecular Formula | C18H26O[1] | C10H18O |
| Molecular Weight | 258.4 g/mol [1] | 154.25 g/mol |
| Appearance | - | Flammable solid |
| Flash Point | - | 66 °C[2] |
| Solubility | Poor water solubility[3] | Soluble in water[2] |
| CAS Number | 13741-18-9 | 507-70-0[2] |
Note: Data for Xibornol is limited. Properties of Borneol, a structurally related compound, are included for comparative safety assessment.
Experimental Protocols for Safe Disposal
The following procedures are based on general guidelines for the disposal of pharmaceutical and chemical waste. It is critical to consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements.
Step 1: Waste Identification and Segregation
-
Identify Xibornol Waste: Determine if the waste is pure Xibornol, a solution containing Xibornol, or materials contaminated with Xibornol (e.g., gloves, absorbent pads, empty containers).
-
Segregate Waste Streams: Do not mix Xibornol waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[4] Pharmaceutical waste should be handled separately from biohazardous or sharps waste.[5]
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use containers that are chemically compatible with Xibornol and approved for hazardous chemical waste. For solid waste, a designated hazardous waste container should be used.[4]
-
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag that includes the full chemical name ("Xibornol"), the quantity, and the date.
Step 3: On-site Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling Xibornol waste.
-
Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from ignition sources, as related compounds are flammable.[2]
Step 4: Disposal
-
Professional Disposal Service: Arrange for the collection of Xibornol waste by a licensed hazardous waste disposal company.[6] Do not dispose of Xibornol down the drain or in the regular trash.[5]
-
Documentation: Maintain a hazardous waste manifest to document the type and quantity of waste, as well as the details of its transport and disposal.[6]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical steps for the safe management of chemical waste like Xibornol.
References
Essential Safety and Handling Protocols for Xibornol
For Immediate Reference: A Guide for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of Xibornol in a laboratory setting. The following procedural guidance is intended to ensure the safe operational use and disposal of this compound, thereby minimizing risk and ensuring a secure research environment. The information herein is compiled from general laboratory safety standards and data for structurally related compounds, as a specific Material Safety Data Sheet (MSDS) for Xibornol is not publicly available.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the required personal protective equipment for handling Xibornol.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before and during use. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where Xibornol is handled. |
| Body Protection | Laboratory coat | A full-length lab coat is required to protect against splashes and spills. |
| Respiratory Protection | Fume hood | All handling of solid Xibornol or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors. |
Emergency Contact and Preparedness
In the event of an emergency, immediate and appropriate action is critical. All personnel must be familiar with the location and operation of safety equipment.
| Emergency Scenario | Immediate Action | Contact Information |
| Chemical Spill | Evacuate the immediate area. Alert nearby personnel. Follow the spill cleanup protocol. | Local Safety Officer: [Insert Local Contact] Emergency Services: [Insert Local Emergency Number] |
| Skin Contact | Remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. | Occupational Health: [Insert Local Contact] |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. | Occupational Health: [Insert Local Contact] Emergency Services: [Insert Local Emergency Number] |
| Fire | Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water. | Emergency Services: [Insert Local Emergency Number] |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict workflow is essential for minimizing exposure and ensuring the proper disposal of Xibornol and associated waste.
Handling Procedure
-
Preparation : Before handling Xibornol, ensure all necessary PPE is correctly worn and that a chemical fume hood is operational.
-
Weighing and Transfer : Conduct all weighing and transferring of solid Xibornol within the fume hood to contain any dust particles.
-
Solution Preparation : When preparing solutions, slowly add Xibornol to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any potentially exposed skin.
Disposal Plan
All waste materials contaminated with Xibornol must be treated as hazardous waste.
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all liquid waste containing Xibornol in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Container Disposal : Empty containers that held Xibornol should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizing Safe Handling and Disposal Workflows
The following diagrams illustrate the procedural flow for handling Xibornol and managing spills to ensure clarity and adherence to safety protocols.
Caption: Workflow for the safe handling and disposal of Xibornol.
Caption: Step-by-step procedure for responding to a Xibornol spill.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
